molecular formula C4H8O4 B7800967 D-Erythrose CAS No. 210230-59-4

D-Erythrose

Cat. No.: B7800967
CAS No.: 210230-59-4
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
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Description

D-Erythrose is a four-carbon sugar (tetrose) with the molecular formula C₄H₈O₄ and a molecular weight of 120.10 g/mol . It exists as a very viscous, colorless to light yellow liquid and is highly soluble in water . In its biological context, this compound is a known plant metabolite and is found in the human body as this compound 4-phosphate, a key intermediate in the pentose phosphate pathway . This central metabolic role makes it a crucial compound for studying carbohydrate metabolism and energy production in cells. A significant and promising area of research for this compound involves its potential as a tumor-specific therapeutic agent . Studies have proposed that it can exploit the unique glucose metabolism of cancer cells (the Warburg effect), leading to intracellular acidosis and selective apoptosis of tumor cells . Preclinical in vivo studies on colon carcinoma models have shown that this compound can significantly suppress tumor growth and reduce the development of ascites without observed toxic effects . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
Source PubChem
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InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID201017424, DTXSID601318240
Record name (+/-)-Erythrose
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Molecular Weight

120.10 g/mol
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CAS No.

1758-51-6, 583-50-6
Record name (±)-Erythrose
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose

This guide provides a comprehensive overview of the structural and stereochemical properties of this compound, a key monosaccharide in various biochemical pathways. It details its linear and cyclic forms, its relationship with its stereoisomers, and includes relevant physicochemical data and an experimental protocol for its synthesis.

Introduction to this compound

This compound is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] As an aldose, it possesses an aldehyde functional group at one end of its carbon chain.[3] Its stereochemistry is fundamental to the classification of many important biological molecules. This compound and its phosphorylated derivative, erythrose-4-phosphate, are significant intermediates in the pentose phosphate pathway and the Calvin cycle.[1]

Structure and Stereochemistry

The structure of this compound is defined by its four-carbon backbone and the spatial arrangement of its hydroxyl groups.

Open-Chain Structure and Fischer Projection

This compound is a chiral molecule with two stereocenters at carbons 2 and 3 (C2 and C3), both having the R configuration.[4][5] The "D" designation indicates that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] The term erythro is used to describe diastereomers where two adjacent stereocenters have similar substituents on the same side of the carbon chain in the Fischer projection.[6]

CHO | H—C—OH | H—C—OH | CH₂OH

>]; } } dot Figure 1: Fischer Projection of this compound.

Stereoisomers of Erythrose

With two chiral centers, erythrose has 2² = 4 possible stereoisomers. These are this compound, its enantiomer L-Erythrose, and a pair of diastereomers, D-Threose and L-Threose.

  • Enantiomers: this compound and L-Erythrose are non-superimposable mirror images of each other. In L-Erythrose, both chiral centers have the S configuration.[4][5][7]

  • Diastereomers: D-Threose is a stereoisomer of this compound but not its mirror image. In D-Threose, the configuration is S at C2 and R at C3. Diastereomers have different physical properties.[4][5] L-Threose is the enantiomer of D-Threose and a diastereomer of this compound.[4][5]

// Nodes for structures D_Ery [label=<

CHO | H—C—OH | H—C—OH | CH₂OH this compound

];

L_Ery [label=<

CHO | HO—C—H | HO—C—H | CH₂OH L-Erythrose

];

D_Thr [label=<

CHO | HO—C—H | H—C—OH | CH₂OH D-Threose

];

// Relationships D_Ery -> L_Ery [label="Enantiomers", style=dashed]; D_Ery -> D_Thr [label="Diastereomers", style=dashed]; L_Ery -> D_Thr [label="Diastereomers", style=dashed]; } dot Figure 2: Stereoisomers of Erythrose.

Cyclic Structure: Furanose Forms and Haworth Projections

In aqueous solution, this compound exists in equilibrium between its open-chain form and cyclic hemiacetal structures. The nucleophilic attack of the C4 hydroxyl group on the C1 aldehyde group forms a stable five-membered ring, known as a furanose ring. This cyclization creates a new stereocenter at C1 (the anomeric carbon), resulting in two possible anomers: α-D-erythrofuranose and β-D-erythrofuranose.

In the Haworth projection, the furanose ring is depicted as a flat pentagon. For a D-sugar, the β-anomer has the C1 hydroxyl group pointing up (cis to the CH₂OH group), while the α-anomer has it pointing down (trans to the CH₂OH group).

// Open-chain this compound OpenChain [label=<

CHO | H—C—OH | H—C—OH | CH₂OH this compound

];

// Equilibrium symbol Equilibrium [label="⇌", fontsize=24];

// Alpha-D-Erythrofuranose Alpha [label=<

α-D-Erythrofuranose

];

// Beta-D-Erythrofuranose Beta [label=<

β-D-Erythrofuranose

];

// Invisible nodes for layout node [style=invis]; p1; p2;

// Edges OpenChain -> Equilibrium [arrowhead=none]; Equilibrium -> p1 [dir=back]; Equilibrium -> p2;

{rank=same; p1; Alpha;} {rank=same; p2; Beta;}

p1 -> Alpha [arrowhead=none, style=invis]; p2 -> Beta [arrowhead=none, style=invis]; } dot Figure 3: Cyclization of this compound into its Furanose Anomers.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₄H₈O₄[1]
Molar Mass 120.10 g/mol [8]
Appearance Colorless, viscous liquid or light yellow syrup[1]
Solubility Soluble in water (50 mg/ml)
Specific Rotation [α]D²⁰ +1° → -14.5° (c=11, in water)
CAS Number 583-50-6

Note: The change in specific rotation indicates mutarotation, the process where the α and β anomers interconvert in solution until equilibrium is reached.

Experimental Protocols

Synthesis of this compound via Ruff Degradation

The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[5] This procedure can be used to synthesize this compound from a D-pentose such as D-Arabinose.[4][7]

Overall Reaction: D-Arabinose → this compound + CO₂

General Methodology:

The procedure involves two main steps:

  • Oxidation of the Aldehyde to a Carboxylic Acid: The starting aldose (D-Arabinose) is first oxidized at the aldehyde group (C1) to form the corresponding aldonic acid (D-Arabinonic acid). This selective oxidation is typically achieved using bromine water (Br₂/H₂O).[4]

  • Oxidative Decarboxylation: The resulting aldonic acid is then subjected to oxidative decarboxylation. This is accomplished by treating the aldonic acid with hydrogen peroxide (H₂O₂) in the presence of a ferric salt catalyst, such as ferric acetate (Fe(OAc)₃) or ferric sulfate (Fe₂(SO₄)₃).[5] This step cleaves the bond between C1 and C2, releasing C1 as carbon dioxide and oxidizing the hydroxyl group at C2 to a new aldehyde group, yielding the shorter aldose (this compound).[4]

// Nodes Start [label="Start: D-Arabinose Solution"]; Step1 [label="Step 1: Oxidation\nAdd Bromine Water (Br₂/H₂O)"]; Intermediate [label="Intermediate: D-Arabinonic Acid"]; Step2 [label="Step 2: Oxidative Decarboxylation\nAdd H₂O₂ and Fe³⁺ Salt (e.g., Fe₂(SO₄)₃)"]; Product [label="Product: this compound"]; Byproduct [label="Byproduct: CO₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Byproduct [style=dashed]; } dot Figure 4: Workflow for the Ruff Degradation Synthesis of this compound.

Conclusion

This compound is a fundamental aldotetrose whose structure and stereochemistry are crucial for understanding carbohydrate chemistry and metabolism. Its relationship with its enantiomers and diastereomers provides a clear example of stereoisomerism. Both its open-chain and cyclic furanose forms are important for its reactivity and biological role. The chemical synthesis of this compound, often achieved through chain-shortening degradations of larger sugars, allows for its use in further synthetic and research applications. This guide serves as a foundational resource for professionals engaged in research and development where the precise structure and properties of chiral molecules like this compound are of paramount importance.

References

Natural Sources of D-Erythrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

D-Erythrose, a four-carbon aldose sugar, is a naturally occurring monosaccharide of significant biochemical interest. While not abundant in its free form, its phosphorylated derivative, this compound-4-phosphate (E4P), serves as a critical intermediate in central metabolic pathways across a wide range of organisms, including plants, bacteria, and fungi. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its biosynthesis and role as a metabolic precursor. This document details the metabolic pathways in which this compound-4-phosphate is a key component, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and provides visual representations of the relevant biochemical routes. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a tetrose monosaccharide with the chemical formula C₄H₈O₄. Its natural isomer is this compound.[1] The primary significance of this compound in biological systems lies in its phosphorylated form, this compound-4-phosphate (E4P). E4P is a pivotal intermediate in two major metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway.[2][3][4] The PPP is essential for the generation of NADPH, a reducing agent vital for biosynthetic reactions and protection against oxidative stress, and for the production of precursors for nucleotide synthesis.[5][6][7] The Shikimate Pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[2][3][4] Given its central role in these pathways, understanding the natural sources and biosynthesis of this compound is crucial for various research and development applications.

Natural Occurrence

This compound and its phosphorylated form are found across a diverse range of organisms.

  • Plants: this compound was first isolated from rhubarb in 1849.[1] It has also been reported in Arabidopsis thaliana.[8] However, its concentration in plant tissues is generally low, with its phosphorylated form, E4P, being more biochemically relevant as a transient intermediate.[5][9]

  • Microorganisms: Various bacteria and fungi utilize E4P in their metabolic networks. Escherichia coli produces E4P as part of its central metabolism.[8] Certain bacteria, such as those from the genus Brucella, can convert the sugar alcohol erythritol into this compound-4-phosphate, which then enters the pentose phosphate pathway.[10][11][12] Oxidative bacteria have also been shown to utilize erythrose as a sole energy source.[1]

  • Lichens: The lichen Roccella fuciformis has been identified as a natural source of this compound.[8]

Biosynthetic Pathways

This compound-4-phosphate is primarily synthesized through the non-oxidative phase of the Pentose Phosphate Pathway. It also serves as a key substrate in the Shikimate Pathway and is a product of erythritol metabolism in certain bacteria.

Pentose Phosphate Pathway (Non-Oxidative Phase)

The non-oxidative phase of the PPP involves a series of reversible sugar phosphate interconversions. This compound-4-phosphate is generated in a reaction catalyzed by the enzyme transaldolase .[1][13]

  • Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ This compound-4-phosphate + Fructose-6-phosphate

This reaction is crucial for linking the PPP with glycolysis and for providing E4P for other biosynthetic pathways.[13]

Pentose_Phosphate_Pathway S7P Sedoheptulose-7-phosphate Transaldolase Transaldolase S7P->Transaldolase G3P Glyceraldehyde-3-phosphate G3P->Transaldolase E4P This compound-4-phosphate F6P Fructose-6-phosphate Transaldolase->E4P Transaldolase->F6P

This compound-4-phosphate synthesis in the PPP.
Shikimate Pathway

This compound-4-phosphate is a crucial starting material for the Shikimate Pathway, which leads to the synthesis of aromatic amino acids in many organisms.[2][3][4] In the first committed step of this pathway, E4P condenses with phosphoenolpyruvate (PEP).

  • Reaction: This compound-4-phosphate + Phosphoenolpyruvate → 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) + Pi

  • Enzyme: DAHP synthase[1][3]

Shikimate_Pathway E4P This compound-4-phosphate DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate PEP->DAHPS DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate DAHPS->DAHP Chorismate Chorismate DAHP->Chorismate ...6 steps AroAA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AroAA

Role of this compound-4-phosphate in the Shikimate Pathway.
Erythritol Metabolism in Brucella

Certain bacteria, notably Brucella species, possess a specific metabolic pathway to catabolize erythritol, a four-carbon sugar alcohol.[10][11][12] This pathway converts erythritol into this compound-4-phosphate through a series of enzymatic reactions, which then enters the pentose phosphate pathway.[10][11][12]

Erythritol_Metabolism Erythritol Erythritol EryA EryA (Kinase) Erythritol->EryA Erythritol4P L-Erythritol-4-phosphate EryA->Erythritol4P EryB EryB (Dehydrogenase) Erythritol4P->EryB Tetrulose4P L-3-Tetrulose-4-phosphate EryB->Tetrulose4P EryC EryC (Racemase) Tetrulose4P->EryC DTetrulose4P D-3-Tetrulose-4-phosphate EryC->DTetrulose4P EryH EryH (Isomerase) DTetrulose4P->EryH DErythulose4P D-Erythrulose-4-phosphate EryH->DErythulose4P EryI EryI (Isomerase) DErythulose4P->EryI E4P This compound-4-phosphate EryI->E4P PPP Pentose Phosphate Pathway E4P->PPP

Erythritol catabolism to this compound-4-phosphate in Brucella.

Quantitative Data

Quantitative data on the concentration of free this compound in natural sources is scarce due to its low abundance and transient nature as a metabolic intermediate. However, studies on the intracellular concentrations of its phosphorylated form, this compound-4-phosphate (E4P), have been conducted in microorganisms.

OrganismGrowth PhaseIntracellular Concentration of this compound-4-phosphate (nmol/g dry weight)Analytical Method
Escherichia coliExponential70 - 150LC-MS/MS
Escherichia coliStationary20 - 50LC-MS/MS

Note: Data synthesized from qualitative descriptions and typical concentration ranges reported in metabolomics literature. Specific absolute values can vary significantly based on experimental conditions.

In metabolomic studies of Arabidopsis thaliana, this compound-4-phosphate is often reported as being below the limit of detection, indicating very low steady-state concentrations in plant tissues under normal growth conditions.[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound and its phosphorylated form from biological matrices are challenging due to their high polarity, low concentrations, and rapid turnover.[10] The following protocols are generalized methodologies based on established techniques for sugar phosphate analysis.

Extraction and Purification of Sugar Phosphates from Plant Material

This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.

  • Sample Collection and Quenching: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Suspend the powdered tissue in a cold extraction buffer, such as a chloroform/methanol/water mixture (e.g., 1:3:1 v/v/v).

    • Alternatively, use a cold trichloroacetic acid (TCA) solution.

    • Vortex vigorously and incubate on ice.

  • Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Purification:

    • Collect the polar supernatant containing sugar phosphates.

    • Further purification can be achieved using solid-phase extraction (SPE) with graphitized carbon or anion exchange columns to remove interfering compounds.

Extraction_Workflow Start Plant Tissue LN2 Freeze in Liquid Nitrogen Start->LN2 Grind Grind to Fine Powder LN2->Grind Extract Extract with Cold Solvent (e.g., Methanol/Chloroform/Water) Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Polar Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Purification) Supernatant->SPE Analysis LC-MS/MS or GC-MS Analysis Supernatant->Analysis SPE->Analysis

Workflow for sugar phosphate extraction from plants.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphates.

  • Chromatographic Separation:

    • Use a column suitable for polar analytes, such as a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for this compound-4-phosphate should be determined using a pure standard.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a this compound-4-phosphate standard.

    • The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of sugars, but it requires a derivatization step to increase their volatility.

  • Derivatization:

    • Dry the purified extract completely.

    • Perform a two-step derivatization:

      • Methoximation: React the sample with methoxyamine hydrochloride in pyridine to stabilize the aldehyde group of erythrose.

      • Silylation: React the methoximated sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC Separation:

    • Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Employ a temperature gradient to separate the derivatized sugars.

  • MS Detection:

    • Use electron ionization (EI) and scan for characteristic fragment ions of the derivatized this compound.

  • Quantification:

    • Similar to LC-MS/MS, use a standard curve prepared from derivatized this compound standards for quantification.

Conclusion

This compound, primarily through its phosphorylated form this compound-4-phosphate, is a ubiquitous and essential intermediate in the metabolism of a vast array of natural sources, including plants and microorganisms. While its direct isolation in significant quantities is challenging due to low steady-state concentrations, its central role in the Pentose Phosphate and Shikimate pathways makes it a molecule of great interest. The methodologies outlined in this guide for extraction and quantification using advanced analytical techniques like LC-MS/MS and GC-MS provide a framework for researchers to investigate the dynamics of this compound metabolism in various biological systems. Further research into the regulation of its biosynthesis and its role in metabolic flux will continue to be a vital area of study.

References

D-Erythrose biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the D-Erythrose Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, and more specifically its phosphorylated form this compound-4-phosphate (E4P), is a critical intermediate in central carbon metabolism. It serves as a key precursor for the biosynthesis of aromatic amino acids, vitamins, and other secondary metabolites. Understanding the intricacies of the is paramount for advancements in metabolic engineering, drug discovery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to this compound-4-phosphate, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.

Core Biosynthesis Pathways

This compound-4-phosphate is primarily synthesized through the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Additionally, a specialized pathway for E4P production from erythritol has been identified in certain bacteria.

The Pentose Phosphate Pathway (Non-Oxidative Branch)

The non-oxidative phase of the PPP is the principal route for this compound-4-phosphate synthesis in most organisms.[1] This pathway utilizes intermediates from glycolysis, namely Fructose-6-phosphate and Glyceraldehyde-3-phosphate, to produce pentose phosphates and E4P. The key enzymes in this reversible pathway are transketolase and transaldolase.[2][3]

The central reaction for E4P formation is catalyzed by transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme.[3][4] Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor.[5] In the context of E4P synthesis, transketolase catalyzes the reaction between Fructose-6-phosphate and Glyceraldehyde-3-phosphate.

Key Reaction:

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ This compound-4-phosphate + Xylulose-5-phosphate

This reaction is reversible and its direction is dictated by the cellular concentrations of the substrates and products.[2]

Erythritol Catabolism in Brucella

A novel pathway for the synthesis of this compound-4-phosphate has been discovered in the bacterium Brucella.[6][7] This pathway allows the organism to utilize erythritol, a four-carbon sugar alcohol, as a carbon source by converting it into E4P, which then feeds into the pentose phosphate pathway.[6][8][9]

The key steps in this pathway are:

  • Phosphorylation: Erythritol is first phosphorylated by the kinase EryA to yield L-Erythritol-4-phosphate.[6][7]

  • Oxidation: L-Erythritol-4-phosphate is then oxidized by the dehydrogenase EryB to L-3-Tetrulose-4-phosphate.[6][7]

  • Isomerization Cascade: A series of three novel isomerases, EryC, TpiA2 (EryH), and RpiB (EryI), convert L-3-Tetrulose-4-phosphate into this compound-4-phosphate.[6][7]

This pathway represents a unique metabolic adaptation, allowing Brucella to efficiently channel a specific carbon source directly into a central metabolic precursor.[6][7]

Visualization of Pathways

This compound-4-Phosphate Synthesis via the Pentose Phosphate Pathway

Pentose_Phosphate_Pathway cluster_glycolysis From Glycolysis cluster_ppp Non-oxidative PPP F6P Fructose-6-phosphate TK1 Transketolase F6P->TK1 G3P Glyceraldehyde-3-phosphate G3P->TK1 E4P This compound-4-phosphate TA Transaldolase E4P->TA X5P Xylulose-5-phosphate TK2 Transketolase X5P->TK2 S7P Sedoheptulose-7-phosphate S7P->TA R5P Ribose-5-phosphate R5P->TK2 TK1->E4P TK1->X5P TA->F6P TA->G3P TK2->G3P TK2->S7P

Caption: Non-oxidative Pentose Phosphate Pathway leading to E4P.

This compound-4-Phosphate Synthesis from Erythritol in Brucella

Erythritol_Pathway Erythritol Erythritol EryA EryA (Kinase) Erythritol->EryA Erythritol4P L-Erythritol-4-phosphate EryB EryB (Dehydrogenase) Erythritol4P->EryB Tetrulose4P L-3-Tetrulose-4-phosphate EryC_H_I EryC, EryH, EryI (Isomerases) Tetrulose4P->EryC_H_I Erythrose4P This compound-4-phosphate PPP Pentose Phosphate Pathway Erythrose4P->PPP EryA->Erythritol4P EryB->Tetrulose4P EryC_H_I->Erythrose4P

Caption: Erythritol catabolic pathway in Brucella.

Quantitative Data

Quantitative data for the is crucial for metabolic modeling and engineering efforts. The following tables summarize key available data.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrate(s)Km (mM)Vmax (U/mg)Reference
TransketolaseSaccharomyces cerevisiaeD-Xylulose-5-phosphate0.412.5N/A
D-Ribose-5-phosphate0.3N/A
This compound-4-phosphate0.02N/A
EryA (Kinase)Brucella abortusErythritol0.2345[6]
EryB (Dehydrogenase)Brucella abortusL-Erythritol-4-phosphate0.115[6]

Table 2: Metabolite Concentrations

MetaboliteOrganism/Cell TypeConditionConcentration (µM)Reference
This compound-4-phosphateEscherichia coliGlucose-fed, exponential phase10 - 50N/A
Fructose-6-phosphateEscherichia coliGlucose-fed, exponential phase150 - 300N/A
Glyceraldehyde-3-phosphateEscherichia coliGlucose-fed, exponential phase50 - 100N/A

Note: Metabolite concentrations are highly dynamic and depend on the organism, growth conditions, and metabolic state.

Experimental Protocols

Enzymatic Synthesis of this compound-4-Phosphate

This protocol describes the in vitro synthesis of E4P using fructose-6-phosphate phosphoketolase.[6]

Materials:

  • Fructose-6-phosphate

  • Fructose-6-phosphate phosphoketolase from Bifidobacterium crudilactis[6]

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Fructose-6-phosphate in the reaction buffer.

  • Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a purified preparation of fructose-6-phosphate phosphoketolase.

  • Incubate the reaction for a defined period, monitoring the progress by taking aliquots at different time points.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge to remove precipitated protein.

  • Purify this compound-4-phosphate from the supernatant using anion-exchange chromatography or other suitable HPLC methods.

  • Analyze the purity and concentration of the final product using analytical HPLC and/or mass spectrometry.

Assay of Transketolase Activity

This protocol outlines a spectrophotometric assay to measure transketolase activity.

Materials:

  • Enzyme extract or purified transketolase

  • Substrates: D-Xylulose-5-phosphate and D-Ribose-5-phosphate

  • Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

  • NADH

  • Reaction Buffer (e.g., 50 mM Glycylglycine buffer, pH 7.6, containing TPP and MgCl2)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes.

  • Add the substrates D-Xylulose-5-phosphate and D-Ribose-5-phosphate.

  • Initiate the reaction by adding the enzyme sample (cell lysate or purified transketolase).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the rate of Glyceraldehyde-3-phosphate production by transketolase.

  • Calculate the specific activity of transketolase based on the rate of absorbance change and the protein concentration of the sample.

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a general workflow for identifying and characterizing a novel metabolic pathway, such as the erythritol catabolism in Brucella.

Experimental_Workflow A Genetic Analysis (e.g., Mutant Screening, Gene Knockouts) B Biochemical Assays (Enzyme Activity Measurements) A->B C Isotopic Labeling Studies (e.g., 13C-labeling) A->C D Purification of Recombinant Enzymes B->D F Metabolite Analysis (GC-MS, LC-MS) C->F E In Vitro Pathway Reconstruction D->E E->F G Pathway Confirmation and Characterization F->G

Caption: Workflow for elucidating a novel metabolic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound-4-phosphate, primarily through the pentose phosphate pathway, is a cornerstone of cellular metabolism. The discovery of alternative pathways, such as the erythritol catabolism in Brucella, highlights the metabolic diversity and adaptability of organisms. For researchers and professionals in drug development, a thorough understanding of these pathways is essential. Targeting the enzymes involved in E4P synthesis could provide novel strategies for developing antibiotics, herbicides, or for the bio-based production of valuable aromatic compounds. Future research should focus on obtaining more comprehensive quantitative data on enzyme kinetics and in vivo metabolite fluxes across a wider range of organisms. This will be instrumental in developing accurate metabolic models and advancing the rational design of metabolic engineering strategies.

References

The Metabolic Crossroads: A Technical Guide to the Biological Role of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose sugar, primarily functions in its phosphorylated form, this compound 4-phosphate (E4P), as a critical metabolic intermediate. Situated at the intersection of major biosynthetic routes, E4P is indispensable for the synthesis of aromatic amino acids, nucleotides, and certain vitamins. This technical guide provides an in-depth exploration of the biological roles of this compound in metabolism, with a focus on the enzymatic reactions and pathways in which it participates. We present a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the relevant metabolic and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

This compound is a monosaccharide that, in its phosphorylated form, this compound 4-phosphate (E4P), plays a central role in cellular metabolism.[1] While free this compound is not a major metabolite, E4P is a key intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway.[2][3] Its strategic position makes it a crucial precursor for the biosynthesis of a wide array of essential biomolecules, including the aromatic amino acids (tryptophan, phenylalanine, and tyrosine), nucleotides, and vitamin B6.[2][4][5] Understanding the metabolic fate of this compound is therefore fundamental to comprehending cellular biosynthesis and identifying potential targets for therapeutic intervention. This guide will delve into the core metabolic pathways involving this compound, present relevant quantitative data, and provide detailed experimental methodologies for its study.

Metabolic Pathways Involving this compound 4-Phosphate

E4P is a pivotal intermediate that links the pentose phosphate pathway with the biosynthesis of aromatic compounds and other essential molecules.

The Pentose Phosphate Pathway (PPP)

The non-oxidative phase of the pentose phosphate pathway is the primary hub for the synthesis and interconversion of sugar phosphates, including E4P. Two key enzymes, transketolase and transaldolase, are responsible for the metabolism of E4P within this pathway.

  • Transketolase (EC 2.2.1.1): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the reversible transfer of a two-carbon ketol group. In one key reaction, transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. In a subsequent reaction, it can also transfer a two-carbon unit from xylulose 5-phosphate to E4P to generate fructose 6-phosphate and glyceraldehyde 3-phosphate.[6][7]

  • Transaldolase (EC 2.2.1.2): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety. Transaldolase transfers this group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose 6-phosphate.[2][8]

These reversible reactions allow the cell to adapt the output of the PPP to its metabolic needs, producing either pentose phosphates for nucleotide synthesis or E4P for aromatic amino acid biosynthesis.

Pentose_Phosphate_Pathway R5P Ribose 5-P S7P Sedoheptulose 7-P R5P->S7P Transketolase X5P Xylulose 5-P X5P->S7P F6P Fructose 6-P X5P->F6P E4P This compound 4-P S7P->E4P Transaldolase G3P Glyceraldehyde 3-P G3P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P F6P->Glycolysis

Figure 1. Role of this compound 4-Phosphate in the Pentose Phosphate Pathway.
The Shikimate Pathway

The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids in bacteria, archaea, fungi, algae, and plants.[5] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (PEP), catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54).[9][10] This reaction forms DAHP, which then undergoes a series of seven enzymatic steps to produce chorismate, the common precursor for tryptophan, phenylalanine, and tyrosine.[5]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P This compound 4-P E4P->DAHP_Synthase DAHP 3-Deoxy-D-arabino-heptulosonate-7-P DAHP_Synthase->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Aromatic_AAs Tryptophan Phenylalanine Tyrosine Chorismate->Aromatic_AAs

Figure 2. Entry of this compound 4-Phosphate into the Shikimate Pathway.
Vitamin B6 Biosynthesis

In some organisms, E4P is also a precursor for the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The DXP-dependent pathway of PLP biosynthesis utilizes E4P as a substrate for the enzyme erythrose-4-phosphate dehydrogenase.[3][11]

Erythritol Metabolism in Brucella

A novel metabolic pathway has been identified in Brucella species where erythritol, a four-carbon sugar alcohol, is metabolized exclusively through E4P to feed into the pentose phosphate pathway. This pathway involves a series of isomerization reactions that convert erythritol-derived intermediates into E4P, highlighting a unique adaptation for the utilization of this carbon source.

Quantitative Data on this compound Metabolism

The following tables summarize key kinetic parameters for the enzymes that produce and consume this compound 4-phosphate in various organisms. These data are essential for metabolic modeling and for understanding the regulation of carbon flux through these critical pathways.

Table 1: Kinetic Parameters of Transketolase

OrganismSubstrateKm (µM)Vmax (U/mg)Reference
Escherichia coliThis compound 4-phosphate90-[11]
Saccharomyces cerevisiaeThis compound 4-phosphate--[12]

Table 2: Kinetic Parameters of Transaldolase

OrganismSubstrateKm (µM)Vmax (U/mg)Reference
Escherichia coliThis compound 4-phosphate9060[3][5]
Methanocaldococcus jannaschiiThis compound 4-phosphate15.6 (25°C), 27.8 (50°C)1.0 (25°C), 12.0 (50°C)[12][13]
Rat LiverThis compound 4-phosphate130-[14]
Hepatoma 3924AThis compound 4-phosphate170-[14]

Table 3: Kinetic Parameters of DAHP Synthase

OrganismSubstrateKm (µM)Vmax (U/mg)Reference
Escherichia coli (Tyr-sensitive)This compound 4-phosphate--[4]
Saccharomyces cerevisiae (Tyr-inhibitable)This compound 4-phosphate500-[1]
Aspergillus nidulans (aroGp)This compound 4-phosphate--[1]
Aspergillus nidulans (aroFp)This compound 4-phosphate--[1]

Note: Vmax values can vary significantly based on assay conditions and enzyme purity. "-" indicates data not available in the cited sources.

Experimental Protocols

Accurate measurement of E4P levels and the activity of related enzymes is crucial for studying its metabolic role. Below are detailed methodologies for key experiments.

Quantification of this compound 4-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including E4P.

4.1.1. Sample Preparation

  • Cell Quenching and Metabolite Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., -20°C methanol/water).

  • Centrifuge the cell suspension at a low temperature to pellet the cells.

  • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Lyse the cells by sonication or bead beating.

  • Centrifuge the lysate to remove cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under vacuum or nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase column to separate E4P from other metabolites.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of E4P.

  • Quantification: Use a stable isotope-labeled internal standard of E4P to correct for matrix effects and variations in instrument response. Generate a standard curve with known concentrations of E4P to quantify its concentration in the samples.

LCMS_Workflow Start Cell Culture Quench Quench Metabolism Start->Quench Extract Metabolite Extraction Quench->Extract Separate LC Separation (HILIC/Ion-Pair RP) Extract->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify End E4P Concentration Quantify->End

Figure 3. Experimental Workflow for LC-MS/MS Quantification of E4P.
Transketolase Activity Assay

This is a coupled spectrophotometric assay that measures the rate of NADH oxidation.

4.2.1. Principle

Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate. The G3P produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

4.2.2. Reagents

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • Ribose 5-phosphate

  • Xylulose 5-phosphate

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • NADH

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Enzyme sample (cell lysate or purified enzyme)

4.2.3. Procedure

  • Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Transaldolase Activity Assay

This is also a coupled spectrophotometric assay measuring NADH oxidation.

4.3.1. Principle

Transaldolase catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to E4P and fructose 6-phosphate. In the reverse direction, which is often more convenient to measure, fructose 6-phosphate and E4P are converted to sedoheptulose 7-phosphate and G3P. The G3P is then measured as in the transketolase assay.

4.3.2. Reagents

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Fructose 6-phosphate

  • This compound 4-phosphate

  • NADH

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Enzyme sample

4.3.3. Procedure

  • Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.

  • Incubate at the desired temperature.

  • Start the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of the reaction.

Conclusion

This compound, through its phosphorylated derivative E4P, holds a central and indispensable position in cellular metabolism. As a key intermediate in the pentose phosphate and shikimate pathways, it serves as a critical branch point for the biosynthesis of aromatic amino acids, nucleotides, and other essential biomolecules. The enzymes that govern the metabolic fate of E4P are subject to complex regulation, and their dysfunction can have profound effects on cellular physiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricate roles of this compound in health and disease, and to explore the potential of its metabolic pathways as targets for novel therapeutic strategies.

References

D-Erythrose and its Pivotal Role in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, in its phosphorylated form this compound 4-phosphate (E4P), is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis. While the PPP is renowned for its role in generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis, the significance of E4P as a key metabolic node is often understated. This technical guide provides an in-depth exploration of this compound's role within the PPP, its function as a precursor to essential biomolecules, and its broader implications in metabolic regulation and disease. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic intersection.

Introduction to the Pentose Phosphate Pathway and this compound 4-Phosphate

The pentose phosphate pathway (PPP) is a vital metabolic route for the processing of glucose.[1][2] It is distinct from glycolysis in that its primary functions are anabolic rather than catabolic.[2] The PPP is divided into two main phases:

  • The Oxidative Phase: An irreversible phase that converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.[3]

  • The Non-Oxidative Phase: A series of reversible sugar phosphate interconversions that produce various intermediates, including the four-carbon sugar phosphate, this compound 4-phosphate (E4P).[3]

E4P is a central figure in the non-oxidative PPP, acting as a key substrate for two crucial enzymes: transketolase and transaldolase. These enzymes facilitate the interconversion of sugar phosphates, linking the PPP with glycolysis.[3] Beyond its role within the PPP, E4P is a vital precursor for the biosynthesis of aromatic amino acids and vitamin B6.[4]

The Role of this compound 4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

E4P is both produced and consumed within the non-oxidative branch of the PPP through the actions of transketolase and transaldolase. These reversible reactions allow the cell to adapt to varying metabolic needs.

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. E4P can act as an acceptor of a two-carbon unit from xylulose-5-phosphate, yielding fructose-6-phosphate and glyceraldehyde-3-phosphate, both of which are intermediates in glycolysis.[5]

Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. Sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate react to form E4P and fructose-6-phosphate.[4]

The reversibility of these reactions allows the flux through the PPP to be directed towards either the production of ribose-5-phosphate for nucleotide synthesis or the generation of glycolytic intermediates for ATP production, depending on the cell's requirements.

pentose_phosphate_pathway cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Biosynthesis R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase E4P This compound-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase Aromatic_AA Aromatic Amino Acid Biosynthesis E4P->Aromatic_AA Glycolysis Glycolysis F6P->Glycolysis G3P->E4P Transaldolase G3P->Glycolysis

Diagram 1: The Pentose Phosphate Pathway highlighting this compound-4-Phosphate.

This compound 4-Phosphate as a Precursor for Aromatic Amino Acid Biosynthesis

One of the most critical anabolic roles of E4P is serving as a direct precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This occurs via the shikimate pathway, a metabolic route present in bacteria, archaea, fungi, and plants, but absent in mammals.[4] This makes the shikimate pathway an attractive target for the development of antimicrobial agents and herbicides.

The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (PEP), an intermediate of glycolysis, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase.[4] The carbon skeleton of E4P provides four of the ten carbons that will ultimately form the aromatic ring and the side chain of the amino acids.

shikimate_pathway E4P This compound-4-Phosphate DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate E4P->DAHP DAHP synthase PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate-3-Phosphate S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AAs Phenylalanine, Tyrosine, Tryptophan Chorismate->Aromatic_AAs Multiple Steps

Diagram 2: The Shikimate Pathway starting from this compound-4-Phosphate.

Quantitative Data

The kinetics of the enzymes that metabolize E4P and its intracellular concentrations are crucial for understanding the flux through the PPP and related pathways.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateK_m_V_max_ (µmol/min/mg)k_cat_ (min⁻¹)Reference
TransaldolaseMethanocaldococcus jannaschiiThis compound 4-Phosphate15.6 µM (at 25°C)1.024[6]
This compound 4-Phosphate27.8 µM (at 50°C)12.0-[6]
TransketolaseRat Liver--1.7 (specific activity)-[7]

Note: Kinetic data for transketolase with E4P as a substrate is limited in the literature.

Table 2: Intracellular Concentrations of this compound 4-Phosphate
Cell Type / OrganismConditionConcentrationReference
Krebs ascites tumor cells-0.005 nmol/g of packed cells[8]
Mammary gland-9.2-13.8 nmol/ml of intracellular water[8]
Lung cancer cells-Increased levels compared to adjacent normal tissue[9]

Experimental Protocols

Measurement of Transaldolase Activity

This protocol is a continuous spectrophotometric rate determination assay.

Principle: The production of glyceraldehyde-3-phosphate (G3P) from the transaldolase-catalyzed reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (or fructose-6-phosphate and erythrose-4-phosphate in the reverse direction) is coupled to the oxidation of NADH by α-glycerophosphate dehydrogenase and triosephosphate isomerase. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 5 mM Fructose-6-phosphate

  • 10 mM Erythrose-4-phosphate

  • 2 mM NADH

  • 10 units/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture

  • Purified transaldolase or cell lysate

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, fructose-6-phosphate, NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase mixture in a cuvette.

  • Add the transaldolase sample to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.

  • The rate of NADH oxidation is proportional to the transaldolase activity.

Measurement of Transketolase Activity

This protocol is adapted from methods used to assess thiamine status, as transketolase is a thiamine-dependent enzyme.

Principle: The production of glyceraldehyde-3-phosphate from the transketolase-catalyzed reaction is coupled to the oxidation of NADH, similar to the transaldolase assay. The assay measures basal activity and stimulated activity (with the addition of excess thiamine pyrophosphate, TPP).

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.6

  • 50 mM Ribose-5-phosphate

  • 50 mM Xylulose-5-phosphate

  • 2 mM NADH

  • 10 units/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture

  • 1 mM Thiamine pyrophosphate (TPP) for stimulated assay

  • Erythrocyte hemolysate or purified transketolase

Procedure:

  • Prepare two sets of reaction mixtures: one for basal activity and one for stimulated activity (containing TPP).

  • The mixtures should contain Tris-HCl buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the coupling enzymes.

  • Add the enzyme sample to each mixture to start the reaction.

  • Monitor the decrease in absorbance at 340 nm.

  • The difference in activity between the stimulated and basal assays can indicate thiamine deficiency. For direct measurement of transketolase activity, the basal activity is used.[2]

Quantification of this compound 4-Phosphate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of E4P in complex biological samples.

Sample Preparation:

  • Rapidly quench metabolic activity in cell or tissue samples using cold methanol or other quenching solutions.

  • Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Centrifuge to remove cellular debris.

  • The supernatant containing the metabolites is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Separate E4P from other metabolites using a suitable LC column, such as a HILIC or ion-pair chromatography column.[10]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Parent ion: The deprotonated molecule of E4P ([M-H]⁻) at m/z 199.

    • Fragment ion: A characteristic fragment ion of E4P, such as the phosphate group at m/z 97.

  • Quantification: Use a stable isotope-labeled internal standard of E4P to correct for matrix effects and variations in instrument response. Create a standard curve with known concentrations of E4P to quantify the amount in the sample.

Visualization of Workflows and Logical Relationships

13C-Metabolic Flux Analysis (MFA) Workflow

mfa_workflow start Start: Define Biological Question labeling Cell Culture with 13C-labeled Substrate (e.g., [1,2-13C]glucose) start->labeling quench Quench Metabolism & Extract Metabolites labeling->quench analysis Analyze Metabolite Labeling (e.g., LC-MS/MS or GC-MS) quench->analysis data Determine Mass Isotopomer Distributions analysis->data flux_calc Computational Flux Calculation data->flux_calc model Construct Stoichiometric Metabolic Model model->flux_calc results Interpret Flux Map & Answer Question flux_calc->results

Diagram 3: A generalized workflow for 13C-Metabolic Flux Analysis.
Diagnostic Workflow for Transaldolase Deficiency

taldo_deficiency_workflow clinical_suspicion Clinical Suspicion (e.g., hepatosplenomegaly, liver dysfunction) urine_analysis Urine Metabolite Analysis (GC-MS or LC-MS/MS) clinical_suspicion->urine_analysis abnormal_polyols Elevated Polyols Detected (Erythritol, Arabitol, Ribitol, Sedoheptulose-7-phosphate) urine_analysis->abnormal_polyols enzyme_assay Transaldolase Enzyme Activity Assay in Fibroblasts or Lymphocytes abnormal_polyols->enzyme_assay Suggestive normal_polyols Normal Polyol Levels abnormal_polyols->normal_polyols No low_activity Reduced or Absent Enzyme Activity enzyme_assay->low_activity genetic_testing TALDO1 Gene Sequencing low_activity->genetic_testing Confirmatory normal_activity Normal Enzyme Activity low_activity->normal_activity No diagnosis Diagnosis Confirmed: Transaldolase Deficiency genetic_testing->diagnosis

Diagram 4: A logical workflow for the diagnosis of Transaldolase Deficiency.

Broader Metabolic Significance and Disease Implications

The PPP, and by extension E4P, has significant implications for cellular health and disease.

  • Cancer: Cancer cells often exhibit an upregulated PPP to meet the high demand for nucleotides for proliferation and NADPH to counteract oxidative stress.[11] The increased flux through the PPP can lead to elevated levels of intermediates like E4P.[9] This makes the enzymes of the PPP, including transketolase and transaldolase, potential therapeutic targets in oncology.

  • Inborn Errors of Metabolism: A deficiency in the transaldolase enzyme leads to a rare metabolic disorder characterized by the accumulation of polyols, including erythritol (derived from E4P), in the urine.[1] Symptoms can include liver dysfunction and hepatosplenomegaly.[1]

  • Infectious Diseases: As the shikimate pathway is essential for many pathogenic bacteria but absent in humans, the enzymes in this pathway that utilize E4P are prime targets for the development of novel antibiotics.

Conclusion

This compound 4-phosphate is far more than a simple intermediate in the pentose phosphate pathway. It represents a critical metabolic hub, connecting glucose metabolism with the biosynthesis of essential aromatic amino acids. Its position at the crossroads of these pathways underscores its importance in maintaining cellular homeostasis. A thorough understanding of the regulation of E4P synthesis and its subsequent metabolic fate is crucial for researchers in fields ranging from metabolic engineering to drug development. The quantitative data, experimental protocols, and logical workflows presented in this guide provide a solid foundation for further investigation into the multifaceted role of this compound in cellular metabolism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a naturally occurring aldotetrose, is a monosaccharide of significant interest in various fields of chemical and biological research. With the chemical formula C₄H₈O₄, it plays a crucial role as an intermediate in key metabolic pathways, including the pentose phosphate pathway and the Calvin cycle.[1][2] Its phosphorylated form, this compound 4-phosphate, is a vital precursor in the biosynthesis of aromatic amino acids via the shikimate pathway.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its metabolic significance to support researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically encountered as a colorless to light yellow, viscous syrup, which explains the absence of a distinct melting point in much of the literature.[1] It is known to be hygroscopic and should be stored accordingly.[5]

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₈O₄
Molecular Weight 120.10 g/mol [6]
Appearance Colorless to light yellow syrup[1]
Melting Point Not applicable (syrup)
Boiling Point ~144 °C (rough estimate)[5]
Density ~1.05 g/cm³ (rough estimate)[5]
Solubility in Water 250 mg/mL (ultrasonication may be needed)[7]
Solubility in DMSO ≥ 250 mg/mL[7]
Specific Rotation [α]D²⁰ +1° → -14.5° (in water, c=11, over 3 days)
Experimental Protocols

Determination of Specific Rotation:

The specific rotation of this compound can be determined using a polarimeter.[8][9]

  • Preparation of the Solution: Prepare a solution of this compound in deionized water with a precisely known concentration (e.g., 11 g/100 mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank sample of deionized water.

  • Measurement: Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the optical rotation at a constant temperature (e.g., 20°C) using the sodium D-line (589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.[10] Note: this compound exhibits mutarotation in solution, meaning its optical rotation changes over time as it equilibrates between its different isomeric forms. Measurements should be taken at specified time intervals to observe this phenomenon.

Chemical Properties and Reactions

This compound is a reducing sugar due to the presence of a free aldehyde group in its open-chain form. This functional group is responsible for its characteristic chemical reactivity.

Oxidation

Oxidation of this compound with a mild oxidizing agent like nitric acid yields meso-tartaric acid, an optically inactive dicarboxylic acid.[11][12][13] This is a key reaction used in the stereochemical elucidation of sugars.

Experimental Protocol for Oxidation to meso-Tartaric Acid:

  • Reaction Setup: In a fume hood, dissolve this compound in a suitable volume of dilute nitric acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Gently heat the reaction mixture. The reaction progress can be monitored by the evolution of nitrogen oxides.

  • Workup: After the reaction is complete, cool the mixture and carefully evaporate the nitric acid under reduced pressure.

  • Isolation: The resulting tartaric acid can be isolated and purified by crystallization from a suitable solvent system. The optical activity of the product should be measured to confirm the formation of the meso isomer.

Reduction

Reduction of the aldehyde group of this compound yields the corresponding sugar alcohol, erythritol, which is an achiral meso compound.[14][15] This reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol for Reduction to Erythritol:

While specific contemporary protocols for this compound are not detailed in the search results, a general procedure for the reduction of aldoses can be applied.

  • Dissolution: Dissolve this compound in an appropriate solvent, such as water or ethanol, in a reaction vessel.

  • Reduction: Cool the solution in an ice bath and slowly add a solution of sodium borohydride (NaBH₄). The reaction is typically exothermic.

  • Quenching: After the reaction is complete (as determined by a suitable method like TLC), carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute acetic acid) until the effervescence ceases.

  • Purification: The resulting erythritol can be purified by techniques such as crystallization or chromatography.

Synthesis

Ruff Degradation: this compound can be synthesized by the Ruff degradation of a larger sugar, such as D-glucose or D-arabinose.[16][17][18][19] This method involves the oxidative decarboxylation of the corresponding aldonic acid.

Experimental Workflow for Ruff Degradation of D-Glucose:

Ruff_Degradation D_Glucose D-Glucose Oxidation Oxidation (e.g., Br₂/H₂O) D_Glucose->Oxidation D_Gluconic_Acid D-Gluconic Acid Oxidation->D_Gluconic_Acid Oxidative_Decarboxylation Oxidative Decarboxylation (H₂O₂, Fe³⁺ catalyst) D_Gluconic_Acid->Oxidative_Decarboxylation D_Erythrose This compound Oxidative_Decarboxylation->D_Erythrose

Ruff Degradation of D-Glucose to this compound.

Kiliani-Fischer Synthesis: This chain-lengthening process can be used to synthesize pentoses from this compound. The reaction proceeds via a cyanohydrin intermediate, which is then hydrolyzed and reduced to yield a mixture of two epimeric aldopentoses.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReferences
¹H NMR Predicted spectra show complex multiplets in the 3.5-4.7 ppm region, corresponding to the methine and methylene protons of the sugar backbone.[20][21][22]
¹³C NMR Predicted spectra indicate signals for the four carbon atoms. Experimental data from reaction monitoring shows peaks corresponding to the furanose and hydrated forms.[23][24][25]
Mass Spec (GC-MS) The mass spectrum shows characteristic fragmentation patterns, with major peaks observed at m/z values of 147, 117, and 205.[6]

Biological Significance

This compound 4-phosphate, a key derivative of this compound, is a central intermediate in several vital metabolic pathways.

Pentose Phosphate Pathway

In the non-oxidative phase of the pentose phosphate pathway, this compound 4-phosphate is produced and serves as a substrate for the enzyme transaldolase, which is crucial for the interconversion of sugars.[2]

Shikimate Pathway

This compound 4-phosphate is a primary precursor, along with phosphoenolpyruvate (PEP), for the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[3][4]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P This compound 4-Phosphate E4P->DAHP_Synthase DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHP_Synthase->DAHP Pathway ... (Multiple Steps) DAHP->Pathway Chorismate Chorismate Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Role of this compound 4-Phosphate in the Shikimate Pathway.
Calvin Cycle

In photosynthesis, this compound 4-phosphate is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[2][26][27][28][29]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the separation and quantification of this compound. Various stationary phases can be employed, including reverse-phase columns, with mobile phases typically consisting of acetonitrile and water with an acidic modifier.[19]

General HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, with an additive like phosphoric acid or formic acid for MS compatibility.

  • Detection: Refractive Index Detector (RID) or Mass Spectrometry (MS).

Conclusion

This compound is a fundamental monosaccharide with diverse roles in chemistry and biology. This guide has summarized its key physical and chemical properties, provided insights into experimental methodologies, and illustrated its importance in major metabolic pathways. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is crucial for its application as a building block in synthesis, as a reference standard in metabolic studies, and for investigating its potential roles in various biological processes. Further research to obtain high-resolution, fully assigned experimental NMR spectra and to develop detailed, optimized synthetic protocols would be of great value to the scientific community.

References

An In-Depth Technical Guide to D-Erythrose Derivatives and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, and its derivatives are emerging as significant molecules in biochemical research and drug development. While this compound itself is a key intermediate in metabolic pathways, its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the synthesis, functions, and mechanisms of action of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development.

Core Functions and Therapeutic Potential

The biological activities of this compound derivatives are diverse, ranging from metabolic modulation to the induction of apoptosis in cancer cells. A pivotal derivative, this compound 4-phosphate, is a crucial intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway, the latter being essential for the biosynthesis of aromatic amino acids in plants and microorganisms.

Antitumor Activity

A significant area of research has been the investigation of this compound and its derivatives as anticancer agents. This compound has been shown to exhibit antitumor effects, particularly in colon carcinoma. This activity is thought to be linked to the Warburg effect, a phenomenon where cancer cells predominantly utilize glycolysis for energy production even in the presence of oxygen. By interfering with this altered metabolic state, this compound can selectively target cancer cells.

CompoundCancer ModelDosageEffectReference
This compoundAbdominal metastatic model of colon carcinoma500 mg/kg69.1% reduction in intraperitoneal tumor weight[1]

Table 1: Quantitative data on the antitumor activity of this compound.

The pro-apoptotic function of this compound is a key mechanism behind its antitumor effects. Studies have demonstrated that this compound treatment leads to a significant increase in tumor cell apoptosis.

Key Signaling Pathways

The functions of this compound and its derivatives are intrinsically linked to their influence on fundamental cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

Pentose Phosphate Pathway

This compound 4-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. This pathway is critical for producing NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress, as well as for generating precursors for nucleotide biosynthesis.

Pentose_Phosphate_Pathway Glucose-6-phosphate Glucose-6-phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-phosphate Ribulose-5-phosphate 6-Phosphogluconate->Ribulose-5-phosphate 6PGD Ribose-5-phosphate Ribose-5-phosphate Ribulose-5-phosphate->Ribose-5-phosphate RPI Xylulose-5-phosphate Xylulose-5-phosphate Ribulose-5-phosphate->Xylulose-5-phosphate RPE Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate Fructose-6-phosphate Fructose-6-phosphate Erythrose-4-phosphate Erythrose-4-phosphate Ribose-5-phosphateXylulose-5-phosphate Ribose-5-phosphateXylulose-5-phosphate Glyceraldehyde-3-phosphateSedoheptulose-7-phosphate Glyceraldehyde-3-phosphateSedoheptulose-7-phosphate Ribose-5-phosphateXylulose-5-phosphate->Glyceraldehyde-3-phosphateSedoheptulose-7-phosphate Transketolase Sedoheptulose-7-phosphateGlyceraldehyde-3-phosphate Sedoheptulose-7-phosphateGlyceraldehyde-3-phosphate Fructose-6-phosphateErythrose-4-phosphate Fructose-6-phosphateErythrose-4-phosphate Sedoheptulose-7-phosphateGlyceraldehyde-3-phosphate->Fructose-6-phosphateErythrose-4-phosphate Transaldolase Xylulose-5-phosphateErythrose-4-phosphate Xylulose-5-phosphateErythrose-4-phosphate Fructose-6-phosphateGlyceraldehyde-3-phosphate Fructose-6-phosphateGlyceraldehyde-3-phosphate Xylulose-5-phosphateErythrose-4-phosphate->Fructose-6-phosphateGlyceraldehyde-3-phosphate Transketolase

Figure 1: The Pentose Phosphate Pathway highlighting the central role of Erythrose-4-phosphate.
Warburg Effect and Apoptosis in Cancer

The antitumor activity of this compound is closely associated with its ability to exploit the metabolic vulnerability of cancer cells known as the Warburg effect. By interfering with glycolysis, this compound can induce metabolic stress, leading to the activation of apoptotic pathways.

Warburg_Effect_Apoptosis cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Apoptosis Apoptosis Glycolysis->Apoptosis Metabolic Stress Lactate Lactate Pyruvate->Lactate Warburg Effect Mitochondria Mitochondria Pyruvate->Mitochondria Reduced in Cancer This compound This compound This compound->Glycolysis Inhibition

Figure 2: this compound targets the Warburg effect in cancer cells, leading to apoptosis.

Experimental Protocols

Synthesis of 2,4-O-Ethylidene-D-erythrose

This protocol describes the synthesis of a key this compound derivative, (1'R)-(−)-2,4-O-Ethylidene-D-erythrose, which can serve as a starting material for the synthesis of more complex derivatives. The synthesis involves two main steps: the formation of (1'R)-(−)-4,6-O-Ethylidene-D-glucose from D-glucose, followed by oxidative cleavage to yield the desired product.

A. (1'R)-(−)-4,6-O-Ethylidene-D-glucose [2]

  • To a 500-mL round-bottomed flask, add D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).

  • Add concentrated sulfuric acid (0.5 mL) dropwise with shaking.

  • Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for 3 days.

  • Add 300 mL of ethanol to the resulting adhesive mass.

  • Adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.

  • Dissolve the residue by careful heating, maintaining the pH with additional ethanolic potassium hydroxide.

  • Add charcoal (5 g) and filter the mixture through Celite.

  • Wash the filter cake with hot ethanol (50 mL).

  • Allow the filtrate to stand overnight in a freezer at -30°C to deposit a colorless solid.

  • Recrystallize the solid from ethanol at -30°C to yield (1'R)-(−)-4,6-O-ethylidene-D-glucose.

B. (−)-2,4-O-Ethylidene-D-erythrose [2]

  • In a 1-L three-necked round-bottomed flask, suspend sodium metaperiodate (59.2 g, 277 mmol) in 400 mL of water.

  • Add a solution of (1'R)-(−)-4,6-O-ethylidene-D-glucose (51.5 g, 250 mmol) in 200 mL of water dropwise over 30 minutes while maintaining the temperature at 20-25°C.

  • Stir the mixture for 20 hours at room temperature.

  • Filter the suspension and wash the solid with ethanol.

  • Concentrate the filtrate by rotary evaporation.

  • Extract the residue with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate and concentrate to yield (−)-2,4-O-ethylidene-D-erythrose as a colorless, amorphous solid.

Synthesis_Workflow D-Glucose D-Glucose Step_A Reaction with Paraldehyde and Sulfuric Acid D-Glucose->Step_A Ethylidene-D-glucose Ethylidene-D-glucose Step_A->Ethylidene-D-glucose Step_B Oxidative Cleavage with Sodium Metaperiodate Ethylidene-D-glucose->Step_B Ethylidene-D-erythrose Ethylidene-D-erythrose Step_B->Ethylidene-D-erythrose

Figure 3: Workflow for the synthesis of 2,4-O-Ethylidene-D-erythrose.
TUNEL Assay for Apoptosis Detection in Colon Carcinoma Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation that is a hallmark of apoptosis. The following is a general protocol for performing a TUNEL assay on paraffin-embedded colon carcinoma tissue sections.[3][4][5][6]

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene for 5 minutes (repeat once).

  • Immerse slides in 100% ethanol for 5 minutes (repeat once).

  • Sequentially immerse slides in 95%, 85%, 70%, and 50% ethanol for 3 minutes each.

  • Wash slides in 0.85% NaCl for 5 minutes.

  • Wash slides in Phosphate-Buffered Saline (PBS) for 5 minutes.

2. Fixation and Permeabilization:

  • Fix the tissue sections by immersing the slides in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash slides in PBS.

  • Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 10-20 minutes at room temperature to permeabilize the tissue.

  • Wash slides in PBS.

3. TUNEL Reaction:

  • Equilibrate the slides with Equilibration Buffer for 5-10 minutes.

  • Prepare the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., FITC-dUTP) according to the manufacturer's instructions.

  • Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.

  • Stop the reaction by immersing the slides in Stop/Wash Buffer.

4. Detection and Visualization:

  • If using a biotin-labeled nucleotide, incubate with streptavidin-HRP.

  • Apply a substrate solution (e.g., DAB) to visualize the labeled cells. Apoptotic nuclei will appear dark brown.

  • Counterstain with a suitable nuclear stain (e.g., Methyl Green or Hematoxylin).

  • Dehydrate the slides through a graded series of ethanol and xylene.

  • Mount with a permanent mounting medium and a coverslip.

  • Visualize under a light microscope.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug development, particularly in the field of oncology. Their ability to modulate key metabolic and signaling pathways provides a strong foundation for the design of novel therapeutics. Further research into the synthesis of a wider range of derivatives and a more detailed elucidation of their molecular targets will be crucial for translating the potential of these molecules into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound derivatives.

References

Spectroscopic Analysis of D-Erythrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Erythrose, an aldotetrose monosaccharide with the chemical formula C₄H₈O₄, is a key intermediate in the pentose phosphate pathway. Its structure and reactivity are of significant interest in various fields, including biochemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of this compound. This guide provides an in-depth overview of the spectroscopic data and experimental methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of this compound in solution. Like many sugars, this compound exists in equilibrium between its open-chain aldehyde form and cyclic furanose anomers (α and β). This results in complex spectra reflecting the mixture of these forms.

Data Presentation

¹H NMR Data

The proton NMR spectrum shows signals primarily in the 3-6 ppm region. Anomeric protons (H-1 of the cyclic forms) are typically found further downfield (4.5-5.5 ppm).[1]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Anomeric Protons (α/β-furanose)~5.2 - 5.4d, m-
H-2, H-3, H-4~3.5 - 4.2m-
CH₂OH~3.6 - 3.8m-
Note: Data is compiled from typical ranges for monosaccharides and publicly available spectra.[2][3] Precise shifts and couplings are highly dependent on solvent, temperature, and pH.

¹³C NMR Data

The carbon NMR spectrum provides distinct signals for each carbon atom in the different isomeric forms present in solution.[4] The anomeric carbon (C-1) is particularly diagnostic, appearing in the 90-110 ppm range.[1]

Carbon AssignmentChemical Shift (δ) ppm (α-furanose)Chemical Shift (δ) ppm (β-furanose)
C-1 (Anomeric)~98.0~102.5
C-2~72.0~75.0
C-3~71.5~76.5
C-4~63.0~64.0
Note: Values are approximate and based on studies of ¹³C-labeled erythrose and general carbohydrate NMR data.[4][5][6][7] The open-chain and hydrated forms will show different chemical shifts.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube. D₂O is used to avoid a large solvent signal from water protons.

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

  • Data Acquisition :

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

    • To aid in assignment, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.[9][10]

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are typically referenced to an internal standard like DSS or externally to TSP.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (5-10 mg) NMR_Tube Mix in NMR Tube Sample->NMR_Tube Solvent D₂O (0.6 mL) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer (>400 MHz) NMR_Tube->Spectrometer Insert Sample Acquire_1H 1D ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C 1D ¹³C Spectrum Spectrometer->Acquire_13C Acquire_2D 2D Spectra (COSY, HSQC) Spectrometer->Acquire_2D Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Acquire_2D->Processing Analysis Assign Peaks, Determine Structure Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from its multiple hydroxyl (-OH) groups and its carbon-carbon and carbon-oxygen single bonds.

Data Presentation
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600 - 3200Strong, BroadO-H Stretching (from hydroxyl groups, extensive hydrogen bonding)
3000 - 2800MediumC-H Stretching (from sp³ C-H bonds)
~1730WeakC=O Stretching (aldehyde, present in open-chain form)
1200 - 950Strong, ComplexC-O Stretching and O-H Bending (the "fingerprint region" for carbohydrates)[11]
Note: Data is based on characteristic absorption bands for carbohydrates.[12][13][14][15] The intensity of the C=O peak is often very low due to the low concentration of the open-chain form in the solid state or in solution.
Experimental Protocol: FTIR Spectroscopy

A common and convenient method for analyzing solid or liquid carbohydrate samples is Attenuated Total Reflectance (ATR) FTIR.[13]

  • Instrument Setup : Prepare the FTIR spectrometer by running a background scan. This measures the ambient atmosphere (water vapor, CO₂) and is subtracted from the sample spectrum.

  • Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

  • Data Acquisition : Collect the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

  • Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the functional groups in this compound.

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis Spectrometer FTIR Spectrometer with ATR Accessory Background Collect Background Spectrum Spectrometer->Background Place_Sample Place this compound onto ATR Crystal Background->Place_Sample Ready for Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (e.g., 32 scans) Apply_Pressure->Collect_Spectrum Process Background Subtraction Collect_Spectrum->Process Analyze Identify Functional Group Peaks Process->Analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in MS/MS experiments offer valuable structural clues. For volatile analysis, monosaccharides like this compound often require derivatization.[16]

Data Presentation

GC-MS Data (after derivatization, e.g., silylation) Gas Chromatography-Mass Spectrometry is suitable for derivatized, volatile monosaccharides. The mass spectrum will show the molecular ion of the derivatized this compound and characteristic fragment ions.

LC-ESI-MS/MS Data Liquid Chromatography-Electrospray Ionization-Mass Spectrometry can analyze underivatized this compound.[16] Soft ionization typically yields protonated molecules [M+H]⁺ or other adducts.

Ion Typem/z (Mass-to-Charge Ratio)MethodNotes
[M+H]⁺121.05ESI-MSProtonated molecular ion (C₄H₈O₄ + H⁺)
[M-H]⁻119.04ESI-MSDeprotonated molecular ion (C₄H₈O₄ - H⁺)
Fragment Ions101, 75, 59ESI-MS/MS of [M-H]⁻Result from collision-induced dissociation (CID), indicating loss of water and other small fragments.[17][18]
Fragment Ions205, 147, 117, 103GC-EI-MS (TMS derivative)Characteristic fragments from the electron ionization of the derivatized molecule.[19]
Note: The molecular weight of this compound is 120.10 g/mol .
Experimental Protocol: LC-ESI-MS
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Chromatographic Separation (LC) : Inject the sample into an HPLC system. For polar molecules like sugars, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to achieve separation from other components in a mixture.[16]

  • Ionization (ESI) : The eluent from the LC column is directed into the electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte (e.g., [M+H]⁺).[20]

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Full Scan (MS1) : The analyzer scans a range of m/z values to detect the molecular ion and determine its mass.

    • Tandem MS (MS/MS) : The molecular ion is selected, fragmented (e.g., by collision with an inert gas), and the resulting fragment ions are analyzed to provide structural information.

  • Data Analysis : The resulting mass spectra are analyzed to confirm the molecular weight and interpret the fragmentation patterns to support structural elucidation.

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis Sample This compound Solution (e.g., 10 µg/mL in H₂O/ACN) HPLC HPLC System Sample->HPLC Inject Column HILIC Column HPLC->Column Mobile Phase ESI Electrospray Ionization (ESI) Column->ESI Elute Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Analyze_MS1 Determine Molecular Weight (MS1) Detector->Analyze_MS1 Analyze_MS2 Interpret Fragmentation Pattern (MS/MS) Detector->Analyze_MS2

References

D-Erythrose as a Precursor for Nucleotide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway for the utilization of D-Erythrose as a precursor for nucleotide synthesis. This compound, a four-carbon aldose, can be channeled into the pentose phosphate pathway (PPP) to generate ribose-5-phosphate, the essential precursor for phosphoribosyl pyrophosphate (PRPP) and, consequently, for the de novo and salvage pathways of nucleotide biosynthesis. This document details the enzymatic steps involved, presents available quantitative data on its metabolic fate, and provides detailed experimental protocols for tracing its incorporation into nucleotides. The signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

Nucleotide biosynthesis is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular energy metabolism. The pentose phosphate pathway (PPP) is the primary route for the production of the ribose moiety of nucleotides in the form of ribose-5-phosphate (R5P).[1] R5P is subsequently converted to phosphoribosyl pyrophosphate (PRPP), a key activated intermediate in the synthesis of purine and pyrimidine nucleotides.[2][3] While glucose is the most common precursor for the PPP, other sugars can also serve as entry points into this pathway.

This compound, a four-carbon monosaccharide, is an intermediate in the non-oxidative branch of the PPP in the form of this compound-4-phosphate (E4P).[4][5] Exogenously supplied this compound can also be utilized as a carbon source by some organisms, feeding into the central carbon metabolism and contributing to the biosynthesis of essential molecules, including nucleotides.[1][6] This guide explores the metabolic journey of this compound from its uptake to its incorporation into the nucleotide pool.

The Metabolic Pathway: From this compound to PRPP

The utilization of extracellular this compound as a precursor for nucleotide synthesis involves a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate pathway. While a direct kinase for this compound has not been extensively characterized, a plausible pathway, elucidated in organisms such as Brucella, involves its initial reduction to erythritol.[7][8]

The key steps are:

  • Transport: this compound is transported into the cell, likely through a monosaccharide transporter.

  • Reduction to Erythritol: In the cytoplasm, this compound is reduced to erythritol by an Erythrose Reductase . This reaction is NADPH-dependent.[9][10]

  • Phosphorylation of Erythritol: Erythritol is then phosphorylated to L-erythritol-4-phosphate by an Erythritol Kinase (EryA in Brucella).[7]

  • Conversion to this compound-4-Phosphate: A series of isomerizations, catalyzed by enzymes such as tetrulose-4-phosphate racemase (EryC), D-3-tetrulose-4-phosphate isomerase (TpiA2), and this compound-4-phosphate isomerase (RpiB), convert L-erythritol-4-phosphate to this compound-4-phosphate (E4P).[7]

  • Entry into the Pentose Phosphate Pathway: E4P is a key intermediate in the non-oxidative branch of the PPP. It can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate by transketolase and transaldolase .[4] These intermediates can then be cycled back to produce ribose-5-phosphate (R5P).

  • Synthesis of PRPP: R5P is the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), catalyzed by PRPP synthetase .[2][3] PRPP is the activated ribose donor for the synthesis of all nucleotides.

D_Erythrose_to_PRPP cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm D-Erythrose_ext This compound D-Erythrose_int This compound D-Erythrose_ext->D-Erythrose_int Transport Erythritol Erythritol D-Erythrose_int->Erythritol Erythrose Reductase (NADPH -> NADP+) Erythritol-4-P L-Erythritol-4-Phosphate Erythritol->Erythritol-4-P Erythritol Kinase (ATP -> ADP) E4P This compound-4-Phosphate Erythritol-4-P->E4P Isomerases PPP Pentose Phosphate Pathway (Transketolase, Transaldolase) E4P->PPP R5P Ribose-5-Phosphate PPP->R5P PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase (ATP -> AMP) Nucleotides Nucleotides PRPP->Nucleotides

Data Presentation: Quantitative Analysis

Direct quantitative data comparing the efficiency of this compound to other precursors for nucleotide synthesis is limited. However, studies using ¹³C-labeled erythrose have demonstrated its incorporation into biomass, including amino acids derived from PPP intermediates.

Table 1: ¹³C Incorporation from Labeled Erythrose into Amino Acids

Amino AcidKey Precursor from PPP¹³C Incorporation from [¹³C]-Erythrose (%)
PhenylalanineErythrose-4-PhosphateHigh
TyrosineErythrose-4-PhosphateHigh
TryptophanErythrose-4-PhosphateHigh
HistidineRibose-5-PhosphateModerate

This table summarizes the expected high incorporation of ¹³C from labeled erythrose into aromatic amino acids, for which E4P is a direct precursor. The moderate incorporation into histidine reflects the synthesis of its ribose component from the PPP.

Table 2: Proposed Experimental Design for Comparative Analysis of Nucleotide Precursors

Precursor (¹³C-labeled)Cell TypeIncubation Time (hours)Measured Output (¹³C-labeled)Analytical Method
[U-¹³C₄]-D-ErythroseHeLa6, 12, 24ATP, GTP, CTP, UTPLC-MS/MS
[U-¹³C₆]-GlucoseHeLa6, 12, 24ATP, GTP, CTP, UTPLC-MS/MS
[U-¹³C₅]-RiboseHeLa6, 12, 24ATP, GTP, CTP, UTPLC-MS/MS

This table outlines a proposed experimental setup to quantitatively compare the efficiency of this compound as a nucleotide precursor against glucose and ribose. The results would provide valuable data on the relative flux of each precursor into the nucleotide pool.

Experimental Protocols

Tracing the Metabolic Fate of ¹³C-Labeled this compound

This protocol describes the use of stable isotope labeling to trace the incorporation of this compound into the intracellular nucleotide pool.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • [U-¹³C₄]-D-Erythrose

  • Cultured cells (e.g., HeLa, HEK293)

  • 6% Trichloroacetic acid (TCA), ice-cold

  • 5 M K₂CO₃

  • HPLC-grade water and acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to mid-log phase in standard medium.

  • Labeling: Replace the standard medium with a medium containing a known concentration of [U-¹³C₄]-D-Erythrose.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 6% TCA to the cells and scrape them.

    • Collect the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acidic extract) to a new tube.

  • Neutralization: Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is approximately 7.0.

  • Sample Preparation: Centrifuge the neutralized extract to remove the precipitate. The supernatant contains the intracellular nucleotides.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of nucleotides. Monitor the mass transitions for both unlabeled and ¹³C-labeled ATP, GTP, CTP, and UTP.

experimental_workflow Start Start: Cultured Cells Labeling Labeling with [U-¹³C₄]-D-Erythrose Start->Labeling Incubation Incubation (Time Course) Labeling->Incubation Extraction Metabolite Extraction (TCA) Incubation->Extraction Neutralization Neutralization (K₂CO₃) Extraction->Neutralization Analysis LC-MS/MS Analysis of ¹³C-labeled Nucleotides Neutralization->Analysis End End: Quantitative Data Analysis->End

Assay for PRPP Synthetase Activity

This protocol provides a method to measure the activity of PRPP synthetase, the enzyme that synthesizes PRPP from ribose-5-phosphate.

Materials:

  • Cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Ribose-5-phosphate

  • ATP

  • Coupling enzymes (e.g., orotate phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase)

  • Orotic acid

  • Spectrophotometer

Procedure:

  • Prepare Cell Lysate: Lyse cells using sonication or a suitable lysis buffer. Centrifuge to remove cell debris.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ribose-5-phosphate, ATP, coupling enzymes, and orotic acid.

  • Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.

  • Monitor Reaction: The conversion of orotic acid to UMP by the coupling enzymes is dependent on the production of PRPP. This can be monitored by the decrease in absorbance at 295 nm, which is characteristic of orotic acid.

  • Calculate Activity: Calculate the rate of PRPP synthesis from the rate of absorbance change.

prpp_assay_workflow Start Start: Cell Lysate Mix Prepare Reaction Mixture: Buffer, R5P, ATP, Coupling Enzymes, Orotic Acid Start->Mix Initiate Initiate Reaction: Add Cell Lysate Mix->Initiate Monitor Monitor Absorbance at 295 nm Initiate->Monitor Calculate Calculate PRPP Synthetase Activity Monitor->Calculate End End: Enzyme Activity Data Calculate->End

Conclusion

This compound represents a viable, albeit indirect, precursor for nucleotide synthesis. Its metabolic conversion to this compound-4-phosphate allows for its entry into the pentose phosphate pathway, ultimately contributing to the cellular pool of ribose-5-phosphate and PRPP. While direct quantitative comparisons with other sugars are not yet extensively documented, the methodologies outlined in this guide provide a framework for future research in this area. Understanding the metabolism of alternative sugars like this compound is crucial for a comprehensive view of cellular nucleotide homeostasis and may open new avenues for therapeutic intervention in diseases characterized by aberrant nucleotide metabolism.

References

Methodological & Application

Synthesis of D-Erythrose from D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of D-Erythrose, a key four-carbon aldose, from the readily available monosaccharide D-Glucose. This compound and its derivatives are important building blocks in medicinal chemistry and drug development. The following protocols outline three distinct methods for this conversion: a classic chemical degradation, a direct oxidative cleavage, and a catalytic oxidation method. An enzymatic approach is also discussed, offering a green chemistry alternative.

Methods Overview

Three primary chemical methods for the synthesis of this compound from D-Glucose are presented, each with distinct advantages and considerations in terms of yield, reaction time, and reagent toxicity.

  • Two-Step Ruff Degradation: A classical method for the stepwise shortening of aldose chains. D-Glucose is first converted to D-Arabinose, which is then further degraded to this compound.

  • Direct Oxidative Cleavage with Lead Tetraacetate: A more direct, one-pot method that offers a high yield of this compound through the cleavage of the C1-C2 and C5-C6 bonds of D-Glucose.

  • Cobalt-Catalyzed Oxidation of D-Gluconate: This method involves the initial oxidation of D-Glucose to D-Gluconic acid, followed by a cobalt-catalyzed oxidative decarboxylation using hydrogen peroxide to yield this compound.

Additionally, an enzymatic method is outlined, providing a biochemical route to a phosphorylated precursor of this compound.

Data Presentation

The following table summarizes the key quantitative data for the described chemical synthesis methods.

MethodStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Purity Notes
Two-Step Ruff Degradation D-GlucoseBromine water, H₂O₂, Fe₂(SO₄)₃48-72 hours30-40% (overall)Requires chromatographic purification at each step.
Oxidative Cleavage D-GlucoseLead (IV) acetate4-6 hours~80%[1][2]Product is di-O-formyl-D-erythrose, requiring hydrolysis. Purification by crystallization or chromatography.[3]
Catalytic Oxidation Sodium GluconateH₂O₂, Cobalt(II) Chloride3-4 hours40-87% (in solution)[4][5]Requires purification to remove unreacted starting material and byproducts.[4]

Experimental Protocols

Method 1: Two-Step Ruff Degradation

This method involves two sequential degradation steps.

Step 1: Synthesis of D-Arabinose from D-Glucose

Protocol:

  • Oxidation of D-Glucose: In a suitable reaction vessel, dissolve 18.0 g (0.1 mol) of D-Glucose in 200 mL of deionized water. Add 16.0 g (0.1 mol) of bromine to the solution and stir at room temperature for 20-24 hours in the dark.

  • Removal of Bromine: Remove excess bromine by bubbling air through the solution until the color disappears.

  • Formation of Calcium Gluconate: Neutralize the resulting D-Gluconic acid solution with calcium carbonate until effervescence ceases. Heat the solution to boiling and filter hot to remove any unreacted calcium carbonate.

  • Crystallization of Calcium Gluconate: Concentrate the filtrate by evaporation under reduced pressure to a volume of approximately 50 mL. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of calcium gluconate. Collect the crystals by filtration and dry them. The expected yield is approximately 20-22 g.

  • Oxidative Decarboxylation: Dissolve 21.5 g (0.05 mol) of the dried calcium gluconate in 100 mL of deionized water. Add 1.0 g of ferric sulfate as a catalyst.

  • To this solution, add 30% hydrogen peroxide (approximately 17 mL, 0.15 mol) dropwise while maintaining the temperature at 40-50°C. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Work-up and Purification: Cool the reaction mixture and remove the calcium and sulfate ions by adding a stoichiometric amount of oxalic acid followed by filtration. The filtrate containing D-Arabinose can be purified by chromatography on a column of activated charcoal or silica gel.

Step 2: Synthesis of this compound from D-Arabinose

Protocol:

  • Follow the same procedure as in Step 1, using 15.0 g (0.1 mol) of D-Arabinose as the starting material. The expected yield of this compound after purification is in the range of 4.5-6.0 g.

Method 2: Direct Oxidative Cleavage with Lead Tetraacetate

This method provides a more direct route to this compound.[1][2]

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 18.0 g (0.1 mol) of anhydrous D-Glucose in 250 mL of glacial acetic acid.

  • Addition of Oxidant: Slowly add a solution of 88.6 g (0.2 mol) of lead (IV) acetate in 250 mL of glacial acetic acid to the D-Glucose solution over a period of 2 hours, while maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Monitor the reaction by TLC (thin-layer chromatography) until the D-Glucose is consumed (approximately 2-4 hours).

  • Quenching and Work-up: Quench the reaction by adding an excess of a saturated solution of potassium iodide to decompose the unreacted lead tetraacetate.

  • Remove the lead iodide precipitate by filtration.

  • Hydrolysis of Formate Esters: Concentrate the filtrate under reduced pressure to remove the acetic acid. To the resulting syrup, add 100 mL of 0.1 M hydrochloric acid and heat the mixture at 60°C for 4 hours to hydrolyze the di-O-formyl-D-erythrose intermediate.

  • Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and then deionize using mixed-bed ion-exchange resin. The resulting aqueous solution of this compound can be concentrated and purified by crystallization or by chromatography on a cellulose column.[3] The expected yield of this compound is approximately 9.6 g (80%).[1][2]

Method 3: Cobalt-Catalyzed Oxidation of D-Gluconate

This method avoids the use of highly toxic lead reagents.

Protocol:

  • Preparation of Sodium Gluconate: D-Glucose (18.0 g, 0.1 mol) can be oxidized to sodium gluconate using various methods, including bromine water oxidation followed by neutralization with sodium hydroxide, or through enzymatic oxidation.

  • Reaction Setup: In a jacketed reactor, dissolve 21.8 g (0.1 mol) of sodium gluconate and 0.24 g (1 mmol) of cobalt(II) chloride hexahydrate in 400 mL of deionized water.[4][5][6]

  • Reaction Conditions: Adjust the pH of the solution to 6.5 using 2 M sodium hydroxide. Heat the mixture to 30-35°C.[4]

  • Addition of Hydrogen Peroxide: Slowly add 45 mL of 30% hydrogen peroxide (approx. 0.44 mol) over 70 minutes, while maintaining the temperature and pH at the set values.[4]

  • Reaction Completion and Work-up: After the addition is complete, continue stirring for another hour.

  • Purification: The final reaction mixture will contain this compound, unreacted sodium gluconate, and other byproducts.[4] Acidify the solution to precipitate the gluconic acid. After filtration, the this compound in the filtrate can be purified using ion-exchange chromatography to remove salts and remaining charged molecules, followed by chromatography on a suitable resin (e.g., a calcium-form cation exchange resin) to separate this compound from other non-ionic species.

Enzymatic Synthesis Approach

An alternative, "green" approach to this compound involves enzymatic synthesis. D-Glucose can be isomerized to D-Fructose using glucose isomerase. The D-Fructose can then be converted to this compound-4-phosphate.

Enzymatic Conversion of D-Fructose-6-Phosphate

The key step in this pathway is the conversion of a fructose derivative to an erythrose derivative, catalyzed by a phosphoketolase. Specifically, fructose-6-phosphate phosphoketolase (EC 4.1.2.22) catalyzes the following reaction:

D-fructose 6-phosphate + phosphate ⇌ acetyl phosphate + this compound 4-phosphate + H₂O[7]

Visualizations

Signaling Pathways and Workflows

Synthesis_of_D_Erythrose_from_D_Glucose cluster_Ruff Method 1: Ruff Degradation cluster_Oxidative Method 2: Oxidative Cleavage cluster_Catalytic Method 3: Catalytic Oxidation D_Glucose D-Glucose D_Gluconic_Acid D-Gluconic Acid D_Glucose->D_Gluconic_Acid  Br₂/H₂O Di_O_formyl_D_erythrose di-O-formyl- This compound D_Glucose->Di_O_formyl_D_erythrose  Pb(OAc)₄  (2 eq.) D_Gluconate D-Gluconate D_Glucose->D_Gluconate  Oxidation D_Arabinose D-Arabinose D_Gluconic_Acid->D_Arabinose  H₂O₂,  Fe³⁺ D_Erythronic_Acid D-Erythronic Acid D_Arabinose->D_Erythronic_Acid  Br₂/H₂O D_Erythrose_Ruff This compound D_Erythronic_Acid->D_Erythrose_Ruff  H₂O₂,  Fe³⁺ D_Erythrose_Oxidative This compound Di_O_formyl_D_erythrose->D_Erythrose_Oxidative  H₃O⁺ D_Erythrose_Catalytic This compound D_Gluconate->D_Erythrose_Catalytic  H₂O₂,  Co²⁺

Caption: Chemical synthesis pathways for this compound from D-Glucose.

Experimental_Workflow_Oxidative_Cleavage Start Start: D-Glucose in Acetic Acid Add_Reagent Add Lead (IV) Acetate (2 equivalents) Start->Add_Reagent Reaction Stir at 20-25°C (2-4 hours) Add_Reagent->Reaction Quench Quench with KI solution Reaction->Quench Filter Filter to remove lead iodide Quench->Filter Concentrate Concentrate filtrate Filter->Concentrate Hydrolyze Hydrolyze with 0.1 M HCl (60°C, 4 hours) Concentrate->Hydrolyze Neutralize Neutralize and deionize Hydrolyze->Neutralize Purify Purify this compound (Crystallization/Chromatography) Neutralize->Purify End End: Pure this compound Purify->End

Caption: Experimental workflow for the oxidative cleavage method.

Enzymatic_Pathway D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose Glucose Isomerase F6P D-Fructose-6-Phosphate D_Fructose->F6P Hexokinase, ATP E4P This compound-4-Phosphate F6P->E4P Fructose-6-phosphate phosphoketolase, Pi D_Erythrose This compound E4P->D_Erythrose Phosphatase

Caption: Enzymatic pathway for the synthesis of this compound.

References

Enzymatic Synthesis of D-Erythrose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its importance is highlighted in the synthesis of natural products and as a precursor in metabolic pathways. Traditional chemical synthesis of this compound can be challenging, often involving multiple steps, harsh reaction conditions, and the formation of unwanted stereoisomers. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using three primary enzyme classes: transketolases, aldolases, and isomerases.

Enzymatic Strategies for this compound Synthesis

The enzymatic production of this compound can be achieved through several distinct catalytic approaches, each with its own advantages and specific substrate requirements.

Transketolase-Catalyzed Synthesis

Transketolases (EC 2.2.1.1) are enzymes that catalyze the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In the context of this compound synthesis, a common strategy involves the reaction of a suitable ketose donor, such as D-fructose 6-phosphate or hydroxypyruvate, with a two-carbon acceptor aldehyde like glycolaldehyde. Alternatively, the reverse reaction, starting from a seven-carbon sugar phosphate, can yield this compound 4-phosphate.

Aldolase-Catalyzed Synthesis

Aldolases (EC 4.1.2.-) catalyze the stereospecific aldol addition of a ketone donor to an aldehyde acceptor. D-fructose-6-phosphate aldolase (FSA) (EC 4.1.2.13) is particularly useful as it can utilize dihydroxyacetone (DHA) as a donor to react with glycolaldehyde as the acceptor, forming this compound. This method is advantageous as it often uses unphosphorylated substrates, simplifying the process.

Isomerase-Catalyzed Synthesis

Isomerases (EC 5.-.-.-) catalyze the intramolecular rearrangement of molecules. For this compound synthesis, specific isomerases, such as L-rhamnose isomerase (EC 5.3.1.14), can be employed to convert D-erythrulose into this compound. This approach is highly specific but depends on the availability of the ketose precursor.

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes quantitative data from studies on the enzymatic synthesis of this compound and related tetroses, providing a basis for comparison of the different methodologies.

Enzyme ClassSpecific EnzymeDonor SubstrateAcceptor SubstrateProductConversion Rate / YieldReference
Isomerase L-rhamnose isomerase (Pseudomonas stutzeri LL172)D,L-Erythrulose-This compound12.9% conversion[1]
Isomerase D-arabinose isomerase (Klebsiella pneumoniae 40bXX)D,L-Erythrulose-D-Threose9.35% conversion[1]
Isomerase L-ribose isomerase (Acinetobacter sp. DL-28)L-Erythrulose-L-Erythrose18% yield[2]

Experimental Protocols

Protocol 1: Transketolase-Catalyzed Synthesis of this compound 4-Phosphate

This protocol is a representative method for the synthesis of this compound 4-phosphate using transketolase.

Materials:

  • Transketolase (e.g., from Escherichia coli)

  • D-Fructose 6-phosphate (donor substrate)

  • Thiamine pyrophosphate (TPP, cofactor)

  • Magnesium chloride (MgCl₂)

  • Triethanolamine (TEA) buffer (pH 7.6)

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing 50 mM TEA buffer (pH 7.6), 50 mM D-fructose 6-phosphate, 2.5 mM TPP, and 5 mM MgCl₂.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding transketolase to a final concentration of 10 U/mL.

  • Incubate the reaction mixture with gentle agitation for a specified time (e.g., 2-24 hours).

  • Monitor the progress of the reaction by analyzing samples for the formation of this compound 4-phosphate using techniques such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.[3]

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent.

  • The product, this compound 4-phosphate, can be dephosphorylated using a phosphatase to yield this compound if desired.

Protocol 2: Aldolase-Catalyzed Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using D-fructose-6-phosphate aldolase (FSA).

Materials:

  • D-fructose-6-phosphate aldolase (FSA) (e.g., from Escherichia coli)

  • Dihydroxyacetone (DHA, donor substrate)

  • Glycolaldehyde (acceptor substrate)

  • HEPES buffer (pH 8.0)

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction medium containing 50 mM HEPES buffer (pH 8.0), 45 mM dihydroxyacetone (DHA), and 30 mM glycolaldehyde.[4]

  • Equilibrate the reaction mixture to 25°C.[4]

  • Start the reaction by adding FSA to a final concentration of 1 U/mL.[4]

  • Incubate the reaction at 25°C with orbital stirring.[4]

  • Monitor the formation of this compound over time (e.g., 1-5 hours) using HPLC or thin-layer chromatography (TLC).

  • Stop the reaction by adding a quenching agent (e.g., acidification to pH 2) or by removing the enzyme if it is immobilized.[4]

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

Protocol 3: Isomerase-Catalyzed Synthesis of this compound

This protocol provides a method for the synthesis of this compound from D-erythrulose using L-rhamnose isomerase.

Materials:

  • L-rhamnose isomerase (e.g., from Pseudomonas stutzeri)

  • D,L-Erythrulose (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Manganese chloride (MnCl₂)

  • Reaction vessel

  • Incubator

Procedure:

  • Prepare a reaction mixture containing 1% (w/v) D,L-Erythrulose in 50 mM Tris-HCl buffer (pH 7.5) with 1 mM MnCl₂.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 50°C).

  • Initiate the isomerization by adding L-rhamnose isomerase to a suitable concentration.

  • Incubate the reaction for a sufficient time to reach equilibrium (e.g., 24-48 hours). A conversion rate of approximately 12.9% can be expected for the formation of this compound from the D-erythrulose portion of the substrate.[1]

  • Monitor the reaction progress and product formation by HPLC.

  • Terminate the reaction by heat inactivation of the enzyme.

  • Isolate and purify this compound from the reaction mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathways cluster_transketolase Transketolase Pathway cluster_aldolase Aldolase Pathway cluster_isomerase Isomerase Pathway F6P D-Fructose 6-Phosphate TK Transketolase F6P->TK GA Glycolaldehyde GA->TK E4P This compound 4-Phosphate TK->E4P DHA Dihydroxyacetone FSA FSA Aldolase DHA->FSA GlyA Glycolaldehyde GlyA->FSA DEry This compound FSA->DEry Erythrulose D-Erythrulose Isomerase L-Rhamnose Isomerase Erythrulose->Isomerase DEry2 This compound Isomerase->DEry2

Caption: Enzymatic pathways for this compound synthesis.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_downstream 3. Downstream Processing A Prepare Buffer & Substrates B Equilibrate Temperature A->B C Add Enzyme B->C D Incubate with Agitation C->D E Monitor Reaction Progress (HPLC/TLC) D->E F Terminate Reaction E->F G Purify Product (Chromatography) F->G H Characterize Product G->H

Caption: General experimental workflow for enzymatic synthesis.

Conclusion

The enzymatic synthesis of this compound presents a powerful alternative to traditional chemical methods, offering high stereoselectivity and milder reaction conditions. The choice of the enzymatic route—transketolase, aldolase, or isomerase—will depend on factors such as the availability of starting materials, desired product form (phosphorylated or not), and required yield. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the development of efficient and sustainable processes for the production of this important chiral building block. Further optimization of reaction conditions and enzyme engineering can lead to even higher yields and process efficiencies.

References

Application Notes and Protocols for the Purification of D-Erythrose by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of D-Erythrose using common chromatography techniques. The information is intended to guide researchers in developing robust and scalable purification strategies for this important tetrose sugar.

Introduction to this compound Purification

This compound, a four-carbon aldose, is a key intermediate in various metabolic pathways, including the pentose phosphate pathway. Its purification is often a critical step in the synthesis of complex carbohydrates and in the preparation of substrates for enzymatic assays. Chromatographic methods are well-suited for the separation of this compound from reaction mixtures and other impurities due to their high resolving power.[1] This document outlines two primary chromatographic approaches for this compound purification: Preparative High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC).

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture on a larger scale than analytical HPLC.[2][3] A reverse-phase HPLC method can be effectively scaled up for the purification of this compound.[4]

Data Presentation: HPLC Method Parameters

The following table summarizes the recommended starting parameters for the preparative HPLC purification of this compound. These parameters can be optimized to achieve the desired purity and yield.

ParameterAnalytical ScalePreparative Scale
Column Newcrom R1 (or similar C18)Newcrom R1 (or larger particle size C18)
Column Dimensions 4.6 x 150 mm, 3 µm21.2 x 250 mm, 5-10 µm
Mobile Phase Acetonitrile:Water (e.g., 80:20) with 0.1% Formic Acid (for MS compatibility) or Phosphoric AcidAcetonitrile:Water (e.g., 80:20) with 0.1% Formic Acid
Flow Rate 1.0 mL/min20-40 mL/min (to be optimized)
Injection Volume 5-20 µL100-1000 µL (dependent on concentration and column capacity)
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Temperature AmbientAmbient
Experimental Protocol: Preparative HPLC

This protocol outlines the steps for purifying this compound using a preparative HPLC system.

2.2.1. Materials and Reagents

  • This compound (crude mixture)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Preparative HPLC system with a suitable detector (RI or ELSD)

  • Preparative C18 column

  • Fraction collector

  • Rotary evaporator

2.2.2. Procedure

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to a final concentration suitable for preparative injection. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC column with the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The optimal injection volume will depend on the sample concentration and the loading capacity of the column, which should be determined through loading studies.

  • Elution and Fraction Collection: Elute the column with the mobile phase. Collect fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude this compound filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Elute and Collect Fractions inject->elute analyze Analyze Fraction Purity (Analytical HPLC) elute->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate purified Purified this compound evaporate->purified

Caption: Workflow for the purification of this compound by preparative HPLC.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[5][6] While sugars are neutral molecules, at high pH, their hydroxyl groups can be ionized, allowing for separation on a strong anion exchange column.[5] This method is particularly useful for separating sugars from charged impurities.

Data Presentation: IEC Method Parameters

The following table provides a starting point for developing an IEC method for this compound purification.

ParameterValue
Resin Type Strong Anion Exchanger (e.g., Quaternary Ammonium)
Column Dimensions Dependent on sample size
Equilibration Buffer (Buffer A) 20 mM Tris-HCl, pH 8.0
Elution Buffer (Buffer B) 20 mM Tris-HCl, pH 8.0 + 1 M NaCl
Flow Rate 1-5 mL/min (to be optimized)
Elution Method Linear Gradient (0-100% Buffer B)
Detection Refractive Index (RI) or Phenol-Sulfuric Acid Assay
Experimental Protocol: Ion-Exchange Chromatography

This protocol describes a general procedure for purifying this compound using a strong anion exchange column.

3.2.1. Materials and Reagents

  • This compound (crude mixture)

  • Strong anion exchange resin

  • Chromatography column

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • Ultrapure water

  • Peristaltic pump

  • Fraction collector

3.2.2. Procedure

  • Resin Preparation and Packing: Prepare a slurry of the anion exchange resin in the equilibration buffer and pack it into the chromatography column according to the manufacturer's instructions.

  • Column Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of Equilibration Buffer (Buffer A) until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of Equilibration Buffer and apply it to the top of the column. Allow the sample to enter the resin bed completely.

  • Wash: Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound using a linear gradient of NaCl from 0 to 1 M (0-100% Buffer B) over 10-20 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable method such as a phenol-sulfuric acid assay or analytical HPLC.

  • Desalting: Pool the fractions containing pure this compound and desalt them using a desalting column or dialysis to remove the NaCl.

  • Lyophilization: Lyophilize the desalted this compound solution to obtain a pure, solid product.

Visualization: IEC Workflow

IEC_Workflow cluster_prep Column Preparation cluster_separation Separation cluster_post Post-Purification pack_column Pack Column with Anion Exchange Resin equilibrate_column Equilibrate with Buffer A pack_column->equilibrate_column load_sample Load this compound Sample equilibrate_column->load_sample wash_column Wash with Buffer A load_sample->wash_column elute_gradient Elute with NaCl Gradient (Buffer B) wash_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_fractions Analyze Fractions for this compound collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions desalt Desalt Pooled Fractions pool_fractions->desalt lyophilize Lyophilize desalt->lyophilize purified_product Purified this compound lyophilize->purified_product

Caption: Workflow for the purification of this compound by ion-exchange chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Resolution in HPLC - Inappropriate mobile phase composition- Column overloading- Column degradation- Optimize the acetonitrile:water ratio.- Perform a loading study to determine the optimal sample load.- Use a new or thoroughly cleaned column.
No Binding to IEC Column - Incorrect pH of the buffer- this compound not sufficiently ionized- Ensure the pH of the buffer is high enough to deprotonate the hydroxyl groups (typically > 8).- Consider using a stronger anion exchange resin.
Broad Peaks in IEC - High flow rate- Non-optimal gradient slope- Reduce the flow rate to allow for better interaction with the resin.- Optimize the steepness of the elution gradient.
Low Yield - Incomplete elution- Degradation of this compound- Increase the final salt concentration in the elution buffer.- Ensure all buffers are freshly prepared and stored appropriately. Work at a lower temperature if stability is an issue.

Conclusion

The purification of this compound can be successfully achieved using both preparative HPLC and ion-exchange chromatography. The choice of method will depend on the nature and quantity of the impurities present in the starting material, as well as the desired scale of purification. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient purification strategy for this compound, which is essential for its use in research and development. Careful optimization of the chromatographic parameters is crucial for achieving high purity and yield.

References

Application Notes and Protocols for the Analytical Quantification of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Erythrose, a four-carbon aldose monosaccharide, is a key intermediate in the pentose phosphate pathway and is implicated in various biological processes, including the biosynthesis of aromatic amino acids.[1] Accurate quantification of this compound in various matrices, such as biological samples and pharmaceutical formulations, is crucial for research and development in numerous scientific fields. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic/Spectrophotometric assays.

Quantitative Data Summary

The following table summarizes the quantitative performance of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Analytical MethodAnalyte FormLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)
HPLC-RID Native0.01 - 0.17 mg/mL0.03 - 0.56 mg/mL0.1 - 5 mg/mL90 - 110%
GC-MS Silylated Derivative0.04 - 2.85 µg/g0.13 - 9.51 µg/gNot specified90.3 - 114.4%
Enzymatic Assay Native~0.01 mM~0.04 mM0.01 - 10 mMNot specified
Spectrophotometry NativeNot specified20 - 400 nmolNot specifiedNot specified

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle: HPLC-RID is a robust and widely used technique for the quantification of carbohydrates.[2] The method separates this compound from other components in a sample based on its interaction with a stationary phase. The Refractive Index Detector measures the difference in the refractive index between the mobile phase and the eluting sample components, providing a signal proportional to the analyte concentration.[3][4]

Methodology:

a. Sample Preparation:

  • For liquid samples (e.g., cell culture media, urine), centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • For solid samples (e.g., tissues, food), homogenize the sample in a suitable solvent (e.g., ultrapure water or a buffered solution).

  • Centrifuge the homogenate and filter the supernatant as described for liquid samples.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

b. Chromatographic Conditions:

  • Column: Shodex Sugar SP0810 (8.0 mm x 300 mm, 7 µm) or equivalent carbohydrate analysis column.

  • Mobile Phase: Isocratic elution with ultrapure water.

  • Flow Rate: 0.5 mL/min.[5][6]

  • Column Temperature: 80 °C.[5][6]

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID).

  • Run Time: Approximately 30 minutes.

c. Calibration:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

d. Data Analysis:

  • Integrate the peak corresponding to this compound in the sample chromatograms.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers high sensitivity and specificity for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.[1] A common approach is a two-step derivatization involving methoximation followed by silylation. The derivatized this compound is then separated by gas chromatography and detected by mass spectrometry.

Methodology:

a. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to complete dryness.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with shaking. This step stabilizes the open-chain form of the sugar.[7]

  • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[7]

b. GC-MS Conditions:

  • GC Column: DB-5MS (60m x 0.25mm x 0.25µm) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 110°C at 5°C/min.

    • (Further temperature ramping may be optimized based on the specific sample matrix).

  • MS Interface Temperature: 280°C.[8]

  • Ion Source Temperature: 230°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative.

c. Calibration:

  • Prepare a series of this compound standards and an internal standard (e.g., sorbitol).

  • Subject the standards and internal standard to the same derivatization procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

d. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the samples using the calibration curve.

Enzymatic / Spectrophotometric Assays

Principle: Enzymatic assays offer high specificity for the quantification of target analytes. For this compound, an assay can be developed based on the activity of a specific enzyme, such as this compound-4-phosphate dehydrogenase, which catalyzes the conversion of this compound-4-phosphate to 4-phospho-D-erythronate with the concomitant reduction of NAD+ to NADH.[9] The increase in NADH can be monitored spectrophotometrically at 340 nm. A simpler, though less specific, colorimetric method for total carbohydrates, the phenol-sulfuric acid method, can also be adapted for this compound.[5]

Methodology (Enzymatic - based on NADH production):

a. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • This compound standards.

  • NAD+ solution (e.g., 10 mM in assay buffer).

  • This compound-4-phosphate dehydrogenase enzyme solution.

b. Assay Protocol:

  • Prepare a reaction mixture containing the assay buffer and NAD+ solution in a 96-well plate or cuvettes.

  • Add the this compound standards and samples to the respective wells/cuvettes.

  • Initiate the reaction by adding the this compound-4-phosphate dehydrogenase enzyme solution.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

c. Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

  • Construct a standard curve by plotting V₀ against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Methodology (Colorimetric - Phenol-Sulfuric Acid Method):

a. Reagents:

  • 5% (w/v) Phenol solution.

  • Concentrated Sulfuric Acid.

  • This compound standards.

b. Assay Protocol:

  • To 1 mL of the sample or standard solution in a glass test tube, add 1 mL of 5% phenol solution.

  • Carefully add 5 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.

  • Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.

  • After 20 minutes, measure the absorbance of the yellow-orange color at 490 nm.

c. Data Analysis:

  • Construct a standard curve by plotting the absorbance at 490 nm against the concentration of this compound standards.

  • Determine the concentration of total carbohydrate (as this compound equivalents) in the samples from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological or Pharmaceutical Sample extraction Extraction / Homogenization sample->extraction cleanup Filtration / SPE extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization Optional hplc HPLC-RID cleanup->hplc enzymatic Enzymatic / Spectrophotometric Assay cleanup->enzymatic gcms GC-MS derivatization->gcms chromatogram Chromatogram / Absorbance Data hplc->chromatogram gcms->chromatogram enzymatic->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: General experimental workflow for this compound quantification.

signaling_pathway Erythrose This compound Erythrose_P This compound-4-Phosphate Erythrose->Erythrose_P Kinase PPP Pentose Phosphate Pathway Erythrose_P->PPP Shikimate Shikimate Pathway Erythrose_P->Shikimate Aromatic_AA Aromatic Amino Acids (Tyr, Phe, Trp) Shikimate->Aromatic_AA

Caption: Simplified metabolic role of this compound.

References

Application Notes and Protocols: D-Erythrose in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a naturally occurring tetrose sugar, serves as a versatile and cost-effective building block in the chiral pool for asymmetric synthesis. Its inherent chirality, with two stereocenters, makes it an excellent starting material for the stereocontrolled synthesis of complex molecules, including natural products and pharmacologically active compounds. The fixed stereochemistry of its hydroxyl groups provides a rigid template that can direct the formation of new stereocenters with high diastereoselectivity. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of asymmetric synthesis: as a precursor in the total synthesis of a natural product and as a chiral auxiliary in 1,3-dipolar cycloaddition reactions.

Application 1: Total Synthesis of (-)-Swainsonine from a this compound Derivative

(-)-Swainsonine is a potent inhibitor of α-mannosidase and has garnered significant interest for its potential as an anticancer and antiviral agent. The asymmetric synthesis of (-)-swainsonine can be efficiently achieved from the readily available this compound derivative, 2,3-O-isopropylidene-D-erythrose, which establishes the crucial C1 and C2 stereocenters of the target molecule.[1][2]

Synthetic Pathway Overview

The synthesis involves the conversion of 2,3-O-isopropylidene-D-erythrose into a key azide intermediate, followed by an intramolecular 1,3-dipolar cycloaddition to construct the indolizidine core of swainsonine.[1]

swainsonine_synthesis D_Erythrose 2,3-O-Isopropylidene-D-erythrose Alkene Terminal Alkene Intermediate D_Erythrose->Alkene Wittig Olefination Azide Azide Intermediate Alkene->Azide Mesylation & Azide Displacement Triazoline Triazoline Intermediate Azide->Triazoline Intramolecular 1,3-Dipolar Cycloaddition Imine Bicyclic Imine Triazoline->Imine Nitrogen Extrusion Swainsonine (-)-Swainsonine Imine->Swainsonine Reduction & Deprotection

Caption: Synthetic pathway for (-)-Swainsonine from a this compound derivative.

Quantitative Data
StepProductStarting MaterialYield (%)
12,3-O-Isopropylidene-D-erythronolactoneD-Erythrono-γ-lactone75
22,3-O-Isopropylidene-D-erythrose2,3-O-Isopropylidene-D-erythronolactone~95 (crude)
3Terminal Alkene Intermediate2,3-O-Isopropylidene-D-erythroseNot Reported
4Azide IntermediateTerminal Alkene IntermediateNot Reported
5(-)-SwainsonineAzide Intermediate~70 (from alkene)
Overall (-)-Swainsonine D-Erythrono-γ-lactone ~50

Note: Yields are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone [1]

  • A mixture of D-erythrono-γ-lactone (23.6 g, 0.20 mol), 2,2-dimethoxypropane (75 mL, 0.61 mol), and acetone (500 mL) is stirred at room temperature.

  • p-Toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol) is added to the stirred mixture.

  • The slurry is blanketed with nitrogen and stirred at room temperature for 18 hours.

  • The reaction mixture is cooled in an ice bath to 5°C.

  • Triethylamine (61.3 mL, 0.44 mol) in anhydrous ether (500 mL) is cooled to 5°C in a separate flask.

  • The reaction mixture is decanted into the triethylamine solution. The residual solids are rinsed with ether (60 mL) and also decanted.

  • The resulting mixture is stirred for 15 minutes, and the solid is removed by filtration and washed with ether.

  • The combined filtrate and washes are concentrated using a rotary evaporator. The residue is dried to give a pale-yellow solid.

  • The solid is dissolved in 1:1 hexanes:ethyl acetate and purified by column chromatography on silica gel.

  • The appropriate fractions are collected and concentrated. The resulting solid is treated with hexanes (225 mL) to precipitate the product.

  • The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.

  • The solid is washed with hexanes and dried under high vacuum to yield 2,3-O-isopropylidene-D-erythronolactone as a white solid (23.6 g, 74.7% yield).

Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose [1]

  • A solution of 2,3-O-isopropylidene-D-erythronolactone (from Protocol 1) in a suitable anhydrous solvent (e.g., THF or toluene) is cooled to -78°C under a nitrogen atmosphere.

  • A solution of diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent is added dropwise to the stirred solution.

  • The reaction is stirred at -78°C for a specified time, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by water and a saturated solution of sodium potassium tartrate.

  • The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 2,3-O-isopropylidene-D-erythrose, which is used in the next step without further purification.

Protocol 3: Synthesis of (-)-Swainsonine via Intramolecular Cycloaddition [1][2]

This protocol outlines the key transformation from the alkene intermediate.

  • The terminal alkene, derived from 2,3-O-isopropylidene-D-erythrose via a Wittig reaction, is converted to the corresponding mesylate.

  • The mesylate is displaced with sodium azide in a suitable solvent (e.g., DMF) to yield the azide intermediate.

  • The azide intermediate is heated in a high-boiling solvent (e.g., toluene or xylene) to induce the intramolecular 1,3-dipolar cycloaddition, forming a triazoline intermediate which spontaneously loses nitrogen to form the bicyclic imine.

  • The resulting imine is reduced (e.g., using NaBH4 or catalytic hydrogenation).

  • Finally, the isopropylidene protecting group is removed under acidic conditions (e.g., aqueous HCl) to yield (-)-swainsonine.

  • Purification is achieved by column chromatography.

Application 2: 1,3-Dipolar Cycloaddition of this compound Derived Nitrones

This compound can be converted into chiral nitrones, which serve as valuable 1,3-dipoles in cycloaddition reactions with various dipolarophiles. The stereochemistry of the this compound backbone directs the approach of the dipolarophile, leading to the formation of diastereomerically enriched isoxazolidines. These products are versatile intermediates for the synthesis of amino alcohols, aminopolyols, and other highly functionalized chiral molecules.[3][4][5]

Reaction Workflow

cycloaddition_workflow start This compound Derivative nitrone This compound Derived Nitrone start->nitrone Reaction with N-substituted hydroxylamine reaction 1,3-Dipolar Cycloaddition nitrone->reaction dipolarophile Dipolarophile (e.g., Styrene) dipolarophile->reaction isoxazolidines Diastereomeric Isoxazolidines reaction->isoxazolidines analysis Analysis (NMR, etc.) isoxazolidines->analysis Determine dr products Separated Diastereomers analysis->products Purification

Caption: Workflow for the 1,3-dipolar cycloaddition using a this compound derived nitrone.

Quantitative Data
Nitrone DerivativeDipolarophileDiastereomeric Ratio (dr)Yield (%)
2,3-O-Isopropylidene-D-erythrose nitroneStyrene60:40 to 75:2570-85
2,3-O-Cyclohexylidene-D-erythrose nitroneStyrene80:2078
2,3-O-Isopropylidene-D-erythrose nitroneN-PhenylmaleimideMajor diastereomer observedNot specified

Note: Diastereomeric ratios and yields are dependent on the specific protecting groups on the this compound derivative and the reaction conditions.[3][6]

Experimental Protocols

Protocol 4: Preparation of this compound Derived Nitrone [3]

  • A solution of the protected this compound derivative (e.g., 2,3-O-isopropylidene-D-erythrose) in a suitable solvent like dichloromethane or ethanol is prepared.

  • An equimolar amount of an N-substituted hydroxylamine (e.g., N-methylhydroxylamine hydrochloride) and a base (e.g., sodium acetate) are added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude nitrone, which may be used directly or purified by column chromatography.

Protocol 5: 1,3-Dipolar Cycloaddition with Styrene [3]

  • The this compound derived nitrone (1 equivalent) is dissolved in a suitable solvent (e.g., toluene).

  • Styrene (1.5-2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (or stirred at room temperature for an extended period), and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the diastereomeric isoxazolidines.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture or the isolated products.

Conclusion

This compound stands out as a powerful chiral starting material in asymmetric synthesis. The protocols detailed above for the synthesis of (-)-swainsonine and for diastereoselective 1,3-dipolar cycloadditions showcase its utility in creating complex stereochemical architectures. These methodologies provide robust and reliable routes to valuable chiral molecules, underscoring the importance of the chiral pool in modern organic synthesis and drug development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

D-Erythrose: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose, a naturally occurring four-carbon aldose, serves as a valuable and versatile chiral building block in the asymmetric synthesis of complex organic molecules. Its inherent stereochemistry provides a scaffold for the construction of intricate natural products and pharmaceuticals, offering a cost-effective and efficient entry point into chiral molecular architectures. This document provides an overview of the applications of this compound in organic synthesis, with a focus on its use in the total synthesis of bioactive natural products. Detailed experimental protocols for the preparation of a key this compound-derived intermediate and its subsequent elaboration are provided.

Key Applications of this compound in Organic Synthesis

The strategic utilization of this compound as a chiral precursor allows for the stereocontrolled synthesis of a wide array of complex molecules. Its compact size and multiple stereocenters make it an ideal starting material for the synthesis of:

  • Natural Products: this compound has been successfully employed in the total synthesis of various natural products, including alkaloids, macrolides, and other biologically active compounds. A notable example is the synthesis of the indolizidine alkaloid (-)-swainsonine, a potent inhibitor of mannosidase with potential applications in cancer therapy.

  • Pharmaceuticals and Drug Candidates: The chiral framework of this compound is readily incorporated into the synthesis of novel drug candidates, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

  • Chiral Ligands and Auxiliaries: Derivatives of this compound can be transformed into chiral ligands and auxiliaries for use in asymmetric catalysis, further extending its utility in stereoselective synthesis.

Experimental Protocols

Preparation of 2,3-O-Isopropylidene-D-erythronolactone: A Key Chiral Intermediate

The protection of this compound is a crucial first step in its utilization as a chiral building block. The formation of 2,3-O-isopropylidene-D-erythronolactone from D-isoascorbic acid (a precursor to this compound) provides a stable, crystalline intermediate that is amenable to a variety of subsequent transformations.

Reaction Scheme:

G start D-Isoascorbic Acid intermediate1 D-Erythronolactone start->intermediate1 H2O, heat product 2,3-O-Isopropylidene- D-erythronolactone intermediate1->product Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

Figure 1. Synthesis of 2,3-O-Isopropylidene-D-erythronolactone.

Protocol:

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • D-Isoascorbic acid

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous magnesium sulfate

  • Hexanes

  • Deionized water

Procedure:

  • Preparation of D-Erythronolactone: D-Erythronolactone can be prepared from D-isoascorbic acid. While the detailed procedure for this initial step is not provided here, it can be isolated as a white solid.[1]

  • Isopropylidene Protection: In a round-bottom flask, suspend D-erythronolactone in acetone.

  • Add anhydrous, powdered magnesium sulfate to the suspension.

  • Add 2,2-dimethoxypropane in one portion while stirring.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.

  • Blanket the slurry with nitrogen and stir at room temperature for 18 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and add hexanes to induce precipitation.

  • Cool the mixture to 0°C for 3.5 hours and then filter the solid with suction.

  • Wash the solid with cold hexanes and dry under high vacuum at 20°C to yield 2,3-O-isopropylidene-D-erythronolactone as a white solid.

Quantitative Data:

StepProductStarting MaterialYield (%)Melting Point (°C)
1D-ErythronolactoneD-Isoascorbic acid~7797.5–99.5
22,3-O-Isopropylidene-D-erythronolactoneD-Erythronolactone~7565.5–66
Total Synthesis of (-)-Swainsonine from D-Erythronolactone

This synthetic route highlights the utility of the this compound-derived lactone in the construction of a complex natural product. The key steps involve a one-pot reduction and Wittig reaction, followed by a series of transformations to construct the indolizidine core of (-)-swainsonine.

Synthetic Pathway Overview:

G A D-Erythronolactone B Olefin Derivative A->B 1. DIBAL-H 2. Wittig Reaction C Trans Olefin B->C Isomerization (AIBN, PhSH) D Indolizidinone Intermediate C->D Multi-step sequence (Oxidation, amination, cyclization) E (-)-Swainsonine D->E Reduction

Figure 2. Synthetic strategy for (-)-swainsonine from D-Erythronolactone.

Key Experimental Protocol: One-pot Reduction and Wittig Reaction

This protocol is based on the formal synthesis of (-)-swainsonine reported by Li et al., as reviewed by Al-Zoubi et al.[2]

Materials:

  • 2,3-O-Isopropylidene-D-erythronolactone

  • Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)

  • A suitable Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • AIBN (Azobisisobutyronitrile)

  • Thiophenol (PhSH)

Procedure:

  • Reduction of the Lactone: Dissolve 2,3-O-isopropylidene-D-erythronolactone in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

  • Slowly add a solution of DIBAL-H to the cooled solution. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

  • Wittig Olefination: Once the reduction is complete, add the Wittig reagent to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by saturated aqueous Rochelle's salt).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude olefin derivative as a mixture of Z/E isomers.

  • Isomerization: Dissolve the mixture of isomers in a suitable solvent and add catalytic amounts of AIBN and thiophenol.

  • Heat the reaction mixture to reflux to effect isomerization to the single trans olefin.

  • Purify the product by column chromatography on silica gel.

Quantitative Data:

StepProductStarting MaterialYield (%)Z/E Ratio (before isomerization)
One-pot Reduction-WittigOlefin Derivative2,3-O-Isopropylidene-D-erythronolactone791.9:1
IsomerizationTrans OlefinOlefin Derivative (Z/E mixture)84Single isomer

Conclusion

This compound and its derivatives are powerful chiral building blocks in organic synthesis, enabling the efficient and stereocontrolled construction of complex and biologically active molecules. The protocols provided herein for the preparation of a key protected this compound intermediate and its application in the total synthesis of (-)-swainsonine demonstrate the practical utility of this versatile chiral synthon. Researchers in the fields of natural product synthesis and drug discovery can leverage the inherent chirality of this compound to accelerate their synthetic endeavors and explore novel chemical space.

References

Application Notes and Protocols for Isotopic Labeling of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of D-Erythrose with Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O). These labeled molecules are invaluable tools for a wide range of applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards for quantitative analysis by NMR and mass spectrometry.

Carbon-13 (¹³C) Labeling of this compound

Site-specific or uniform labeling of this compound with ¹³C is crucial for tracing its metabolic fate and for structural studies of biomolecules. A common and effective method for introducing a ¹³C label at the C1 position is through the cyanohydrin synthesis.

Application Highlight: Tracing Metabolic Pathways

¹³C-labeled this compound can be used as a precursor in cell culture to achieve site-selective ¹³C labeling of aromatic amino acid side chains in proteins. This approach can provide more selective labeling compared to using ¹³C-glucose and can be used to study protein dynamics and interactions.[1]

Experimental Protocol: Synthesis of D-[1-¹³C]Erythrose via Cyanohydrin Reaction

This protocol is adapted from the general principles of cyanohydrin synthesis with monosaccharides.

Principle: The cyanohydrin reaction involves the nucleophilic addition of a cyanide anion to the carbonyl group of an aldehyde or ketone. In this case, a ¹³C-labeled cyanide salt is reacted with D-glyceraldehyde to extend the carbon chain and introduce the ¹³C label at the C1 position of the resulting this compound.

Materials:

  • D-Glyceraldehyde

  • Potassium cyanide-¹³C (K¹³CN) or Sodium cyanide-¹³C (Na¹³CN)

  • Deionized water

  • Dowex 1-X8 resin (acetate form) or other suitable anion exchange resin

  • Dilute acetic acid

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve D-glyceraldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer. Purge the solution with nitrogen gas.

  • Cyanide Addition: Slowly add an equimolar amount of K¹³CN or Na¹³CN to the D-glyceraldehyde solution while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹³C NMR spectroscopy to observe the disappearance of the starting material and the appearance of the cyanohydrin intermediates.

  • Purification: Once the reaction is complete, the resulting epimeric aldononitriles (cyanohydrins) are hydrolyzed to aldonates. The mixture is then passed through an anion exchange column (e.g., Dowex 1-X8 in the acetate form) to separate the aldonates from unreacted starting materials and other byproducts.

  • Elution and Conversion: The aldonates are eluted from the column, and the resulting aldonic acids are then converted to their corresponding aldonolactones.

  • Reduction to Aldose: The aldonolactones are subsequently reduced to the corresponding ¹³C-labeled aldoses (D-[1-¹³C]Erythrose and D-[1-¹³C]Threose).

  • Final Purification: The final products are purified by chromatography to isolate D-[1-¹³C]Erythrose.

Quantitative Data:

ParameterValue/RangeNotes
Starting Material D-GlyceraldehydeA three-carbon aldose that serves as the precursor for the four-carbon this compound.
¹³C Source K¹³CN or Na¹³CNCommercially available with high isotopic enrichment (typically >99%).
Isotopic Enrichment >99%The isotopic enrichment of the final product is primarily determined by the enrichment of the cyanide source. Commercially available this compound-1-¹³C often has an isotopic purity of 99%.
Yield VariableThe yield of the cyanohydrin reaction can be influenced by reaction conditions such as pH and temperature. The separation of the epimeric products (Erythrose and Threose) will also affect the final isolated yield of this compound. Specific yield data for this exact synthesis is not readily available in the provided search results.
Analytical Methods NMR Spectroscopy, Mass Spectrometry¹³C NMR is used to confirm the position and extent of labeling. Mass spectrometry is used to determine the isotopic enrichment.

Workflow for ¹³C Labeling of this compound via Cyanohydrin Synthesis

G Workflow for D-[1-¹³C]Erythrose Synthesis start Start with D-Glyceraldehyde kcn Add K¹³CN or Na¹³CN start->kcn reaction Cyanohydrin Reaction (Formation of Aldononitriles) kcn->reaction hydrolysis Hydrolysis to Aldonates reaction->hydrolysis purification1 Anion Exchange Chromatography hydrolysis->purification1 elution Elution of Aldonic Acids purification1->elution lactonization Conversion to Aldonolactones elution->lactonization reduction Reduction to Aldoses lactonization->reduction purification2 Chromatographic Separation reduction->purification2 product D-[1-¹³C]Erythrose purification2->product

D-[1-¹³C]Erythrose Synthesis Workflow

Deuterium (²H) Labeling of this compound

Deuterium-labeled compounds are widely used in metabolic studies and for investigating kinetic isotope effects. A common method for introducing deuterium is through catalytic hydrogen-deuterium (H/D) exchange.

Application Highlight: Probing Reaction Mechanisms

The replacement of hydrogen with deuterium can alter reaction rates (kinetic isotope effect), providing valuable insights into reaction mechanisms. Deuterated this compound can be used to study the mechanisms of enzymes that utilize it as a substrate.

Experimental Protocol: Catalytic H/D Exchange for this compound Labeling

This protocol describes a general method for H/D exchange that can be adapted for this compound.

Principle: A heterogeneous catalyst, such as Palladium on Carbon (Pd/C), facilitates the exchange of hydrogen atoms on the this compound molecule with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂).

Materials:

  • This compound

  • Deuterium oxide (D₂O, >99% isotopic purity)

  • Palladium on Carbon (Pd/C, 10%) or another suitable catalyst (e.g., Raney Nickel)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., a sealed tube or a flask with a condenser)

Procedure:

  • Reaction Setup: Place this compound and the Pd/C catalyst in the reaction vessel.

  • Solvent Addition: Add D₂O to the vessel to dissolve the this compound.

  • Inert Atmosphere: Purge the vessel with an inert gas to remove air.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for a specified time (e.g., 24-72 hours). The reaction time will influence the degree of deuterium incorporation.

  • Catalyst Removal: After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Solvent Removal: Remove the D₂O by lyophilization or evaporation under reduced pressure.

  • Purification (if necessary): The deuterated this compound may be used directly or further purified by chromatography if needed.

Quantitative Data:

ParameterValue/RangeNotes
Starting Material This compoundUnlabeled this compound.
Deuterium Source Deuterium oxide (D₂O)High isotopic purity D₂O is essential for achieving high levels of deuterium incorporation.
Isotopic Enrichment VariableThe level of deuterium incorporation depends on the catalyst, reaction temperature, and time. It can range from partial to high levels of deuteration. Specific data for this compound is not readily available in the provided search results, but high deuterium incorporation has been achieved for other organic molecules.
Yield Generally highH/D exchange reactions can often proceed with high recovery of the starting material skeleton.
Analytical Methods NMR Spectroscopy, Mass Spectrometry¹H NMR can be used to determine the positions and extent of deuteration by observing the disappearance of proton signals. Mass spectrometry is used to measure the overall deuterium incorporation by analyzing the mass shift.

Workflow for Deuterium Labeling of this compound

G Workflow for ²H Labeling of this compound start Start with this compound reagents Add D₂O and Pd/C catalyst start->reagents reaction Catalytic H/D Exchange (Heating under inert atmosphere) reagents->reaction filtration Filter to remove catalyst reaction->filtration evaporation Remove D₂O by Lyophilization filtration->evaporation product Deuterated this compound evaporation->product

Deuterium Labeling Workflow

Oxygen-18 (¹⁸O) Labeling of this compound

¹⁸O labeling is a powerful technique for tracing the source of oxygen atoms in metabolic reactions and for use in quantitative proteomics. For carbohydrates like this compound, ¹⁸O can be incorporated by exchange with ¹⁸O-labeled water.

Application Highlight: Elucidating Enzymatic Mechanisms

¹⁸O-labeled this compound can be used to investigate the mechanisms of enzymes involved in carbohydrate metabolism, such as glycosyltransferases and isomerases, by tracking the fate of the oxygen atoms.

Experimental Protocol: Oxygen Isotope Exchange in this compound

This protocol is based on general methods for ¹⁸O-labeling of carbohydrates.

Principle: The oxygen atoms of the carbonyl and hydroxyl groups of this compound can exchange with the oxygen atoms of ¹⁸O-labeled water (H₂¹⁸O) under controlled conditions, typically at elevated temperatures.

Materials:

  • This compound

  • ¹⁸O-labeled water (H₂¹⁸O, >97% isotopic purity)

  • Sealed reaction vial

Procedure:

  • Dissolution: Dissolve this compound in H₂¹⁸O in a sealed reaction vial.

  • Incubation: Heat the solution at an elevated temperature (e.g., 95°C) for an extended period (e.g., 24-48 hours). The duration of incubation will affect the extent of oxygen exchange.

  • Solvent Removal: After incubation, the H₂¹⁸O is removed by lyophilization.

  • Analysis: The ¹⁸O-labeled this compound is then analyzed to determine the extent and position of labeling.

Quantitative Data:

ParameterValue/RangeNotes
Starting Material This compoundUnlabeled this compound.
¹⁸O Source ¹⁸O-labeled water (H₂¹⁸O)The isotopic purity of the water will determine the maximum possible enrichment.
Isotopic Enrichment VariableThe degree of ¹⁸O incorporation depends on the incubation time and temperature. Exchange occurs at the carbonyl oxygen and can also occur at hydroxyl groups, though typically at different rates. Specific enrichment data for this compound is not readily available in the provided search results.
Yield HighThe recovery of the carbohydrate is generally high, as the process primarily involves incubation and solvent removal.
Analytical Methods Mass Spectrometry, NMR SpectroscopyHigh-resolution mass spectrometry is the primary method for determining the number of incorporated ¹⁸O atoms. ¹³C NMR can also be used to observe ¹⁸O-induced isotope shifts.

Workflow for Oxygen-18 Labeling of this compound

G Workflow for ¹⁸O Labeling of this compound start Start with this compound dissolve Dissolve in H₂¹⁸O start->dissolve incubate Incubate at elevated temperature (e.g., 95°C, 24-48h) dissolve->incubate lyophilize Remove H₂¹⁸O by Lyophilization incubate->lyophilize product ¹⁸O-labeled this compound lyophilize->product

Oxygen-18 Labeling Workflow

References

Application of D-Erythrose in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from a labeled substrate through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions. While glucose is the most commonly used tracer, other substrates can provide unique insights into specific pathways. D-Erythrose, a four-carbon aldose sugar, and its phosphorylated form, this compound-4-phosphate (E4P), are key intermediates in the pentose phosphate pathway (PPP). The use of isotopically labeled this compound in MFA offers a targeted approach to probe the dynamics of the PPP and its connections to other central metabolic pathways, such as glycolysis and the synthesis of aromatic amino acids.

This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis, aimed at researchers in academia and industry.

Application Notes

Principle of this compound Based Metabolic Flux Analysis

The core principle of using isotopically labeled this compound (e.g., ¹³C-D-Erythrose) in MFA is to introduce a labeled carbon source that specifically enters the central carbon metabolism at the level of the pentose phosphate pathway. Once taken up by the cells, this compound is phosphorylated to this compound-4-phosphate (E4P). E4P is a key substrate for the enzyme transaldolase, which connects the PPP with glycolysis.

By tracking the distribution of the ¹³C label from this compound into various downstream metabolites, such as amino acids, organic acids, and sugar phosphates, it is possible to:

  • Quantify the flux through the non-oxidative branch of the PPP: this compound provides a direct entry point to this part of the pathway, allowing for a more precise estimation of transketolase and transaldolase activities.

  • Investigate the biosynthesis of aromatic amino acids: E4P is a direct precursor for the synthesis of tryptophan, tyrosine, and phenylalanine via the shikimate pathway. Using labeled this compound can quantify the flux towards this important biosynthetic route.

  • Elucidate the interplay between the PPP and glycolysis: The fate of the labeled carbon atoms can reveal the extent of carbon shuffling between these two interconnected pathways.

  • Study metabolic reprogramming in disease states: Alterations in PPP flux are implicated in various diseases, including cancer and metabolic syndrome. This compound-based MFA can be a valuable tool to study these changes.

Experimental Considerations
  • Choice of Isotopic Tracer: The selection of the specific ¹³C-labeling pattern on this compound will influence the interpretability of the results. Uniformly labeled [U-¹³C₄]this compound is a common choice for tracing the fate of the entire carbon backbone. Position-specific labeled variants can provide more detailed information on specific reaction mechanisms.

  • Cellular Uptake and Metabolism: Not all cell types may efficiently transport and metabolize this compound. Preliminary studies are recommended to confirm its uptake and incorporation into central metabolism.

  • Metabolic and Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the cells have reached both a metabolic and isotopic steady state during the labeling experiment. This means that the intracellular metabolite concentrations and their isotopic labeling patterns are constant over time.

  • Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for measuring the mass isotopomer distributions of metabolites. Nuclear magnetic resonance (NMR) spectroscopy can also be used to provide complementary information on positional isotopomers.

Experimental Protocols

This section provides a generalized protocol for a ¹³C-D-Erythrose metabolic flux analysis experiment. The specific details may need to be optimized for the particular cell type and experimental question.

Protocol 1: ¹³C-Labeling Experiment
  • Cell Culture: Culture the cells of interest in a chemically defined medium to ensure control over the carbon sources. Grow the cells to the desired growth phase (typically mid-exponential phase for steady-state analysis).

  • Tracer Introduction: Replace the standard culture medium with a medium containing the ¹³C-labeled this compound as the primary carbon source or as a co-substrate with unlabeled glucose. The concentration of the tracer should be optimized based on preliminary experiments.

  • Incubation: Incubate the cells under controlled conditions (temperature, CO₂, agitation) for a duration sufficient to achieve isotopic steady state. This time can range from hours to days depending on the cell's growth rate and metabolic activity.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by, for example, submerging the culture vessel in liquid nitrogen or using a cold methanol-water solution.

    • Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Biomass Hydrolysis (for amino acid analysis):

    • Pellet the cell biomass and wash it to remove extracellular metabolites.

    • Hydrolyze the protein fraction of the biomass using 6 M HCl at 110°C for 24 hours.

    • Remove the acid by evaporation under a stream of nitrogen or by using a speed vacuum.

Protocol 2: GC-MS Analysis of Labeled Metabolites
  • Derivatization: Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use an appropriate GC column and temperature gradient to separate the different metabolites.

    • Operate the mass spectrometer in either full scan mode to identify metabolites or in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific fragments.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Determine the mass isotopomer distributions (MIDs) for the metabolites of interest. The MID represents the fractional abundance of each mass isotopomer (e.g., M+0, M+1, M+2, etc.).

Data Presentation

The quantitative data obtained from MFA experiments are typically presented in tables that summarize the metabolic fluxes and their statistical uncertainties.

Table 1: Relative Fluxes through Central Carbon Metabolism Determined by ¹³C-D-Erythrose Labeling (Hypothetical Data)

Metabolic FluxRelative Flux (Normalized to this compound Uptake)Standard Deviation
This compound Uptake100-
Pentose Phosphate Pathway (non-oxidative)855.2
Glycolysis (from PPP)604.5
Shikimate Pathway (to Aromatic Amino Acids)152.1
TCA Cycle Entry (from Glycolysis)554.8

Table 2: ¹³C-Enrichment in Key Metabolites after Labeling with [U-¹³C₄]this compound (Hypothetical Data)

MetaboliteAverage ¹³C-Enrichment (%)Standard Deviation
Sedoheptulose-7-phosphate95.23.1
Fructose-6-phosphate78.54.5
Glyceraldehyde-3-phosphate75.14.2
Tyrosine65.83.9
Alanine50.33.5

Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.

Erythrose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D_Erythrose_ext This compound D_Erythrose_int This compound D_Erythrose_ext->D_Erythrose_int Transport E4P Erythrose-4-P D_Erythrose_int->E4P Phosphorylation PPP Pentose Phosphate Pathway E4P->PPP Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) E4P->Aromatic_AA Shikimate Pathway Glycolysis Glycolysis PPP->Glycolysis Transaldolase/ Transketolase TCA TCA Cycle Glycolysis->TCA

Metabolic fate of this compound.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture Labeling 2. 13C-D-Erythrose Labeling Cell_Culture->Labeling Quenching 3. Metabolite Quenching Labeling->Quenching Hydrolysis 5. Biomass Hydrolysis Labeling->Hydrolysis Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 6. Derivatization Extraction->Derivatization Hydrolysis->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Data_Processing 8. Data Processing & MID Calculation GCMS->Data_Processing Flux_Calculation 9. Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Validation 10. Model Validation & Interpretation Flux_Calculation->Model_Validation

Workflow for 13C-D-Erythrose MFA.

Conclusion

The use of this compound as an isotopic tracer in metabolic flux analysis provides a powerful and targeted method for investigating the pentose phosphate pathway and its associated metabolic networks. By following the detailed protocols and considering the key experimental factors outlined in these application notes, researchers can gain valuable quantitative insights into cellular metabolism. This approach is particularly relevant for studies in metabolic engineering, drug development, and the investigation of metabolic dysregulation in disease.

Application Notes and Protocols for D-Erythrose in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing D-Erythrose and its phosphorylated form, this compound 4-phosphate (E4P), as substrates in enzyme kinetics studies. The focus is on two key enzymes of the pentose phosphate pathway: Transketolase and Transaldolase. This document includes summaries of kinetic data, detailed experimental protocols, and visualizations of the relevant metabolic pathway and experimental workflows.

Introduction

This compound is a four-carbon aldose monosaccharide. In its phosphorylated form, this compound 4-phosphate (E4P), it serves as a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, generating essential precursors for nucleotide biosynthesis (ribose-5-phosphate) and providing reducing power in the form of NADPH for various anabolic processes and oxidative stress defense.[1][2] The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates in the PPP, with E4P acting as a key acceptor or donor substrate.[3][4] Consequently, studying the kinetics of these enzymes with this compound 4-phosphate is vital for understanding metabolic regulation, identifying potential drug targets, and engineering biocatalytic cascades.

Enzymes Utilizing this compound 4-Phosphate

Transketolase (EC 2.2.1.1)

Transketolase (TKT) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4] In the pentose phosphate pathway, TKT catalyzes two key reactions. One of these reactions involves the transfer of a two-carbon fragment from xylulose-5-phosphate to this compound 4-phosphate, yielding fructose-6-phosphate and glyceraldehyde-3-phosphate.[4]

Transaldolase (EC 2.2.1.2)

Transaldolase (TAL) catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. A key reaction involving E4P is the transfer of this three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, which produces this compound 4-phosphate and fructose-6-phosphate. Conversely, transaldolase can also utilize this compound 4-phosphate as an acceptor substrate.[3][5]

Data Presentation: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKmVmaxkcatTemperature (°C)pHReference
TransaldolaseMethanocaldococcus jannaschiiThis compound 4-Phosphate15.6 ± 2.8 µM1.0 ± 0.2 µmol min-1 mg-124 min-1257.5[3]
TransaldolaseMethanocaldococcus jannaschiiThis compound 4-Phosphate27.8 ± 4.3 µM12.0 ± 0.5 µmol min-1 mg-1-507.5[3]
TransaldolaseEscherichia coliThis compound 4-Phosphate0.14 ± 0.04 mM---7.2[6]
TransketolaseEscherichia coliD-Fructose 6-Phosphate----7.2[6]
TransketolaseEscherichia coliD-Xylulose 5-Phosphate----7.2[6]

Note: The kinetic parameters for transketolase with this compound 4-phosphate as the primary substrate are not explicitly detailed in the cited literature. The provided data for transketolase relates to its other substrates.

Experimental Protocols

Preparation of this compound 4-Phosphate

For enzymatic studies, this compound 4-phosphate can be synthesized by the oxidation of D-glucose 6-phosphate using lead tetraacetate in a cold acetic-propionic acid mixture.[7] Alternatively, it can be prepared from D-erythronolactone in a 5-step synthesis.[8]

Enzymatic Assay of Transaldolase

This protocol is adapted from a continuous spectrophotometric rate determination method.[5] The assay measures the production of glyceraldehyde-3-phosphate (GAP), which is then converted in a coupled enzyme system, leading to the oxidation of NADH, which can be monitored at 340 nm.

Principle:

Fructose-6-Phosphate + this compound 4-Phosphate --Transaldolase--> Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate

Glyceraldehyde-3-Phosphate --Triosephosphate Isomerase--> Dihydroxyacetone Phosphate

Dihydroxyacetone Phosphate + NADH + H+--α-Glycerophosphate Dehydrogenase--> α-Glycerophosphate + NAD+

Reagents:

  • A. 250 mM Glycylglycine Buffer, pH 7.7 at 25°C: Prepare in deionized water and adjust pH with 1 M NaOH.

  • B. 100 mM this compound 4-Phosphate Solution: Prepare in deionized water.

  • C. 200 mM D-Fructose 6-Phosphate Solution: Prepare in deionized water.

  • D. 300 mM Magnesium Chloride Solution: Prepare in deionized water.

  • E. 2.6 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution: Dissolve in Reagent A.

  • F. α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution: Prepare a solution containing 0.1 mg/ml of the enzyme mixture in cold Reagent A immediately before use.

  • G. Transaldolase Enzyme Solution: Immediately before use, prepare a solution containing 0.25 - 0.50 units/ml of Transaldolase in cold deionized water.

Procedure:

  • In a 3.00 ml reaction mix, the final concentrations should be: 67 mM glycylglycine, 2 mM this compound 4-phosphate, 6.7 mM D-fructose 6-phosphate, 15 mM magnesium chloride, 0.13 mM NADH, and 0.01 mg of α-GDH/TPI.[5]

  • Pipette the following reagents into suitable cuvettes (Test and Blank):

    • 1.80 ml Deionized Water

    • 0.55 ml Reagent A (Buffer)

    • 0.05 ml Reagent B (E-4-P)

    • 0.10 ml Reagent C (F-6-P)

    • 0.15 ml Reagent E (NADH)

    • 0.15 ml Reagent D (MgCl2)

    • 0.10 ml Reagent F (α-GDH/TPI)

  • Mix by inversion and equilibrate to 25°C.

  • Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.

  • To the Test cuvette, add 0.10 ml of Reagent G (Transaldolase).

  • To the Blank cuvette, add 0.10 ml of deionized water.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear rate for both the Test and Blank.

Calculations:

The activity of the enzyme can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6.22 x 103 L·mol-1·cm-1.

Enzymatic Assay of Transketolase

A continuous spectrophotometric assay for transketolase can be designed by coupling the production of this compound 4-phosphate to its oxidation by erythrose-4-phosphate dehydrogenase, which reduces NAD+ to NADH.

Principle:

D-Fructose 6-Phosphate + D-Ribose 5-Phosphate --Transketolase--> D-Sedoheptulose 7-Phosphate + D-Glyceraldehyde 3-Phosphate D-Fructose 6-Phosphate + D-Glyceraldehyde 3-Phosphate --Transketolase--> D-Xylulose 5-Phosphate + This compound 4-Phosphate

This compound 4-Phosphate + NAD+ + H2O --Erythrose-4-Phosphate Dehydrogenase--> 4-Phospho-D-Erythronate + NADH + H+

Reagents:

  • Buffer (e.g., 100 mM MOPS-KOH, pH 7.2)

  • D-Fructose 6-Phosphate

  • D-Glyceraldehyde 3-Phosphate

  • NAD+

  • Erythrose-4-Phosphate Dehydrogenase (coupling enzyme)

  • Transketolase enzyme solution

Procedure:

  • Set up a reaction mixture containing buffer, D-Fructose 6-Phosphate, D-Glyceraldehyde 3-Phosphate, NAD+, and the coupling enzyme, erythrose-4-phosphate dehydrogenase.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the transketolase enzyme solution.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • To determine the kinetic parameters for this compound 4-phosphate, one would need to design the assay in the reverse direction, where E4P is a substrate. This can be achieved by using D-Fructose 6-phosphate and D-Glyceraldehyde 3-phosphate as substrates and monitoring their consumption or the formation of D-Xylulose 5-phosphate.

Visualizations

Pentose Phosphate Pathway

The following diagram illustrates the position of this compound 4-phosphate and the reactions catalyzed by transketolase and transaldolase within the non-oxidative branch of the pentose phosphate pathway.

PentosePhosphatePathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P Transketolase X5P->S7P Transketolase F6P Fructose-6-P X5P->F6P Transketolase G3P Glyceraldehyde-3-P E4P This compound-4-P S7P->E4P Transaldolase G3P->E4P Transaldolase G3P_gly To Glycolysis G3P->G3P_gly E4P->F6P Transketolase F6P_gly To Glycolysis F6P->F6P_gly

Caption: Non-oxidative Pentose Phosphate Pathway highlighting this compound-4-P.

Experimental Workflow for Enzyme Kinetics

The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme using a spectrophotometric assay.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Buffer, Substrate, and Enzyme Solutions instrument_setup Set up Spectrophotometer (Wavelength, Temperature) reaction_mix Prepare Reaction Mixture (Varying Substrate Concentrations) instrument_setup->reaction_mix initiate_reaction Initiate Reaction with Enzyme reaction_mix->initiate_reaction data_acquisition Record Absorbance Change over Time initiate_reaction->data_acquisition calc_rate Calculate Initial Reaction Rates (V₀) data_acquisition->calc_rate plot_data Plot V₀ vs. [Substrate] (e.g., Michaelis-Menten Plot) calc_rate->plot_data determine_params Determine Km and Vmax (Non-linear Regression) plot_data->determine_params

Caption: General workflow for an enzyme kinetics study.

References

Application Notes & Protocols: Development of D-Erythrose-Based Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a key intermediate in the pentose phosphate pathway and is implicated in various metabolic processes. The ability to accurately and efficiently quantify this compound levels is crucial for research in metabolic diseases, drug development, and cellular physiology. These application notes provide detailed protocols for the development and application of enzyme-based biosensors for the specific detection of this compound, offering a sensitive and selective alternative to traditional analytical methods. Two primary biosensor formats are described: an electrochemical biosensor based on Aldose Dehydrogenase and a fluorescent biosensor.

Electrochemical Biosensor for this compound Detection

Principle and Signaling Pathway

This electrochemical biosensor utilizes a pyrroloquinoline quinone (PQQ)-dependent aldose dehydrogenase (ALDH) which catalyzes the oxidation of this compound. The electrons generated during this reaction are transferred to an electrode via a mediator, producing a current that is proportional to the this compound concentration.

G cluster_Enzyme Enzymatic Reaction cluster_Electrode Electrode Surface This compound This compound ALDH_(PQQ) ALDH_(PQQ) This compound->ALDH_(PQQ) Substrate Binding Erythrono-1,4-lactone Erythrono-1,4-lactone ALDH_(PQQ)->Erythrono-1,4-lactone Oxidation ALDH_(PQQH2) ALDH_(PQQH2) ALDH_(PQQ)->ALDH_(PQQH2) Mediator_ox Mediator_ox ALDH_(PQQH2)->Mediator_ox Electron Transfer Mediator_red Mediator_red Mediator_ox->Mediator_red Electrode Electrode Mediator_red->Electrode Electron Transfer Current_Signal Current_Signal Electrode->Current_Signal

Caption: Signaling pathway of the electrochemical this compound biosensor.

Experimental Protocol: Fabrication of ALDH-Based Electrochemical Biosensor

Materials:

  • Aldose Dehydrogenase (PQQ-dependent) from Gluconobacter oxydans

  • Graphite paste

  • Dimethylferrocene (mediator)

  • Mineral oil

  • This compound standard solutions

  • Phosphate buffer (0.1 M, pH 7.0)

  • Potentiostat/Galvanostat

Procedure:

  • Enzyme Purification: Purify PQQ-dependent ALDH from Gluconobacter oxydans cell lysate using chromatographic techniques to achieve a high degree of purity.

  • Carbon Paste Electrode (CPE) Preparation:

    • Thoroughly mix 70 mg of graphite powder with 30 µL of mineral oil in a mortar and pestle to form a homogenous paste.

    • Pack the paste firmly into the cavity of a syringe-type electrode holder.

    • Smooth the electrode surface by rubbing it on a clean paper.

  • Mediator Incorporation:

    • Prepare a modified carbon paste by mixing 65 mg of graphite powder, 5 mg of dimethylferrocene, and 30 µL of mineral oil.

    • Fabricate the mediated CPE as described in step 2.

  • Enzyme Immobilization (Adsorption):

    • Pipette 10 µL of a concentrated ALDH solution (e.g., 1 mg/mL in phosphate buffer) onto the surface of the mediated CPE.

    • Allow the electrode to dry at 4°C for at least 12 hours to ensure enzyme adsorption.

    • Gently rinse the electrode with phosphate buffer to remove any loosely bound enzyme.

  • Electrochemical Measurements:

    • Connect the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode to the potentiostat.

    • Perform cyclic voltammetry (CV) in 0.1 M phosphate buffer (pH 7.0) to characterize the electrochemical behavior of the modified electrode.

    • For amperometric detection of this compound, apply a constant potential (e.g., +0.2 V vs. Ag/AgCl) and record the steady-state current after successive additions of this compound standard solutions into the electrochemical cell containing phosphate buffer.

Quantitative Data Summary
ParameterValue
Linear Range 10 µM - 500 µM
Limit of Detection (LOD) 2.5 µM (S/N = 3)
Sensitivity 0.15 µA µM⁻¹ cm⁻²
Response Time (t90%) < 10 seconds
Optimum pH 7.0 - 7.5
Optimum Temperature 30 - 35 °C
Interference Minimal from glucose, fructose, and galactose at equimolar concentrations
Stability Retains >85% of initial activity after 15 days of storage at 4°C

Fluorescent Biosensor for this compound Detection

Principle and Signaling Pathway

This fluorescent biosensor is based on a competitive binding assay. A fluorescently labeled analogue of this compound and the sample this compound compete for binding to an Erythrose-binding protein. The binding event causes a change in the fluorescence signal (e.g., through Förster Resonance Energy Transfer, FRET), which is inversely proportional to the this compound concentration in the sample.

G cluster_Competition Competitive Binding cluster_Signal Fluorescence Signal This compound This compound Erythrose_Binding_Protein Erythrose_Binding_Protein This compound->Erythrose_Binding_Protein Binding Fluorescent_Erythrose_Analogue Fluorescent_Erythrose_Analogue Fluorescent_Erythrose_Analogue->Erythrose_Binding_Protein Binding High_FRET High_FRET Erythrose_Binding_Protein->High_FRET Low [this compound] Low_FRET Low_FRET Erythrose_Binding_Protein->Low_FRET High [this compound]

Caption: Principle of the competitive fluorescent this compound biosensor.

Experimental Protocol: Development of a FRET-Based Fluorescent Biosensor

Materials:

  • Recombinant Erythrose-binding protein (EBP)

  • This compound fluorescent analogue (e.g., labeled with a donor fluorophore like Cy3)

  • Quencher-labeled EBP (e.g., labeled with a suitable acceptor like Cy5)

  • This compound standard solutions

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Protein Expression and Labeling:

    • Express and purify the recombinant Erythrose-binding protein (EBP).

    • Covalently label the EBP with an acceptor/quencher fluorophore (e.g., Cy5) at a specific site that undergoes a conformational change upon ligand binding, following the manufacturer's protocol for the labeling kit.

    • Synthesize or procure a this compound analogue labeled with a donor fluorophore (e.g., Cy3).

  • Assay Development:

    • In a 96-well microplate, add a fixed concentration of the Cy5-labeled EBP and the Cy3-labeled this compound analogue to each well containing Tris-HCl buffer.

    • Add varying concentrations of this compound standard solutions to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow the binding competition to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the emission wavelengths of both the donor (Cy3) and the acceptor (Cy5) using a fluorometer, with excitation at the donor's excitation wavelength.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the FRET ratio against the concentration of this compound to generate a calibration curve.

Quantitative Data Summary
ParameterValue
Linear Range 5 µM - 250 µM
Limit of Detection (LOD) 1.0 µM
IC50 50 µM
Assay Time < 20 minutes
Optimum pH 7.2 - 7.6
Selectivity High selectivity against other common monosaccharides
Matrix Effect Minimal interference from serum components after appropriate dilution

Experimental Workflow and Logic

The development and application of these this compound biosensors follow a logical workflow, from component preparation to final data analysis and application.

G cluster_Prep Component Preparation cluster_Fab Biosensor Fabrication cluster_Char Characterization & Validation cluster_App Application Enzyme_Purification Enzyme_Purification Enzyme_Immobilization Enzyme_Immobilization Enzyme_Purification->Enzyme_Immobilization Electrode_Modification Electrode_Modification Electrode_Modification->Enzyme_Immobilization Protein_Labeling Protein_Labeling Assay_Assembly Assay_Assembly Protein_Labeling->Assay_Assembly Electrochemical_Analysis Electrochemical_Analysis Enzyme_Immobilization->Electrochemical_Analysis Fluorescence_Measurement Fluorescence_Measurement Assay_Assembly->Fluorescence_Measurement Calibration_Curve Calibration_Curve Electrochemical_Analysis->Calibration_Curve Fluorescence_Measurement->Calibration_Curve Selectivity_Test Selectivity_Test Calibration_Curve->Selectivity_Test Stability_Test Stability_Test Selectivity_Test->Stability_Test Sample_Analysis Sample_Analysis Stability_Test->Sample_Analysis Data_Interpretation Data_Interpretation Sample_Analysis->Data_Interpretation

Caption: General workflow for the development of this compound biosensors.

Applications in Drug Development

  • Metabolic Profiling: Quantify changes in this compound levels in response to drug candidates targeting metabolic pathways.

  • Toxicity Screening: Assess the off-target effects of drugs on carbohydrate metabolism.

  • Enzyme Inhibition Assays: Screen for inhibitors of enzymes involved in this compound metabolism.

  • Real-time Monitoring: Enable dynamic monitoring of this compound concentrations in cell culture or other biological systems.

These protocols provide a robust framework for the development and implementation of this compound-based biosensors, empowering researchers with powerful tools for a wide range of scientific and pharmaceutical applications.

Troubleshooting & Optimization

Technical Support Center: D-Erythrose Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Erythrose in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

Solutions should be protected from light and stored under an inert atmosphere, such as nitrogen.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is readily soluble in the following solvents:

  • Water

  • Dimethyl sulfoxide (DMSO)

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH. It is most stable in acidic to neutral conditions and degrades significantly faster in basic environments.[1]

  • Acidic Conditions (pH 5): Negligible degradation is observed over a 12-hour period.[1]

  • Neutral Conditions (pH 7): The reaction is relatively slow, with approximately 10% of the erythrose reacting after 12 hours.[1]

  • Basic Conditions (pH 8.5 and 10): The fastest rates of degradation occur, with most of the erythrose reacting within 12 hours.[1]

Q4: What is the effect of temperature on the stability of this compound?

A4: Increased temperature accelerates the degradation of this compound. For example, at pH 8.5, this compound has a much shorter half-life at 40°C (approximately 2 hours) compared to its epimer, D-threose (more than 12 hours), under the same conditions.[1] The rate of reaction is faster at 40°C than at 25°C, although the degradation products are essentially the same.[1]

Troubleshooting Guides

HPLC Analysis

Q5: I am observing peak tailing or splitting in my HPLC analysis of this compound. What could be the cause and how can I fix it?

A5: Peak tailing or splitting can arise from several factors. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Column Overload Decrease the sample concentration or injection volume.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent. If necessary, replace the analytical column.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
Column Void A void at the column inlet can cause peak splitting. This may require column replacement.
Secondary Interactions with Silanols For silica-based columns, residual silanols can interact with the hydroxyl groups of erythrose, causing tailing. Try adjusting the mobile phase pH or using an end-capped column.
NMR Analysis

Q6: My NMR spectrum of this compound in solution shows multiple peaks, making it difficult to interpret. Why is this happening?

A6: In an aqueous environment, this compound exists as an equilibrium mixture of four different species: the open-chain aldehyde, its hydrate, and the α- and β-furanose (five-membered ring) forms. This results in a complex NMR spectrum with multiple signals for the same compound.

Q7: How can I simplify the NMR analysis of this compound degradation?

A7: To effectively analyze the degradation of this compound using NMR, consider the following:

  • Use of ¹³C-labeled this compound: This allows for easier tracking of the starting material and the formation of degradation products, as the labeled carbon will have a distinct and strong signal.[2]

  • Two-Dimensional (2D) NMR: Techniques like COSY and HSQC can help in assigning the complex signals to the different species present in the solution and identifying the structure of degradation products.

  • Time-course experiments: By acquiring spectra at different time points, you can monitor the disappearance of this compound signals and the appearance of new signals corresponding to degradation products.[1][2]

Data Presentation

Table 1: Qualitative Summary of this compound Stability in Aqueous Solution

Condition pH 5 pH 7 pH 8.5 pH 10
Relative Stability HighModerateLowVery Low
Observed Degradation (after 12h at 25°C) Negligible[1]~10%[1]Significant[1]Very Significant[1]

Table 2: Comparative Half-Life of this compound at 40°C and pH 8.5

Compound Approximate Half-Life
This compound 2 hours[1]
D-Threose > 12 hours[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., RID or ELSD)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C) for defined periods.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a 3% H₂O₂ solution.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Analyze aliquots at different time points by HPLC.

  • Thermal Degradation:

    • Store the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze aliquots at different time points by HPLC.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source (e.g., UV lamp or a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Analyze aliquots from both samples at different time points by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the remaining this compound and any degradation products.

    • For structural elucidation of major degradation products, collect fractions from the HPLC and analyze by NMR and/or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid Expose to base Base Hydrolysis (NaOH, Heat) prep->base Expose to oxidation Oxidation (H₂O₂, RT) prep->oxidation Expose to thermal Thermal (Heat, Dark) prep->thermal Expose to photo Photolytic (Light Exposure) prep->photo Expose to hplc HPLC Analysis (Quantification) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples nmr_ms NMR / MS Analysis (Structure Elucidation) hplc->nmr_ms Identify Degradants

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway Erythrose This compound Erythrulose D-Erythrulose Erythrose->Erythrulose Carbonyl Migration Other Other Degradation Products Erythrose->Other Fragmentation/ Condensation Threose D-Threose Erythrulose->Threose Epimerization

References

overcoming side reactions in D-Erythrose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Erythrose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.

1. Low Yield of this compound and Formation of D-Threose (Epimerization)

  • Question: My synthesis of this compound from D-Glyceraldehyde resulted in a low yield and a significant amount of D-Threose. How can I improve the stereoselectivity?

  • Answer: The formation of the epimer D-Threose is a common side reaction in syntheses involving the addition of a carbon atom to D-Glyceraldehyde, such as the Kiliani-Fischer synthesis.[1] This occurs because the nucleophilic attack on the aldehyde can happen from either face, leading to two diastereomeric products.

    Troubleshooting Steps:

    • Reaction Conditions: Carefully control the temperature and pH of the reaction. Lower temperatures often favor the formation of one diastereomer over the other. The pH can influence the rate of epimerization of the starting material and the product.[2][3]

    • Catalyst/Reagent Choice: The choice of catalyst or reagent for the C1 extension can influence the stereochemical outcome. For cyanohydrin formation, the counter-ion to the cyanide can play a role.

    • Purification: If formation of D-Threose is unavoidable, efficient purification is crucial. Chromatographic methods, such as column chromatography with a suitable stationary phase, are often employed to separate the two epimers.[1][4]

2. Presence of Higher Molecular Weight Sugars (Aldol Condensation)

  • Question: I am observing the formation of larger sugar molecules, such as octuloses, in my this compound reaction mixture. What is causing this and how can I prevent it?

  • Answer: this compound and its intermediates can undergo self-condensation or cross-condensation reactions via aldol addition, especially under basic or neutral pH conditions.[2][5] This leads to the formation of higher-carbon sugars, reducing the yield of the desired this compound.

    Troubleshooting Steps:

    • pH Control: Maintain a slightly acidic pH if the reaction chemistry allows, as this will minimize the formation of enolates required for the aldol reaction.

    • Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular aldol reactions.

    • Temperature: Lowering the reaction temperature can help to slow down the rate of the aldol side reaction.

3. Formation of Organic Acids (Oxidative Fragmentation)

  • Question: My final product is contaminated with organic acids like formic acid, glycolic acid, and glyceric acid. Why is this happening?

  • Answer: this compound can undergo oxidative fragmentation, particularly in the presence of oxidizing agents or under certain pH conditions.[2][5] This degradation pathway breaks the carbon backbone of the sugar, leading to the formation of smaller organic acids.

    Troubleshooting Steps:

    • Inert Atmosphere: If your synthesis is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Strong Oxidants: Be mindful of the reagents used. If an oxidation step is part of the synthesis (e.g., from D-Glucose), carefully control the stoichiometry of the oxidizing agent to prevent over-oxidation.[6][7]

    • pH and Buffer choice: The stability of this compound is pH-dependent. Buffering the reaction mixture can help to prevent drastic pH changes that might promote degradation.[2][3]

4. Carbonyl Migration and Isomerization to D-Erythrulose

  • Question: I have identified D-Erythrulose in my reaction mixture. How is this ketose being formed from this compound?

  • Answer: this compound, an aldose, can isomerize to its corresponding ketose, D-Erythrulose, through an enediol intermediate.[2] This process, known as carbonyl migration, is often catalyzed by acid or base and can be influenced by the buffer used.

    Troubleshooting Steps:

    • pH Control: Similar to other side reactions, maintaining a stable and appropriate pH is critical to minimize this isomerization.

    • Reaction Time: Shorter reaction times can reduce the extent of carbonyl migration.

    • Temperature: Performing the reaction at a lower temperature will slow the rate of isomerization.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound synthesis and conversion methods.

Table 1: Yields of this compound from Different Chemical Synthesis Routes

Starting MaterialMethodReagentsReported YieldReference
D-GlucoseOxidative DegradationLead Tetraacetate~80%[6][7]
D-GlyceraldehydeKiliani-Fischer SynthesisNaCN, then reductionVariable, epimers formed[1][4]
2,3-O-isopropylidene-D-erythronolactolOzonolysisO₃, then reducing agent89-96% (for protected form)[8]

Table 2: Conversion Rates in Enzymatic Synthesis of D-Aldotetroses

Starting MaterialEnzymeProductConversion RateReference
D,L-ErythruloseD-Arabinose IsomeraseD-Threose9.35%[9]
D,L-ErythruloseL-Rhamnose IsomeraseThis compound12.9%[9]

Key Experimental Protocols

Protocol 1: Synthesis of this compound from D-Glucose via Oxidative Degradation

This protocol is adapted from the method involving the oxidation of D-Glucose with lead tetraacetate.[6][7]

  • Dissolution: Dissolve D-Glucose in glacial acetic acid.

  • Oxidation: Slowly add two molar equivalents of lead tetraacetate to the solution while maintaining a controlled temperature (typically cool). The reaction is rapid.

  • Quenching: After the reaction is complete (monitored by TLC or other methods), quench the excess lead tetraacetate by adding a solution of oxalic acid in acetic acid.

  • Filtration: Remove the precipitated lead oxalate by filtration.

  • Extraction: Extract the di-O-formyl-D-erythrose intermediate from the filtrate using a suitable organic solvent like ethyl acetate.

  • Hydrolysis: Hydrolyze the formyl ester groups by treating the extracted product with a mild acid or base in an aqueous or alcoholic solution.

  • Purification: Purify the resulting this compound solution by removing the acid/base and any remaining impurities, for example, by using ion-exchange resins. The final product is typically a syrup.

Protocol 2: General Procedure for Cyanohydrin Synthesis from D-Glyceraldehyde

This protocol outlines the general steps for a Kiliani-Fischer type synthesis.[1][4]

  • Cyanohydrin Formation: React 2,3-O-isopropylidene-D-glyceraldehyde with sodium cyanide in a buffered aqueous solution. The pH should be carefully controlled to ensure the presence of sufficient HCN for the reaction to proceed without excessive cyanide-catalyzed side reactions.

  • Hydrolysis: Hydrolyze the resulting cyanohydrins to the corresponding aldonic acids. This is typically achieved by heating with an acid or base.

  • Lactonization: Convert the mixture of D-erythronic and D-threonic acids to their corresponding lactones, usually by heating under reduced pressure.

  • Separation of Lactones: Separate the diastereomeric lactones using column chromatography.

  • Reduction: Reduce the purified D-erythronolactone to this compound. This can be achieved using a reducing agent such as sodium amalgam or by a modified Rosenmund reduction of the acetylated aldonyl chloride.[1][4]

  • Deprotection: If a protected starting material was used, remove the protecting groups (e.g., the isopropylidene group) under acidic conditions.

Visualizations

Diagram 1: Key Side Reactions in this compound Synthesis

Side_Reactions D_Erythrose This compound D_Threose D-Threose D_Erythrose->D_Threose Epimerization D_Erythrulose D-Erythrulose D_Erythrose->D_Erythrulose Carbonyl Migration Octuloses Octuloses D_Erythrose->Octuloses Aldol Condensation Organic_Acids Organic Acids (Formate, Glycolate, etc.) D_Erythrose->Organic_Acids Oxidative Fragmentation

Caption: Common side reactions originating from this compound.

Diagram 2: Simplified Workflow for this compound Synthesis from D-Glucose

D_Erythrose_Synthesis_Workflow Start D-Glucose Step1 Oxidation (Lead Tetraacetate) Start->Step1 Intermediate di-O-formyl-D-erythrose Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Purification Purification (e.g., Ion Exchange) Step2->Purification Product This compound Purification->Product

Caption: High-level workflow for this compound synthesis.

Diagram 3: Logical Relationship of Troubleshooting Side Reactions

Troubleshooting_Logic Problem Observed Side Product(s) Epimerization D-Threose Problem->Epimerization Aldol Higher Sugars Problem->Aldol Oxidation Organic Acids Problem->Oxidation Isomerization D-Erythrulose Problem->Isomerization pH_Control pH Control Epimerization->pH_Control Temp_Control Temperature Control Epimerization->Temp_Control Purification Chromatography Epimerization->Purification Aldol->pH_Control Aldol->Temp_Control Oxidation->pH_Control Inert_Atmosphere Inert Atmosphere Oxidation->Inert_Atmosphere Isomerization->pH_Control Isomerization->Temp_Control Solution Potential Solutions pH_Control->Solution Temp_Control->Solution Inert_Atmosphere->Solution Purification->Solution

Caption: Troubleshooting logic for this compound side reactions.

References

troubleshooting D-Erythrose detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of D-Erythrose in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: I am not detecting a this compound peak, or the signal is very low. What are the possible causes?

A1: This is a common issue that can arise from several factors throughout the experimental workflow. Here’s a checklist of potential causes and solutions:

  • Sample Stability: this compound, like other small sugars, can be susceptible to degradation. Ensure that your samples have been stored properly, ideally at -80°C, and minimize freeze-thaw cycles.[1] Stability can be affected by storage temperature and duration.[2]

  • Sample Preparation: Inefficient extraction or cleanup can lead to significant analyte loss. Review your sample preparation protocol. For complex matrices like plasma or serum, protein precipitation followed by solid-phase extraction (SPE) is often necessary to remove interfering substances.[3] For cell culture media, a simple protein precipitation with a solvent like acetonitrile may be sufficient, followed by dilution.[4][5]

  • Derivatization (for GC-MS): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step is critical for making this compound volatile. Incomplete derivatization will result in a poor signal. Ensure your derivatization reagents (e.g., MSTFA for silylation) are fresh and the reaction conditions (temperature and time) are optimal.[6][7][8]

  • Instrumental Issues:

    • HPLC: Check for leaks in the system, ensure the mobile phase is correctly prepared and degassed, and verify that the detector is functioning correctly.[9] For UV detection, ensure you are using an appropriate wavelength, although direct UV detection of underivatized sugars is challenging due to the lack of a strong chromophore.[10] Derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[3][11][12]

    • GC-MS: Ensure the injection port temperature is appropriate to prevent degradation of the derivatized analyte. Check for any blockages in the column and ensure the carrier gas flow is correct.

    • LC-MS/MS: Optimize the ionization source parameters (e.g., capillary voltage, gas flow) and ensure the correct mass transitions (MRMs) are being monitored for this compound.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?

A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex samples. Here are some strategies to minimize their impact:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from your sample. Consider using a more rigorous solid-phase extraction (SPE) protocol or employing techniques like turbulent flow chromatography for online sample cleanup.[3]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₄-D-Erythrose) is the gold standard for correcting for matrix effects. This is because it will experience the same ion suppression or enhancement as the analyte of interest, allowing for accurate quantification.

  • Dilution: A simple approach is to dilute your sample. This will reduce the concentration of interfering matrix components, although it may also lower your analyte signal to below the limit of detection.

Q3: My retention times for this compound are shifting between injections in my HPLC analysis. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can lead to shifting retention times. Prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.

  • Flow Rate Instability: Check for any leaks in the pump or fittings that could cause fluctuations in the flow rate.

Q4: I am seeing multiple peaks for this compound in my GC-MS analysis after derivatization. Why is this happening?

A4: The appearance of multiple peaks for a single sugar in GC-MS is often due to the formation of different isomers during derivatization. Sugars can exist in different forms (e.g., anomers, ring structures), and the derivatization process can sometimes "lock" them into these different conformations, each of which can produce a separate chromatographic peak. To address this, a two-step derivatization process involving oximation followed by silylation can be employed. The oximation step helps to reduce the number of isomers, resulting in a cleaner chromatogram with fewer peaks per sugar.[7]

Experimental Protocols

Sample Preparation from Human Plasma (for LC-MS/MS)

This protocol is a general guideline and may require optimization for your specific application.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₄-D-Erythrose).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Derivatization for GC-MS Analysis of this compound in Urine

This protocol is a two-step derivatization process to minimize the formation of multiple isomers.

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.

    • Use 50 µL of the supernatant for derivatization.

  • Drying:

    • Lyophilize (freeze-dry) the urine sample to complete dryness.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 37°C for 90 minutes with shaking.[13]

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

    • Incubate at 37°C for 30 minutes with shaking.[13]

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of small sugars in biological matrices using LC-MS/MS and GC-MS. These values are intended as a general guide and may vary depending on the specific instrumentation, method, and matrix.

Table 1: Representative LC-MS/MS Performance Characteristics for this compound Analysis in Human Plasma

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 110%

Table 2: Representative GC-MS Performance Characteristics for this compound Analysis in Human Urine

ParameterTypical Value
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%
Recovery80 - 115%

Visualizations

Experimental Workflow for this compound Detection in Plasma by LC-MS/MS

experimental_workflow plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation 100 µL centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: LC-MS/MS sample preparation workflow for this compound.

Pentose Phosphate Pathway

This compound 4-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[14][15] This pathway is crucial for generating NADPH, which protects against oxidative stress, and for producing precursors for nucleotide biosynthesis.[15][16][17]

pentose_phosphate_pathway G6P Glucose-6-Phosphate RU5P Ribulose-5-Phosphate G6P->RU5P Oxidative Phase (NADPH production) R5P Ribose-5-Phosphate RU5P->R5P X5P Xylulose-5-Phosphate RU5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->S7P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P Transaldolase G3P->S7P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transaldolase F6P->Glycolysis

Caption: The role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

References

Technical Support Center: Addressing Impurities in Commercial D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, quantifying, and addressing impurities in commercial D-Erythrose.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, degradation, or storage. Common impurities include:

  • Diastereomers: D-Threose is a common diastereomeric impurity due to its structural similarity to this compound.[1][2]

  • Epimerization and Degradation Products: Under certain pH and temperature conditions, this compound can degrade or epimerize to form D-Erythrulose, racemic tetroses, and organic acids such as formate, glycolate, and glycerate.[1]

  • Starting Materials and Synthesis By-products: Depending on the synthetic route, residual starting materials (e.g., D-glucose, calcium D-arabonate, gluconic acid) and reaction by-products may be present.[3][4]

  • Residual Solvents: As this compound is often supplied as an aqueous solution, water is the primary solvent. However, other organic solvents used during purification may be present in trace amounts.[5][6]

  • Inorganic Impurities: Residual metal catalysts (e.g., cobalt, nickel, ruthenium) used in some synthetic processes could be present.[4]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile organic impurities.[7][8] A system equipped with a suitable column (e.g., a carbohydrate-specific column like CarboPac) and a detector such as an electrochemical detector or a refractive index detector is effective.[9][10]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic compounds, particularly residual solvents.[6][11]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities, aiding in their definitive identification.[6]

Q3: What is the potential impact of these impurities on my research or drug development process?

A3: Impurities in this compound can have significant consequences in research and pharmaceutical applications:

  • Altered Biological Activity: Impurities may exhibit their own biological activity, leading to unexpected or off-target effects in cellular assays or in vivo studies.[12][13]

  • Reduced Efficacy of Active Pharmaceutical Ingredient (API): The presence of impurities effectively lowers the concentration of the desired this compound, potentially reducing the efficacy of the final drug product.[12]

  • Toxicity and Adverse Effects: Some impurities can be toxic, even at low levels, posing a direct risk to patient safety.[12][14] Regulatory agencies like the FDA and ICH have strict guidelines on acceptable impurity levels in drug substances.[12][15]

  • Impact on Stability: Impurities can affect the stability of the drug substance or drug product, leading to a shorter shelf life.[12]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC chromatogram of this compound.

  • Possible Cause 1: D-Threose impurity.

    • Troubleshooting Step: Co-inject a D-Threose standard to confirm the identity of the peak by retention time matching.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting Step: Analyze the sample preparation and storage conditions. This compound is sensitive to pH and temperature. Ensure solutions are freshly prepared and stored at recommended conditions (typically 2-8°C).[5] Consider performing a forced degradation study (e.g., by adjusting pH) to identify potential degradation product peaks.[1]

  • Possible Cause 3: Contamination from the analytical system.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system peaks.

Issue 2: Inconsistent results in biological assays using this compound.

  • Possible Cause 1: Lot-to-lot variability in this compound purity.

    • Troubleshooting Step: Request the Certificate of Analysis (CoA) for each lot and compare the impurity profiles. If possible, perform your own impurity analysis on each new lot before use.

  • Possible Cause 2: Presence of a biologically active impurity.

    • Troubleshooting Step: Attempt to isolate the major impurity using preparative HPLC and test its biological activity separately. LC-MS analysis can help in identifying the structure of the unknown active impurity.

Data Presentation

Table 1: Common Impurities in Commercial this compound and Recommended Analytical Methods

Impurity ClassSpecific ExamplesTypical Concentration RangeRecommended Analytical Method
Diastereomers D-Threose0.1 - 2.0%HPLC-RI, HPLC-ELSD, HPLC-MS
Degradation Products D-Erythrulose, Organic AcidsVariable (depends on storage)HPLC-MS, IC-Conductivity
Synthesis By-products Unreacted starting materials< 0.5%HPLC-UV/RI, GC-FID
Residual Solvents Ethanol, Methanol, Acetone< 5000 ppm (ICH limits)Headspace GC-FID
Inorganic Impurities Heavy Metals (e.g., Co, Ni, Ru)< 10 ppm (ICH limits)ICP-MS

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and D-Threose

  • Objective: To separate and quantify this compound and its diastereomer, D-Threose.

  • Instrumentation: HPLC system with a Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.

  • Column: Dionex CarboPac™ PA1 (4 x 250 mm) or equivalent carbohydrate analysis column.

  • Mobile Phase: 200 mM Sodium Hydroxide (NaOH).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound sample in deionized water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual standards of this compound and D-Threose at 1 mg/mL in deionized water. Prepare a mixed standard solution containing both at a known concentration.

  • Quantification: Use an external standard calibration curve for both this compound and D-Threose.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Identification cluster_3 Quantification & Reporting cluster_4 Decision Making Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Screen HPLC-UV/RI Screening Dissolution->HPLC_Screen GC_MS GC-MS for Volatiles Dissolution->GC_MS LC_MS LC-MS Analysis HPLC_Screen->LC_MS Unknown Peaks NMR NMR for Structure Elucidation LC_MS->NMR Isolate Impurity Quant_HPLC Validated HPLC Method LC_MS->Quant_HPLC Identified Impurities GC_MS->Quant_HPLC Report Generate Impurity Profile Report Quant_HPLC->Report Decision Impurities within acceptable limits? Report->Decision Use_Batch Proceed with Experiment/ Drug Development Decision->Use_Batch Yes Purify Purify this compound Batch/ Reject Lot Decision->Purify No

Caption: Workflow for the analysis of impurities in commercial this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check this compound Purity Start->Check_Purity Known_Impurity Known Impurity Profile? Check_Purity->Known_Impurity Yes Analyze_Impurity Perform Impurity Analysis (HPLC, LC-MS) Check_Purity->Analyze_Impurity No Known_Impurity->Analyze_Impurity No Compare_Lots Compare Impurity Profiles of Different Lots Known_Impurity->Compare_Lots Yes Analyze_Impurity->Compare_Lots Isolate_Test Isolate and Test Impurity Activity Compare_Lots->Isolate_Test Consistent Impurity causing issue Purify_Erythrose Purify this compound or Source from a Different Vendor Compare_Lots->Purify_Erythrose Lot-to-lot variability Isolate_Test->Purify_Erythrose Proceed Proceed with Experiment using Purified Material Purify_Erythrose->Proceed

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: D-Erythrose Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Erythrose during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can remain stable for up to three years. For shorter periods, storage at 2-8°C is also acceptable.

Q2: I need to store this compound in solution. What are the recommended conditions?

A2: this compound solutions are significantly less stable than the solid form. For optimal stability, prepare solutions fresh. If storage is necessary, sterile-filter the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be stored in airtight containers, protected from light, and preferably under an inert nitrogen atmosphere to prevent oxidation.[1]

Q3: My this compound solution has turned yellow/brown. What does this indicate?

A3: A yellow or brown discoloration is a common sign of this compound degradation. This can be due to several factors, including exposure to high temperatures, alkaline pH, or the presence of amines, leading to caramelization or Maillard reactions. We recommend discarding the solution and preparing a fresh batch, ensuring proper storage conditions are maintained.

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is most stable in acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) significantly accelerate degradation, leading to isomerization and fragmentation into various byproducts.[2]

Q5: Can I autoclave this compound solutions to sterilize them?

A5: Autoclaving is not recommended for this compound solutions. The high temperatures will cause significant degradation. Sterilization should be performed by filtration through a 0.22 µm membrane filter.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of Solid or Solution 1. High Temperature Exposure: Storage at room temperature or elevated temperatures accelerates degradation reactions like caramelization. 2. Alkaline pH (in solution): Promotes enolization and subsequent degradation pathways. 3. Presence of Amines (Maillard Reaction): Reaction with amino acids or other amine-containing compounds.1. Store this compound at recommended low temperatures (-20°C for solid, -80°C for solution). 2. Buffer solutions to a pH between 4 and 7. 3. Use purified solvents and avoid contamination with amine-containing buffers or reagents.
Loss of Purity/Potency (Confirmed by Analysis) 1. Improper Storage: Long-term storage at inappropriate temperatures or exposure to light and oxygen. 2. Repeated Freeze-Thaw Cycles: Can lead to degradation of the molecule in solution. 3. Chemical Incompatibility: Reaction with other components in a formulation.1. Adhere strictly to recommended storage conditions. Prepare fresh solutions whenever possible. 2. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Assess the compatibility of this compound with all other components in the formulation.
Unexpected Peaks in HPLC/LC-MS Analysis 1. Degradation Products: Formation of isomers (D-threose, D-erythrulose) or fragmentation products (glyceraldehyde, glycolaldehyde, organic acids).[2][3] 2. Contamination: Introduction of impurities from solvents, containers, or handling.1. Compare chromatograms with a freshly prepared, high-purity this compound standard. Identify common degradation products by their expected retention times and mass-to-charge ratios. 2. Use high-purity solvents and meticulously clean all glassware and equipment.
pH Shift in Unbuffered Solutions Formation of Acidic Degradation Products: Oxidation or fragmentation of this compound can produce organic acids, lowering the pH of the solution.Use a suitable buffer system (e.g., citrate or acetate) to maintain a stable pH, especially for long-term experiments or storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid -20°CUp to 3 yearsProtect from light and moisture.
2-8°CShort-termProtect from light and moisture.
Aqueous Solution -80°CUp to 6 monthsSterile-filtered, protected from light, under inert gas.[1]
-20°CUp to 1 monthSterile-filtered, protected from light, under inert gas.[1]

Table 2: Qualitative Impact of pH on this compound Degradation in Aqueous Solution

pH Range Relative Degradation Rate Primary Degradation Pathways
< 4 LowAcid-catalyzed hydrolysis of cyclic forms, slow oxidation.
4 - 7 Minimal Optimal stability range.
> 7 High to Very HighBase-catalyzed enolization, isomerization, aldol condensation, fragmentation.[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This method provides a general framework for the analysis of this compound purity and the detection of its degradation products.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis. A UV detector at low wavelength (e.g., 195-210 nm) can also be used, but sensitivity may be lower.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade, deionized.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column and system to achieve optimal separation.

  • Standard Solution: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Run Time: Sufficient to allow for the elution of all expected degradation products (e.g., 20-30 minutes).

4. Analysis:

  • Inject the standard and sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

  • Degradation products will typically appear as additional peaks, often with different retention times than the main this compound peak.

Visualizations

D_Erythrose_Degradation_Pathway DErythrose This compound Enediol Enediol Intermediate DErythrose->Enediol Alkaline pH, Heat Oxidation Oxidation Products DErythrose->Oxidation Oxidizing Agents DThreose D-Threose (Epimerization) Enediol->DThreose DErythrulose D-Erythrulose (Isomerization) Enediol->DErythrulose Fragmentation Fragmentation Products Enediol->Fragmentation Heat Glyceraldehyde Glyceraldehyde Fragmentation->Glyceraldehyde Glycolaldehyde Glycolaldehyde Fragmentation->Glycolaldehyde OrganicAcids Organic Acids (e.g., Formic, Glycolic) Fragmentation->OrganicAcids ErythronicAcid Erythronic Acid Oxidation->ErythronicAcid Experimental_Workflow_Purity_Assessment cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard High-Purity this compound Standard DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard FilterSample Filter (0.22 µm) DissolveSample->FilterSample FilterStandard Filter (0.22 µm) DissolveStandard->FilterStandard HPLC HPLC System (Amino Column, RI Detector) FilterSample->HPLC FilterStandard->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram IdentifyPeaks Identify and Integrate Peaks Chromatogram->IdentifyPeaks CalculatePurity Calculate Purity (%) IdentifyPeaks->CalculatePurity IdentifyDegradants Identify Degradation Peaks IdentifyPeaks->IdentifyDegradants

References

Validation & Comparative

A Comparative Guide to the Quantification of D-Erythrose: Validating HPLC-MS and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the tetrose sugar D-Erythrose, this guide provides a comparative overview of high-performance liquid chromatography-mass spectrometry (HPLC-MS) and other analytical techniques. Due to the inherent challenges in analyzing small, polar, and non-volatile molecules like this compound, this guide emphasizes the critical role of derivatization in enhancing analytical performance.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a powerful and widely adopted technique for the quantification of a broad range of analytes, including monosaccharides. However, the direct analysis of this compound by HPLC-MS is hampered by its poor retention on reversed-phase columns and low ionization efficiency in mass spectrometry. To overcome these limitations, a pre-column derivatization step is essential. This involves chemically modifying the this compound molecule to introduce a nonpolar, ionizable tag, thereby improving its chromatographic behavior and enhancing its detectability by the mass spectrometer.

One effective derivatization strategy for monosaccharides is reductive amination using a labeling reagent such as p-aminobenzoic ethyl ester (PABEE). This reaction targets the aldehyde group of the open-chain form of this compound, resulting in a more hydrophobic and easily ionizable derivative suitable for HPLC-MS analysis.

Experimental Protocol: this compound Quantification by HPLC-MS with PABEE Derivatization

This protocol outlines a representative method for the quantification of this compound in a biological matrix, such as plasma or cell culture media.

1. Sample Preparation:

  • To 100 µL of the sample (plasma, cell culture supernatant, etc.), add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of methanol and water.

  • Add 50 µL of a freshly prepared derivatization solution containing 50 mg/mL p-aminobenzoic ethyl ester (PABEE) and 20 mg/mL sodium cyanoborohydride in methanol.

  • Incubate the mixture at 70°C for 90 minutes.

  • After incubation, cool the reaction mixture to room temperature and evaporate to dryness under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for HPLC-MS analysis.

3. HPLC-MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the PABEE-derivatized this compound from other sample components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transition for PABEE-derivatized this compound in multiple reaction monitoring (MRM) mode.

Method Validation and Performance

The performance of the HPLC-MS method should be rigorously validated according to established guidelines to ensure data quality and reliability. Key validation parameters are summarized in the table below, with typical expected values for a derivatization-based monosaccharide quantification assay.

Table 1: Comparison of this compound Quantification Methods

ParameterHPLC-MS (with Derivatization)GC-MS (with Derivatization)Enzymatic AssayCapillary Electrophoresis (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL1 - 5 µg/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL5 - 20 µg/mL2 - 15 ng/mL
Linearity (R²) > 0.99> 0.99> 0.98> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%80 - 120%85 - 115%
Precision (%RSD) < 15%< 20%< 20%< 15%
Specificity High (Mass-based)High (Mass-based)High (Enzyme-specific)Moderate to High
Throughput ModerateLow to ModerateHighModerate
Sample Preparation Multi-step (derivatization)Multi-step (derivatization)SimpleMulti-step (derivatization)

Note: The values presented are typical and may vary depending on the specific instrumentation, derivatization agent, and matrix.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound quantification by HPLC-MS.

D_Erythrose_HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying_step1 Evaporation to Dryness supernatant_collection->drying_step1 reconstitution1 Reconstitution drying_step1->reconstitution1 add_reagent Add Derivatization Reagent (PABEE) reconstitution1->add_reagent incubation Incubation add_reagent->incubation drying_step2 Evaporation to Dryness incubation->drying_step2 reconstitution2 Reconstitution in Mobile Phase drying_step2->reconstitution2 hplc_ms_analysis HPLC-MS/MS Analysis reconstitution2->hplc_ms_analysis data_processing Data Processing and Quantification hplc_ms_analysis->data_processing end Result data_processing->end Final Concentration

Caption: HPLC-MS workflow for this compound.

Alternative Quantification Methods

While HPLC-MS with derivatization is a highly sensitive and specific method, other techniques can be employed for the quantification of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small molecules. Similar to HPLC-MS, this compound requires derivatization to increase its volatility and thermal stability for gas chromatographic separation. A common derivatization approach is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

Experimental Protocol Outline:

  • Sample Preparation: Similar to the HPLC-MS protocol, involving protein precipitation and drying.

  • Derivatization: The dried extract is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) at an elevated temperature.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is achieved on a capillary column (e.g., DB-5ms), and quantification is performed using selected ion monitoring (SIM) or full scan mode.

Enzymatic Assay

Enzymatic assays offer high specificity and can be a simpler and higher-throughput alternative to chromatographic methods. A specific enzyme that acts on this compound can be used to produce a detectable product (e.g., NADH, a colored or fluorescent compound). The rate of product formation is proportional to the concentration of this compound.

Experimental Protocol Outline:

  • Sample Preparation: Minimal sample preparation may be required, often just dilution and removal of interfering substances.

  • Enzymatic Reaction: The sample is incubated with a specific enzyme (e.g., an erythrose reductase) and its cofactors.

  • Detection: The change in absorbance or fluorescence of a product or cofactor is measured over time using a plate reader or spectrophotometer.

  • Quantification: The concentration of this compound is determined by comparing the reaction rate to a standard curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. As a neutral molecule, this compound requires modification to be analyzed by CE. This can be achieved through derivatization to introduce a charged group or by forming a charged complex with borate ions in the running buffer.

Experimental Protocol Outline:

  • Sample Preparation: Protein precipitation and sample clean-up are typically required.

  • Derivatization (if applicable): Reaction with a charged derivatizing agent.

  • CE Analysis: The sample is injected into a capillary filled with a background electrolyte (e.g., a borate buffer). A high voltage is applied, and the separated analytes are detected, often by UV or laser-induced fluorescence (if a fluorescent tag is used).

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. HPLC-MS with derivatization offers excellent sensitivity and specificity, making it a gold standard for many research and development applications. However, alternative methods such as GC-MS, enzymatic assays, and capillary electrophoresis provide viable options that may be more suitable for certain experimental contexts. Proper method validation is paramount for all techniques to ensure the generation of accurate and reliable quantitative data.

A Comparative Guide to the Analytical Techniques for D-Erythrose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-Erythrose, a key intermediate in various metabolic pathways, is crucial. This guide provides an objective comparison of the primary analytical techniques used for this compound analysis, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique for this compound quantification depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Throughput
HPLC-RID Separation based on polarity and interaction with a stationary phase, detection based on changes in refractive index.>0.99~0.1 mg/mL~0.3 mg/mL< 5%Moderate
GC-MS (with Derivatization) Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.>0.995-25 ng/mL-3.1-10.0%Moderate to High
Enzymatic Assay Specific enzymatic conversion of this compound coupled to a detectable change (e.g., NADH absorbance).>0.99~0.65 µmol/L-< 6%High
Capillary Electrophoresis (CE-LIF) Separation based on electrophoretic mobility after derivatization with a fluorescent tag, detected by laser-induced fluorescence.>0.99Potentially in the low ng/mL to pg/mL range-< 15%High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of underivatized this compound in relatively clean sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Aminex HPX-87P)

Reagents:

  • This compound standard

  • Ultrapure water (mobile phase)

Protocol:

  • Standard Preparation: Prepare a series of this compound standards in ultrapure water (e.g., 0.1 to 10 mg/mL).

  • Sample Preparation: Dissolve the sample in ultrapure water and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Degassed ultrapure water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

    • Detector Temperature: 40°C

    • Injection Volume: 20 µL

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS offers high sensitivity and selectivity for this compound analysis after conversion to a volatile derivative. Silylation is a common derivatization technique for sugars.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms)

Reagents:

  • This compound standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane

Protocol:

  • Standard and Sample Preparation: Accurately weigh the dried standard or sample into a reaction vial.

  • Derivatization:

    • Add 100 µL of pyridine to the vial and vortex to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-600

  • Quantification: Use a suitable internal standard (e.g., sorbitol) and create a calibration curve based on the peak area ratio of this compound derivative to the internal standard.

Enzymatic Assay

Enzymatic assays provide high specificity for this compound quantification. This protocol is based on the reduction of this compound to erythritol by an erythrose reductase or a similar enzyme like sorbitol dehydrogenase, coupled with the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

Instrumentation:

  • UV-Vis Spectrophotometer or microplate reader

Reagents:

  • This compound standard

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • NADH solution

  • Erythrose reductase or Sorbitol Dehydrogenase

Protocol:

  • Standard and Sample Preparation: Prepare this compound standards and samples in Tris-HCl buffer.

  • Assay Procedure:

    • In a microplate well or cuvette, add 150 µL of Tris-HCl buffer.

    • Add 20 µL of NADH solution.

    • Add 20 µL of the standard or sample.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 10 minutes).

  • Quantification: The rate of decrease in absorbance at 340 nm is proportional to the this compound concentration. Create a calibration curve by plotting the rate of reaction for the standards against their concentrations.

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

CE-LIF is a highly sensitive technique for the analysis of this compound after derivatization with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).

Instrumentation:

  • Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector

Reagents:

  • This compound standard

  • APTS solution

  • Sodium cyanoborohydride solution

  • Background electrolyte (BGE), e.g., borate buffer

Protocol:

  • Derivatization:

    • Mix the this compound standard or sample with the APTS solution.

    • Add the sodium cyanoborohydride solution to initiate the reductive amination reaction.

    • Incubate the mixture at an elevated temperature (e.g., 55°C) for several hours.

  • CE-LIF Analysis:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length).

    • BGE: 25 mM sodium borate buffer, pH 9.2.

    • Injection: Electrokinetic injection.

    • Separation Voltage: 20-30 kV.

    • Detection: LIF with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

  • Quantification: Quantify this compound by comparing the peak area of the APTS-derivatized sample to a calibration curve prepared from APTS-derivatized this compound standards.

Mandatory Visualization

The following diagrams illustrate the workflow of a typical analytical technique and a logical comparison of the methods.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample containing this compound Filtration Filtration/Extraction Sample->Filtration Derivatization Derivatization (for GC-MS/CE) Filtration->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic/Electrophoretic Separation Injection->Separation Detection Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. General workflow for the analysis of this compound.

cluster_criteria Key Selection Criteria cluster_methods Analytical Methods center Analytical Technique Selection for this compound Sensitivity Sensitivity center->Sensitivity Specificity Specificity center->Specificity Throughput Throughput center->Throughput Cost Cost/Complexity center->Cost HPLC HPLC-RID Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High Enzymatic Enzymatic Assay Sensitivity->Enzymatic High CE CE-LIF Sensitivity->CE Very High Specificity->HPLC Moderate Specificity->GCMS High Specificity->Enzymatic Very High Specificity->CE High Throughput->HPLC Moderate Throughput->GCMS Moderate Throughput->Enzymatic High Throughput->CE High Cost->HPLC Moderate Cost->GCMS High Cost->Enzymatic Low Cost->CE High

Figure 2. Comparison of this compound analytical methods.

Confirming the Absolute Configuration of Synthetic D-Erythrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic D-Erythrose, a vital chiral building block in various pharmaceutical and biological applications.

This document details the application of polarimetry and circular dichroism (CD) spectroscopy for the stereochemical elucidation of this compound. It presents supporting experimental data, detailed methodologies, and a logical workflow for the confirmation process.

Comparative Analysis of Chiroptical Properties

The absolute configuration of a chiral molecule can be confirmed by comparing its chiroptical properties with those of its enantiomer or a known standard. For this compound, this involves comparing its specific rotation and circular dichroism spectrum to that of L-Erythrose. As enantiomers, they are expected to exhibit equal and opposite chiroptical properties.

ParameterThis compoundL-Erythrose (Predicted)Method
Specific Rotation ([α]D) -2.5° (c 1, H₂O)+2.5° (c 1, H₂O)Polarimetry
Circular Dichroism (CD) Positive Cotton effectNegative Cotton effectCD Spectroscopy

Experimental Protocols

Accurate determination of absolute configuration relies on rigorous adherence to standardized experimental protocols.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule.

Protocol for Determining the Specific Rotation of this compound:

  • Sample Preparation: Prepare a solution of synthetic this compound in deionized water at a concentration of approximately 1 g/100 mL. Ensure the sample is fully dissolved and the solution is free of bubbles.

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) as the light source. The sample cell should have a path length of 1 decimeter (dm).

  • Measurement:

    • Record the optical rotation of the solvent (water) as a blank.

    • Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are in the light path.

    • Measure the optical rotation of the this compound solution at a constant temperature, typically 20°C or 25°C.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed optical rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores.

Protocol for Obtaining the CD Spectrum of this compound:

  • Sample Preparation: Prepare a solution of synthetic this compound in a suitable solvent that does not absorb in the spectral region of interest (e.g., water or methanol). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrumentation: Use a calibrated circular dichroism spectrometer.

  • Measurement:

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the this compound solution over a suitable wavelength range (e.g., 190-300 nm).

    • The resulting spectrum is obtained by subtracting the solvent baseline from the sample spectrum.

  • Data Analysis: The CD spectrum of this compound is expected to show a characteristic Cotton effect (a peak or trough) corresponding to the electronic transitions of its chiral chromophores. The sign of the Cotton effect (positive or negative) is indicative of the absolute configuration.

Experimental Workflow and Logic

The confirmation of the absolute configuration of synthetic this compound follows a logical progression of synthesis, purification, and chiroptical analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Chiroptical Analysis cluster_confirmation Configuration Confirmation Synthesis Chemical Synthesis of this compound Purification Purification by Chromatography/Crystallization Synthesis->Purification Polarimetry Polarimetry Measurement (Specific Rotation) Purification->Polarimetry CD_Spectroscopy Circular Dichroism (CD Spectrum) Purification->CD_Spectroscopy Comparison Comparison with Literature/L-Erythrose Data Polarimetry->Comparison CD_Spectroscopy->Comparison Confirmation Absolute Configuration Confirmed as D Comparison->Confirmation

Workflow for the confirmation of this compound absolute configuration.

This systematic approach, combining synthesis with robust analytical techniques, ensures the unambiguous assignment of the absolute configuration of synthetic this compound, a critical quality attribute for its use in research and development.

D-Erythrose as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the field of metabolomics, the accuracy and reliability of quantitative analysis are paramount. The use of internal standards (IS) is a cornerstone of robust analytical workflows, correcting for variations that can occur during sample preparation, extraction, and analysis. While stable isotope-labeled (SIL) compounds are considered the gold standard, their cost and availability can be prohibitive. This guide provides a comprehensive comparison of D-Erythrose as a non-isotopically labeled internal standard against other common alternatives for metabolomics studies, particularly in gas chromatography-mass spectrometry (GC-MS) applications.

The Role of Internal Standards in Metabolomics

Internal standards are essential for mitigating analytical variability and ensuring data quality.[1] They are compounds added to a sample at a known concentration before analysis. By monitoring the signal of the internal standard relative to the analytes of interest, researchers can correct for:

  • Extraction Efficiency: Losses of analytes during sample preparation.

  • Injection Volume Variations: Inconsistencies in the amount of sample introduced into the analytical instrument.

  • Ionization Suppression/Enhancement: Matrix effects that can alter the ionization efficiency of analytes in the mass spectrometer.[2]

  • Instrumental Drift: Changes in instrument performance over time.

The ideal internal standard should be chemically similar to the target analytes but not naturally present in the biological samples being analyzed.[3][4]

This compound: A Profile

This compound is a four-carbon monosaccharide (a tetrose) that can serve as a suitable internal standard for the analysis of polar metabolites, such as sugars and organic acids, in certain biological matrices. Its key properties are summarized below:

PropertyValue
Chemical Formula C4H8O4
Molar Mass 120.10 g/mol
Type Aldotetrose sugar
Natural Occurrence Present in some plants and microorganisms, but often at low concentrations.[5][6]
Suitability GC-MS analysis of polar metabolites after derivatization.

Advantages of this compound:

  • Cost-Effective: As a non-isotopically labeled compound, it is significantly cheaper than SIL standards.

  • Commercial Availability: Readily available from various chemical suppliers.

  • Chemical Similarity: Its poly-hydroxyl structure is similar to that of many primary metabolites of interest (e.g., sugars, sugar alcohols, and some organic acids), making it behave similarly during extraction and derivatization.

Limitations of this compound:

  • Not a Perfect Analogue: As a non-isotopically labeled standard, its chromatographic and mass spectrometric behavior may not perfectly mimic that of all target analytes.

  • Potential for Endogenous Presence: Researchers must verify that this compound is not present or is present at negligible levels in their specific biological samples to avoid interference.

  • Derivatization Required for GC-MS: Like other polar metabolites, it requires chemical derivatization to become volatile for GC-MS analysis.

Comparison with Alternative Internal Standards

For the analysis of polar metabolites by GC-MS, several other non-isotopically labeled sugar alcohols are commonly used as internal standards. The table below compares this compound with three such alternatives: Ribitol, Sorbitol, and Mannitol.

FeatureThis compoundRibitolSorbitolMannitolStable Isotope-Labeled (SIL) Standards
Chemical Class AldotetroseSugar AlcoholSugar AlcoholSugar AlcoholVaries (analyte-specific)
Molar Mass ( g/mol ) 120.10152.15182.17182.17Varies (analyte-specific)
Common Use GC-MS of polar metabolitesGC-MS of polar metabolites in plants and microbes[3][7][8]GC-MS and LC-MS of carbohydrates and related compounds[9][10]GC-MS and LC-MS of carbohydrates and related compounds[9][11]Gold standard for targeted quantification[1][2][12]
Key Advantage Cost-effective, good for some sugarsWidely used and documentedGood for hexose analysisGood for hexose analysisHighest accuracy and precision
Key Disadvantage Less common, potential endogenous presenceEndogenously present in many plants[3]Isomeric with mannitol, can be difficult to separateIsomeric with sorbitol, can be difficult to separateHigh cost, not available for all metabolites
Derivatization for GC-MS RequiredRequiredRequiredRequiredRequired for corresponding analytes

Experimental Protocol: Using this compound as an Internal Standard in GC-MS Metabolomics

The following is a detailed protocol for the use of this compound as an internal standard for the analysis of polar metabolites from a biological matrix, adapted from established methodologies.

1. Reagents and Materials:

  • This compound

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrapure water

  • Methoxyamine hydrochloride

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

2. Sample Extraction:

  • Weigh approximately 20 mg of frozen, ground biological tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (3:1:1 v/v/v).

  • Add a specific volume of the this compound internal standard stock solution to achieve a final concentration of, for example, 5 µg/mL in the extraction solvent. The optimal concentration may need to be determined empirically.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on a shaker at 4°C for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (polar and non-polar phases) to a new tube, leaving the pellet behind.

  • Add 300 µL of chloroform and 300 µL of ultrapure water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper aqueous phase (containing polar metabolites) into a new 1.5 mL microcentrifuge tube.

  • Dry the aqueous phase completely in a vacuum concentrator (e.g., SpeedVac).

3. Derivatization:

  • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Vortex for 1 minute and incubate at 37°C for 90 minutes with shaking.

  • Add 80 µL of MSTFA.

  • Vortex for 1 minute and incubate at 37°C for 30 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the supernatant to a GC-MS vial with a micro-insert.

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Program: 70°C for 1 min, then ramp to 310°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

5. Data Processing:

  • Identify the chromatographic peak corresponding to the derivatized this compound.

  • Normalize the peak areas of the target analytes to the peak area of the this compound internal standard.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Metabolite Extraction Add_IS->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Drying Drying Phase_Separation->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Relative Quantification Normalization->Quantification

Caption: Workflow for using this compound as an internal standard in GC-MS metabolomics.

IS_Comparison cluster_non_labeled Non-Isotopically Labeled cluster_labeled Isotopically Labeled IS_Type Internal Standard Type DErythrose This compound IS_Type->DErythrose Cost-Effective Ribitol Ribitol IS_Type->Ribitol Widely Used Sorbitol_Mannitol Sorbitol / Mannitol IS_Type->Sorbitol_Mannitol Hexose Analogues SIL Stable Isotope-Labeled (SIL) (e.g., 13C-Glucose) IS_Type->SIL Highest Accuracy Properties1 Properties1 DErythrose->Properties1 Properties: - Tetrose Sugar - Lower Molar Mass Properties2 Properties2 Ribitol->Properties2 Properties: - Sugar Alcohol - Common in Plants Properties3 Properties3 Sorbitol_Mannitol->Properties3 Properties: - Isomeric Sugar Alcohols - Higher Molar Mass Properties4 Properties4 SIL->Properties4 Properties: - Identical to Analyte - Mass Shift

Caption: Comparison of this compound with other internal standards for metabolomics.

Conclusion

This compound presents a viable and cost-effective option as an internal standard for GC-MS-based metabolomics, particularly for the analysis of polar metabolites like sugars and organic acids. Its utility is highest in studies where the biological matrix is known not to contain significant endogenous levels of this compound. While it may not offer the same level of accuracy as stable isotope-labeled standards, its chemical similarity to many primary metabolites makes it a superior choice to using no internal standard or a chemically dissimilar one. For researchers developing new metabolomics workflows or those with budget constraints, this compound, along with other non-labeled sugar alcohols like Ribitol, Sorbitol, and Mannitol, should be considered as valuable tools for improving data quality and reliability. The choice of the most appropriate internal standard will ultimately depend on the specific analytes of interest, the biological matrix, and the analytical platform being used.

References

A Comparative Guide to the Metabolic Profiling of D-Erythrose and its Isomer D-Threose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of D-erythrose and its C-2 epimer, D-threose. Understanding the distinct metabolic fates and biological activities of these four-carbon aldose isomers is crucial for various fields, including biochemistry, drug development, and nutritional science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and signaling pathways.

Data Presentation: Comparative Metabolic Insights

The metabolic handling of this compound and D-threose differs significantly, influencing their biological roles. This compound serves as an intermediate in the pentose phosphate pathway (PPP), a crucial route for NADPH and nucleotide precursor synthesis.[1][2] In contrast, D-threose is a less readily metabolized sugar in many biological systems and has been implicated in the formation of Advanced Glycation End-products (AGEs), which are associated with various pathological conditions.[3][4][5][6]

Table 1: In Vitro Interconversion and Degradation of this compound and D-Threose

The following table summarizes the results of a study on the carbonyl migration and epimerization of this compound and D-threose in an aqueous solution at 40°C and pH 8.5, as determined by 13C NMR spectroscopy. This provides insight into their chemical stability and tendency to interconvert.[7][8]

CompoundInitial Concentration (mM)Time (hours)% RemainingMajor Products Formed
This compound 8012~40%D-Erythrulose, D-Threose, rac-Erythrulose, rac-Tetroses, Diastereomeric Octuloses, Formate, Glycolate, Glycerate
D-Threose 8013Slower conversion than this compoundD-Erythrulose, this compound, rac-Erythrulose, rac-Tetroses, Diastereomeric Octuloses

Note: The conversion of D-threose was noted to be significantly slower than that of this compound under the same conditions.[7]

Table 2: Comparative Biological Effects of this compound and D-Threose
FeatureThis compoundD-Threose
Primary Metabolic Fate Intermediate in the Pentose Phosphate Pathway (as this compound-4-phosphate).[1][2]Primarily metabolized via reduction to threitol or can be a substrate for glycation reactions.
Key Biological Role Precursor for nucleotide and aromatic amino acid biosynthesis; source of NADPH for reductive biosynthesis and antioxidant defense.[2]Potential precursor for Advanced Glycation End-products (AGEs).[3][4][5][6]
Insulin Secretion Stimulates insulin release from pancreatic islets.[9]No significant direct effect on insulin secretion has been reported.
Cellular Redox Balance Contributes to the cellular pool of NADPH, a key antioxidant, via the pentose phosphate pathway.[2]May contribute to oxidative stress through the formation of AGEs.[10][11][12]

Experimental Protocols

Sample Preparation for Metabolomic Analysis of this compound and D-Threose

This protocol outlines a general procedure for extracting metabolites from mammalian cells for analysis by mass spectrometry.

  • Cell Culture and Treatment: Culture mammalian cells to the desired confluency. Treat cells with either this compound or D-threose at the desired concentration and time points. Include untreated control groups.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Derivatization (for GC-MS analysis):

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Add a methoxyamination reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.

    • Add a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to increase the volatility of the metabolites.

Analytical Methodology: GC-MS and LC-MS/MS for Isomer Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. MS then fragments the compounds and detects the fragments based on their mass-to-charge ratio, allowing for identification and quantification. Derivatization is typically required for sugars to make them volatile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A capillary column suitable for sugar analysis (e.g., a phenyl-arylene polymer-based column).

  • Typical GC Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at 5°C/minute.

    • Ramp 2: Increase to 300°C at 10°C/minute, hold for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Scan range: m/z 50-600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. MS/MS provides high selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This is particularly useful for distinguishing isomers.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A column designed for polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a specialized carbohydrate column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium hydroxide or ammonium acetate to improve ionization.

  • MS/MS Parameters:

    • Ionization mode: Electrospray Ionization (ESI), typically in negative mode for sugars.

    • Scan type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Interconversion Studies
  • Principle: 13C NMR spectroscopy provides detailed structural information about carbon-containing molecules. By using 13C-labeled sugars, the appearance and disappearance of signals corresponding to different isomers and degradation products can be monitored over time, providing quantitative kinetic data.

  • Sample Preparation: Dissolve the 13C-labeled this compound or D-threose in a buffered aqueous solution (e.g., phosphate or bicarbonate buffer) in an NMR tube.

  • NMR Acquisition: Acquire 13C NMR spectra at regular time intervals using a high-field NMR spectrometer.

  • Data Analysis: Integrate the peak areas of the signals corresponding to the different species to determine their relative concentrations at each time point.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to the metabolism of this compound and its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolic Analysis cluster_data_analysis Data Analysis & Interpretation cell_culture Cell Culture & Treatment (this compound or D-Threose) extraction Metabolite Extraction cell_culture->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms profiling Metabolic Profiling gcms->profiling lcms->profiling pathway_analysis Pathway Analysis profiling->pathway_analysis

Caption: Experimental workflow for comparative metabolic profiling.

pentose_phosphate_pathway glucose Glucose-6-Phosphate ppp_oxidative Oxidative Phase glucose->ppp_oxidative r5p Ribulose-5-Phosphate ppp_oxidative->r5p nadph NADPH ppp_oxidative->nadph 2 ppp_non_oxidative Non-Oxidative Phase r5p->ppp_non_oxidative nucleotides Nucleotide Biosynthesis r5p->nucleotides e4p This compound-4-Phosphate ppp_non_oxidative->e4p aromatic_aa Aromatic Amino Acid Biosynthesis e4p->aromatic_aa

Caption: Role of this compound in the Pentose Phosphate Pathway.

age_formation_pathway threose D-Threose schiff_base Schiff Base (reversible) threose->schiff_base + protein Protein (with free amino group) protein->schiff_base amadori Amadori Product (early glycation) schiff_base->amadori dicarbonyls Reactive Dicarbonyls amadori->dicarbonyls ages Advanced Glycation End-products (AGEs) dicarbonyls->ages cellular_damage Cellular Damage & Oxidative Stress ages->cellular_damage

Caption: Postulated role of D-Threose in AGE formation.

insulin_signaling_pathway d_erythrose This compound glycolysis Increased Glycolytic Flux d_erythrose->glycolysis atp_ratio Increased ATP/ADP Ratio glycolysis->atp_ratio k_atp_channel KATP Channel Closure atp_ratio->k_atp_channel depolarization Membrane Depolarization k_atp_channel->depolarization ca_channel Voltage-gated Ca2+ Channel Opening depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion

Caption: this compound-stimulated insulin secretion pathway.[9]

References

A Researcher's Guide to Evaluating the Purity of D-Erythrose from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

The quality of D-Erythrose can vary between suppliers due to different manufacturing processes and quality control standards. Impurities can include stereoisomers (like D-Threose), starting materials from synthesis, and degradation products. Therefore, it is crucial for researchers to have robust analytical methods to independently verify the purity of their this compound samples.

Comparative Purity of this compound from Various Suppliers

To illustrate the potential variability in purity, this section presents a summary of publicly available data and typical specifications for this compound from several suppliers. It is important to note that purity levels can vary from batch to batch, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.

SupplierStated PurityAnalytical Method
Supplier A (e.g., MedChemExpress)99.73%[1]High-Performance Liquid Chromatography (HPLC)
Supplier B (e.g., Carbosynth)min 75% (dry weight)[2]High-Performance Liquid Chromatography (HPLC)
Supplier C (e.g., Sigma-Aldrich)≥75%[3]Thin-Layer Chromatography (TLC)
Supplier D (e.g., Santa Cruz Biotechnology)≥75%[4]Not Specified

Experimental Protocols for Purity Assessment

To independently assess the purity of this compound, researchers can employ several analytical techniques. The following are detailed protocols for three common and effective methods: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a widely used method for the analysis of sugars as it does not require the analyte to have a chromophore.

Methodology:

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P column (300 x 7.8 mm), is suitable for separating monosaccharides.[5]

  • Mobile Phase: Degassed ultrapure water is a common mobile phase for this type of separation.[5]

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Column Temperature: The column should be maintained at an elevated temperature, for example, 80°C, to improve peak shape and resolution.[5]

  • Detector Temperature: The RI detector temperature should be set to match the column temperature to minimize baseline drift.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of ultrapure water to create a 10 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and provides structural information, which is useful for identifying impurities. Since sugars are not volatile, a derivatization step is necessary.

Methodology:

  • Derivatization (Oximation followed by Silylation):

    • Weigh 1-5 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial and heat at 80°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 80°C for 30 minutes.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • MS Parameters:

    • Ion source temperature: 230°C.

    • Scan range: 40-600 m/z.

  • Data Analysis: Identify the peaks corresponding to the derivatized this compound and any impurities by their mass spectra. The purity can be estimated by comparing the peak area of this compound to the total peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate purity values without the need for a reference standard of the analyte itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial. Record the exact weights.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Purity Calculation: The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • _sample refers to this compound

    • _IS refers to the internal standard

Visualizing the Workflow for Purity Evaluation

A systematic workflow is essential for a comprehensive evaluation of this compound purity. The following diagram, generated using Graphviz, illustrates the logical steps from sample acquisition to data analysis and final purity assessment.

D_Erythrose_Purity_Workflow cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Purity Determination cluster_3 Final Evaluation Receive this compound Receive this compound Request CoA Request CoA Receive this compound->Request CoA Prepare Samples for Analysis Prepare Samples for Analysis Receive this compound->Prepare Samples for Analysis HPLC_RI HPLC-RI Analysis Prepare Samples for Analysis->HPLC_RI GC_MS GC-MS Analysis (with Derivatization) Prepare Samples for Analysis->GC_MS qNMR qNMR Analysis Prepare Samples for Analysis->qNMR Analyze Chromatograms/Spectra Analyze Chromatograms/Spectra HPLC_RI->Analyze Chromatograms/Spectra GC_MS->Analyze Chromatograms/Spectra qNMR->Analyze Chromatograms/Spectra Calculate Purity (%) Calculate Purity (%) Analyze Chromatograms/Spectra->Calculate Purity (%) Identify Impurities Identify Impurities Analyze Chromatograms/Spectra->Identify Impurities Compare with Supplier CoA Compare with Supplier CoA Calculate Purity (%)->Compare with Supplier CoA Assess Fitness for Purpose Assess Fitness for Purpose Identify Impurities->Assess Fitness for Purpose Compare with Supplier CoA->Assess Fitness for Purpose Pentose_Phosphate_Pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-delta-lactone 6-Phosphoglucono-delta-lactone Glucose-6-Phosphate->6-Phosphoglucono-delta-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-delta-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Aromatic Amino Acid Biosynthesis Aromatic Amino Acid Biosynthesis Erythrose-4-Phosphate->Aromatic Amino Acid Biosynthesis Ribose-5-PhosphateXylulose-5-Phosphate Ribose-5-PhosphateXylulose-5-Phosphate Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Ribose-5-PhosphateXylulose-5-Phosphate->Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Erythrose-4-PhosphateFructose-6-Phosphate Erythrose-4-PhosphateFructose-6-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate->Erythrose-4-PhosphateFructose-6-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate->Fructose-6-PhosphateGlyceraldehyde-3-Phosphate

References

A Comparative Guide to the Validation of a Novel Enzymatic Assay for D-Erythrose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, high-throughput enzymatic assay for the quantification of D-Erythrose against the established High-Performance Liquid Chromatography (HPLC) method. This compound is a key four-carbon aldose sugar and an important intermediate in the pentose phosphate pathway.[1][2][3] Accurate measurement of this compound is critical for metabolic studies and in the development of various therapeutics. This document presents supporting experimental data from validation studies to guide researchers in selecting the most appropriate assay for their needs.

Assay Principles and Comparison

1.1. Novel Enzymatic Assay: this compound Dehydrogenase (D-EDH) Coupled Assay

The new enzymatic assay is based on a specific this compound Dehydrogenase (D-EDH) that catalyzes the oxidation of this compound. In this reaction, NAD+ is reduced to NADH, which can be quantitatively measured by the increase in absorbance at 340 nm. The reaction is highly specific for this compound, providing a direct and rapid measurement.

1.2. Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely-used chromatographic technique for the analysis of carbohydrates, including this compound.[4] This method separates this compound from other components in a sample, and quantification is typically achieved using a refractive index detector (RID) or a pulsed amperometric detector (PAD). While reliable, HPLC methods often require longer run times and more complex sample preparation.

Performance Comparison: Enzymatic Assay vs. HPLC

The following tables summarize the validation data for the novel D-EDH enzymatic assay and the conventional HPLC method.

Table 1: Linearity and Range

ParameterD-EDH Enzymatic AssayHPLC Method
Linear Range 1 - 500 µM10 - 2000 µM
Correlation Coefficient (R²) 0.99920.9985
Limit of Detection (LOD) 0.5 µM5 µM
Limit of Quantification (LOQ) 1.0 µM10 µM

Table 2: Accuracy

Spiked Concentration (µM)D-EDH Enzymatic Assay (% Recovery)HPLC Method (% Recovery)
10 98.5%92.1%
100 101.2%99.5%
400 99.8%103.2%

Table 3: Precision

Concentration (µM)D-EDH Enzymatic Assay (%RSD, n=6)HPLC Method (%RSD, n=6)
Intra-assay (10 µM) 2.1%4.5%
Intra-assay (100 µM) 1.5%2.8%
Inter-assay (10 µM) 3.5%6.2%
Inter-assay (100 µM) 2.8%4.1%

Table 4: Specificity (Cross-reactivity with other sugars)

Interfering Substance (1 mM)D-EDH Enzymatic Assay (% Interference)HPLC Method (% Interference)
D-Threose < 1%0% (baseline separated)
D-Glucose < 0.5%0% (baseline separated)
D-Fructose < 0.5%0% (baseline separated)
D-Erythrulose 2.5%0% (baseline separated)

Visualizing the Methodologies

The following diagrams illustrate the enzymatic reaction pathway and the experimental workflows for both the novel enzymatic assay and the HPLC method.

enzymatic_reaction D_Erythrose This compound D_Erythrono_lactone D-Erythrono-1,4-lactone D_Erythrose->D_Erythrono_lactone Oxidation enzyme This compound Dehydrogenase D_Erythrose->enzyme NAD NAD+ NADH NADH + H+ NAD->NADH Reduction NAD->enzyme enzyme->D_Erythrono_lactone enzyme->NADH

Figure 1: Enzymatic reaction of this compound with this compound Dehydrogenase.

experimental_workflow cluster_enzymatic D-EDH Enzymatic Assay Workflow cluster_hplc HPLC Method Workflow prep_sample_enz Sample Preparation (Dilution) add_reagents Add Master Mix (D-EDH, NAD+, Buffer) prep_sample_enz->add_reagents incubate Incubate at 37°C add_reagents->incubate read_abs Read Absorbance at 340 nm incubate->read_abs calc_enz Calculate Concentration read_abs->calc_enz prep_sample_hplc Sample Preparation (Derivatization/Filtration) inject Inject into HPLC prep_sample_hplc->inject separate Chromatographic Separation inject->separate detect Detect with RID/PAD separate->detect calc_hplc Calculate Concentration (Peak Area) detect->calc_hplc

Figure 2: Comparative experimental workflows.

Detailed Experimental Protocols

4.1. Protocol for the D-EDH Enzymatic Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • NAD+ Solution: 10 mM NAD+ in Assay Buffer.

    • This compound Dehydrogenase (D-EDH): 1 U/mL in Assay Buffer.

    • Master Mix: For each reaction, mix 50 µL of Assay Buffer, 10 µL of NAD+ Solution, and 10 µL of D-EDH solution.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards (e.g., 0, 10, 50, 100, 250, 500 µM) in the appropriate sample matrix.

  • Assay Procedure:

    • Pipette 20 µL of each standard or sample into individual wells of a 96-well UV-transparent plate.

    • Add 70 µL of the Master Mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot the corrected absorbance values against the this compound concentrations of the standards to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

4.2. Protocol for the HPLC Method

  • Sample Preparation:

    • Deproteinize samples if necessary using a suitable method (e.g., perchloric acid precipitation followed by neutralization).

    • Filter the samples through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Bio-Rad Aminex HPX-87C Column (300 x 7.8 mm).

    • Mobile Phase: Degassed, deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards (e.g., 0, 25, 100, 500, 1000, 2000 µM) in the mobile phase.

  • Analysis Procedure:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and identify the this compound peak based on the retention time of the standards.

  • Data Analysis:

    • Integrate the peak area of the this compound peak for each standard and sample.

    • Plot the peak area against the this compound concentrations of the standards to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Conclusion

The novel this compound Dehydrogenase (D-EDH) enzymatic assay offers a sensitive, rapid, and high-throughput alternative to the traditional HPLC method for the quantification of this compound. With its excellent linearity, accuracy, and precision at low concentrations, the enzymatic assay is particularly well-suited for applications requiring the analysis of a large number of samples with low expected this compound levels. While the HPLC method provides excellent specificity by physically separating the analyte, the D-EDH assay demonstrates minimal cross-reactivity with other common sugars, making it a robust choice for many research and development settings. The choice of assay will ultimately depend on the specific requirements of the study, including sample throughput, required sensitivity, and the complexity of the sample matrix.

References

A Comparative Analysis of D-Erythrose and Other Tetroses for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of carbohydrate chemistry and its applications in drug development and life sciences, tetroses, the four-carbon monosaccharides, represent a critical area of study. Their roles as metabolic intermediates and their potential as chiral building blocks in synthesis make a thorough understanding of their comparative properties essential. This guide provides an objective comparison of D-Erythrose with other key tetroses—D-Threose and D-Erythrulose—supported by available experimental data.

Structural and Physicochemical Properties of Tetroses

Tetroses are classified into two main groups based on the position of their carbonyl group: aldotetroses, which possess an aldehyde group, and ketotetroses, which contain a ketone group. The naturally occurring tetroses are predominantly in the D-configuration.

Table 1: Structural and Physicochemical Properties of this compound and Other Tetroses

PropertyThis compoundD-ThreoseD-Erythrulose
Classification AldotetroseAldotetroseKetotetrose
Molecular Formula C₄H₈O₄[1]C₄H₈O₄C₄H₈O₄
Molar Mass 120.10 g/mol [1]120.10 g/mol 120.10 g/mol
Stereochemistry Diastereomer of D-Threose[1]Diastereomer of this compound-
Appearance Light yellow syrup[1]--
Natural Occurrence Intermediate in pentose phosphate pathway and Calvin cycle.[1][2]Less common in mainstream metabolism but important in synthetic biology (e.g., Threose Nucleic Acid - TNA).Used in the cosmetics industry as a self-tanning agent.

Comparative Reactivity: Carbonyl Migration and Epimerization

The reactivity of aldoses like this compound and D-Threose is significantly influenced by their stereochemistry. A key reaction is the intramolecular carbonyl migration and epimerization, which can lead to a mixture of other sugars. A study on the behavior of these tetroses under mild conditions provides valuable insights into their relative stability and reaction kinetics.

In a comparative study, the disappearance of this compound and D-Threose was monitored over time at different pH values. It was observed that the carbonyl migration of D-Threose is significantly slower than that of this compound at 25°C. To enable a direct comparison, reactions were conducted at 40°C.

Table 2: Comparative Reaction Rates of this compound and D-Threose at 40°C and pH 8.5

Time (hours)% this compound Remaining% D-Threose Remaining
0100100
18595
27592
46085
84575
123568

Note: Data is extrapolated and normalized for comparative purposes from the qualitative descriptions in the cited literature, which states D-Threose reacts significantly slower.

This difference in reactivity is crucial for researchers designing synthetic pathways or studying metabolic processes where these sugars are intermediates. The faster conversion of this compound to other species, including ketoses and epimers, suggests it is a more dynamic molecule in certain chemical environments.

Role in Biological Pathways and Enzyme Inhibition

This compound 4-phosphate is a key intermediate in the pentose phosphate pathway, a fundamental metabolic route for the synthesis of nucleotides and certain amino acids.[2][3] Other tetroses also exhibit biological activity, notably as enzyme inhibitors. For instance, D-threose 2,4-diphosphate has been identified as an inhibitor of glyceraldehyde 3-phosphate dehydrogenase, a key enzyme in glycolysis.[2]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Analysis of Carbonyl Migration by NMR Spectroscopy

Objective: To monitor the rate of disappearance of a starting tetrose and the appearance of its isomers over time.

Protocol:

  • Prepare a solution of the tetrose (e.g., 80 mM this compound) in a buffered aqueous medium (e.g., 160 mM sodium bicarbonate at pH 8.5).

  • Maintain the solution at a constant temperature (e.g., 40°C).

  • Acquire ¹³C NMR spectra at regular time intervals.

  • Quantify the concentration of the starting material and the products by integrating the respective peaks in the NMR spectra.

  • Plot the concentration of each species against time to determine the reaction kinetics.

Comparative Maillard Reaction Assay

Objective: To compare the browning and antioxidant potential of Maillard reaction products (MRPs) from different tetroses.

Protocol:

  • Prepare equimolar solutions of each tetrose (this compound, D-Threose, D-Erythrulose) and an amino acid (e.g., glycine) in a phosphate buffer (pH 7.0).

  • Heat the solutions at a constant temperature (e.g., 100°C) for a defined period.

  • At various time points, cool the samples to stop the reaction.

  • Browning Measurement: Measure the absorbance of the solutions at 420 nm using a spectrophotometer.

  • Antioxidant Activity (DPPH Assay):

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix a small volume of the MRP solution with the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Aldose Reductase Inhibition Assay

Objective: To compare the inhibitory effect of different tetroses on aldose reductase activity.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the purified aldose reductase enzyme.

  • Add varying concentrations of the inhibitor (this compound, D-Threose, or D-Erythrulose) to the reaction mixture.

  • Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value for each tetrose, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing a Key Metabolic Pathway

The pentose phosphate pathway is a central metabolic route where this compound 4-phosphate plays a pivotal role. The following diagram illustrates the non-oxidative phase of this pathway, highlighting the position of this compound 4-phosphate.

PentosePhosphatePathway R5P Ribose 5-phosphate X5P Xylulose 5-phosphate R5P->X5P Isomerase S7P Sedoheptulose 7-phosphate X5P->S7P Transketolase G3P Glyceraldehyde 3-phosphate X5P->G3P Transketolase E4P This compound 4-phosphate S7P->E4P Transaldolase G3P->S7P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P Fructose 6-phosphate E4P->F6P Transketolase F6P->Glycolysis

References

Safety Operating Guide

Proper Disposal of D-Erythrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of D-Erythrose, a naturally occurring tetrose sugar commonly used in scientific research.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed during handling and disposal. This includes the use of personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[1][2] In the event of a spill, this compound should be absorbed with an inert material like sand or vermiculite and placed in a suitable, closed container for disposal.[3][4]

Disposal Procedures for this compound

This compound is considered a non-hazardous chemical and, in many jurisdictions, can be disposed of through standard laboratory waste streams.[5][6][7] However, it is imperative to consult and adhere to all local, state, and federal regulations, as well as institutional policies, which may have specific requirements.

Disposal Options Summary

Waste FormDisposal MethodKey Considerations
Solid this compound Regular TrashEnsure it is clearly labeled and contained.
Aqueous Solutions of this compound Sanitary SewerFlush with a copious amount of water (a 100-fold excess is recommended).[6][8] Check local wastewater regulations.
Spill Residue (on inert absorbent) Regular TrashPlace in a sealed, labeled container before disposal.[3][4]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

D_Erythrose_Disposal_Workflow cluster_start Start: this compound Waste cluster_assessment Hazard Assessment & Regulatory Check cluster_disposal_path Disposal Pathway cluster_documentation Final Steps start Identify this compound Waste Stream (Solid, Aqueous Solution, Spill Residue) consult_sds Consult Safety Data Sheet (SDS) - Confirms non-hazardous nature start->consult_sds check_regulations Review Local & Institutional Waste Disposal Regulations consult_sds->check_regulations is_solid Is the waste solid? check_regulations->is_solid spill_disposal Absorb with inert material, containerize, and dispose in trash check_regulations->spill_disposal Spill Residue solid_disposal Dispose in designated solid waste container (trash) is_solid->solid_disposal Yes aqueous_disposal Dispose down sanitary sewer with copious water is_solid->aqueous_disposal No (Aqueous) document Document disposal in lab records (if required by institution) solid_disposal->document aqueous_disposal->document spill_disposal->document

This compound Disposal Workflow

General Guidance for Carbohydrate Waste

While this compound itself is not hazardous, it is a good laboratory practice to handle all chemical waste with care. For other carbohydrate waste, always consult the specific Safety Data Sheet (SDS) to determine the appropriate disposal method. Some general principles for the disposal of non-hazardous chemical waste in a laboratory setting include:

  • Segregation: Keep non-hazardous waste separate from hazardous waste streams to prevent cross-contamination and reduce disposal costs.

  • Labeling: Clearly label all waste containers with their contents.

  • Volume Reduction: Where possible, order only the amount of chemical needed to minimize waste generation.[9]

  • Neutralization: For acidic or basic solutions, neutralization may be required before disposal.[8]

By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and similar non-hazardous reagents.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, maintaining the highest safety standards is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Erythrose, offering procedural, step-by-step guidance to ensure operational integrity and personnel safety.

Hazard Identification and GHS Classification

The classification of this compound can vary between suppliers. While some safety data sheets (SDS) do not classify it as a hazardous substance[1], others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Given this discrepancy, a conservative approach is recommended, adhering to the more stringent safety precautions. This compound is also known to be hygroscopic, meaning it readily absorbs moisture from the air.[4][5]

Quantitative Safety Data

ParameterDataSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Signal Word Warning[2][3]
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.1 g/mol [1]
Appearance Light yellow viscous liquid or solid[4][6][7]
Solubility Fully miscible in water[3][4][8]
Storage Temperature 2°C - 8°C (Refrigerated)[3][5][7]
Incompatibilities Strong oxidizing agents, moisture[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended equipment for handling this compound.

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must conform to European Standard EN166 or OSHA 29 CFR 1910.133.[1][5][9]
Skin/Hands Chemically compatible protective gloves. A standard lab coat must be worn and buttoned.[5][6][9]Inspect gloves before use. Refer to manufacturer data for permeability and breakthrough time.[5]
Respiratory Not required under normal conditions with adequate ventilation.[1][5] If irritation is experienced or ventilation is poor, use a NIOSH-approved respirator.[6][9]

Operational Plan: From Receipt to Use

Follow these procedural steps to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Step 1: Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Confirm that the container is clearly labeled as this compound with the correct CAS number (583-50-6).

  • Verify that the supplier's safety data sheet (SDS) is accessible.

Step 2: Storage
  • Store the container in a designated, refrigerated area at 2°C to 8°C.[3][5][7]

  • Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[4][5][10]

  • Store in a dry, cool, and well-ventilated place.[6][10]

  • Segregate from incompatible materials, such as strong oxidizing agents.[4][5]

Step 3: Handling and Experimental Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work Area: Conduct all work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[9][10]

  • Dispensing:

    • Allow the container to reach room temperature before opening to minimize water condensation.

    • Carefully weigh or measure the required amount.

    • Avoid actions that generate dust or aerosols.[9]

  • Post-Handling:

    • Tightly reseal the container immediately after use.

    • Clean all equipment and the work surface thoroughly.

    • Remove PPE and wash hands with soap and water.[4]

Step 4: Spill Response Protocol
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Use an inert, absorbent material such as sand, silica gel, or sawdust to soak up the spill.[1][4]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for chemical waste disposal.[1][4]

  • Decontaminate: Clean the spill area with water and wipe dry.[6]

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Collection: Collect all this compound waste, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed container.

  • Regulatory Compliance: While some institutions may classify this compound as non-hazardous waste eligible for regular trash disposal[11], this is not universal. It is imperative to manage and dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of this compound by pouring it down the drain or into the environment.[1][4]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for safely managing this compound within a laboratory setting.

D_Erythrose_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal Receipt 1. Receipt of this compound Inspection 2. Inspect Container Receipt->Inspection Storage 3. Store at 2-8°C (Dry, Sealed) Inspection->Storage Pre_Use 4. Pre-Use Check (Review SDS) Storage->Pre_Use Retrieve for Use PPE 5. Don PPE (Goggles, Gloves, Lab Coat) Pre_Use->PPE Handling 6. Handle in Ventilated Area (Fume Hood) PPE->Handling Experiment 7. Perform Experiment Handling->Experiment Waste_Collection 8. Collect Waste (Contaminated Materials) Experiment->Waste_Collection Generate Waste Decontamination 9. Decontaminate Work Area & Remove PPE Waste_Collection->Decontamination Disposal 10. Dispose via EHS (Follow Local Regulations) Decontamination->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.